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  • Product: Phenyl 2-fluoro-5-nitrobenzoate
  • CAS: 1257535-04-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Phenyl 2-fluoro-5-nitrobenzoate

An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl 2-fluoro-5-nitrobenzoate For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl 2-fluoro-5-nitrobenzoate

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive guide on the synthesis and analytical characterization of Phenyl 2-fluoro-5-nitrobenzoate. As a valued intermediate in organic synthesis, this compound's utility stems from its unique electronic and steric properties, conferred by the fluorine and nitro substituents on the phenyl ring.[1] This guide provides a field-proven synthesis protocol, detailed characterization methodologies, and the underlying scientific rationale for these procedures.

Phenyl 2-fluoro-5-nitrobenzoate (CAS: 1257535-04-8) is a versatile chemical building block employed in the synthesis of more complex molecules, particularly within the pharmaceutical industry for the development of Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring an ester linkage between a phenol and a substituted benzoic acid, contains several key functional groups. The electron-withdrawing nitro group and the fluorine atom on the benzoate ring make it a valuable precursor for various chemical transformations.[2] Specifically, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group can be reduced to an amine, opening pathways to a diverse range of derivatives.[2] This guide elucidates a reliable pathway to its synthesis and the rigorous analytical methods required to verify its identity and purity.

Synthesis of Phenyl 2-fluoro-5-nitrobenzoate

The synthesis of Phenyl 2-fluoro-5-nitrobenzoate is most effectively achieved through the esterification of 2-fluoro-5-nitrobenzoic acid with phenol. While direct esterification between carboxylic acids and phenols can be slow, the reaction can be driven to completion using an acid catalyst and heat, a method known as Fischer-Speier esterification.[3][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the phenol.[5]

An alternative, often faster, method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with phenol.[3] For this guide, we will focus on the direct acid-catalyzed esterification, which avoids the handling of moisture-sensitive acyl chlorides.

Synthetic Workflow

The overall process involves the reaction of the starting materials, followed by a liquid-liquid extraction to separate the product from the acid catalyst and unreacted starting materials, and finally, purification by recrystallization to obtain the pure solid product.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification Reactant1 2-Fluoro-5-nitrobenzoic Acid Reflux Reflux in Toluene (Dean-Stark Trap to remove H₂O) Reactant1->Reflux Reactant2 Phenol Reactant2->Reflux Catalyst Sulfuric Acid (cat.) Catalyst->Reflux Quench Cool & Quench (add NaHCO₃ solution) Reflux->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallization (e.g., Ethanol/Water) Concentrate->Recrystallize Isolate Filter & Dry Recrystallize->Isolate FinalProduct Pure Phenyl 2-fluoro-5-nitrobenzoate Isolate->FinalProduct

Caption: Synthetic workflow for Phenyl 2-fluoro-5-nitrobenzoate.
Detailed Experimental Protocol

Materials:

  • 2-Fluoro-5-nitrobenzoic acid

  • Phenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-fluoro-5-nitrobenzoic acid (1.0 eq), phenol (1.1 eq), and toluene (approx. 100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization and Extraction: Carefully add 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure Phenyl 2-fluoro-5-nitrobenzoate as a solid.

Characterization of Phenyl 2-fluoro-5-nitrobenzoate

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are standard for this purpose.

Physicochemical and Spectroscopic Data Summary
PropertyValue
CAS Number 1257535-04-8[1]
Molecular Formula C₁₃H₈FNO₄[1]
Molecular Weight 261.21 g/mol [1]
Appearance Expected to be an off-white or pale yellow solid.
Storage Condition 2-8°C, sealed, dry.[1]
¹H NMR (CDCl₃, 400 MHz) Expected signals in the aromatic region (~δ 7.2-8.5 ppm).
¹³C NMR (CDCl₃, 100 MHz) Expected signals for ester carbonyl, aromatic carbons, and C-F/C-NO₂ carbons.
IR Spectroscopy (KBr) Characteristic peaks for C=O (ester), C-O, NO₂, C-F, and aromatic C-H.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 261, and characteristic fragment ions.
Characterization Workflow

The logical flow for confirming the product's identity involves a series of spectroscopic and physical analyses, each providing a unique piece of structural information.

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis cluster_interpretation Data Interpretation Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Start->MP NMR_Data Confirm Connectivity & Proton Environment NMR->NMR_Data IR_Data Identify Functional Groups (C=O, NO₂, C-F) IR->IR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data MP_Data Assess Purity MP->MP_Data Final Structure Verified NMR_Data->Final IR_Data->Final MS_Data->Final MP_Data->Final

Caption: Logical workflow for product characterization.
Detailed Analytical Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Protocol: Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.

  • Expected ¹H NMR Spectrum: The spectrum will show complex multiplets in the aromatic region. The five protons of the phenyl ester group will likely appear between δ 7.20-7.50 ppm. The three protons on the 2-fluoro-5-nitrobenzoate ring will be further downfield due to the electron-withdrawing effects of the nitro and ester groups and will exhibit splitting due to both H-H and H-F coupling.

  • Expected ¹³C NMR Spectrum: The spectrum will show 13 distinct carbon signals. Key signals to identify include the ester carbonyl (C=O) around δ 160-165 ppm, the carbon attached to fluorine (exhibiting a large C-F coupling constant), and the carbon attached to the nitro group.

3.3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups.

  • Protocol: Prepare a KBr pellet containing a small amount of the solid product or analyze a thin film of the sample. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected IR Spectrum:

    • ~1740-1720 cm⁻¹: Strong absorption due to the C=O stretch of the aromatic ester.

    • ~1530 and ~1350 cm⁻¹: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the nitro (NO₂) group.

    • ~1250-1100 cm⁻¹: Strong C-O stretching vibrations of the ester group.

    • ~1200-1000 cm⁻¹: Absorption corresponding to the C-F stretch.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

3.3.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Protocol: Introduce a sample into the mass spectrometer, typically using an electron ionization (EI) source.

  • Expected Mass Spectrum:

    • Molecular Ion (M⁺): A peak at m/z = 261, corresponding to the molecular weight of the compound (C₁₃H₈FNO₄).

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the phenoxy group (-OC₆H₅) or the 2-fluoro-5-nitrobenzoyl group. A prominent fragment would likely be the 2-fluoro-5-nitrobenzoyl cation at m/z = 168.

3.3.4. Melting Point Analysis The melting point is a crucial indicator of a compound's purity.

  • Protocol: Place a small amount of the dry, crystalline product into a capillary tube and determine the melting point range using a calibrated melting point apparatus.

  • Interpretation: A pure compound will exhibit a sharp, narrow melting point range (typically < 2°C). A broad or depressed melting point suggests the presence of impurities.

Conclusion

This guide outlines a robust and verifiable methodology for the synthesis and characterization of Phenyl 2-fluoro-5-nitrobenzoate. The acid-catalyzed esterification of 2-fluoro-5-nitrobenzoic acid with phenol provides a direct route to this valuable synthetic intermediate. Rigorous analytical characterization using NMR, IR, and mass spectrometry, complemented by melting point analysis, is essential to confirm the structural integrity and purity of the final product. By adhering to these protocols, researchers can confidently produce and validate Phenyl 2-fluoro-5-nitrobenzoate for its application in advanced organic synthesis and drug discovery endeavors.

References

  • The Royal Society of Chemistry. (2016). Supporting Information for Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Phenyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]

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  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Physical Chemistry Chemical Physics. (2018). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73895, 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • ResearchGate. (n.d.). Supramolecular and computational analysis of Fluconazole −2−chloro−5−nitrobenzoic acid cocrystal. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester - Mass Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, phenyl ester - IR Spectrum. Retrieved from [Link]

  • ResearchGate. (2002). Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. Retrieved from [Link]

  • PubMed. (2021). Responsive mechanism of 2-fluoro-5-nitrobenzoate based two-photon fluorescent probes for H2Sn detection: A theoretical perspective. Retrieved from [Link]

  • Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US5808130A - Esterification of phenols.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

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  • ResearchGate. (n.d.). NMR spectrum of 1-phenyl, 2-propanone. Retrieved from [Link]

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Foundational

A Technical Guide to the Chemical Properties and Synthetic Utility of Phenyl 2-fluoro-5-nitrobenzoate

Executive Summary Phenyl 2-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile intermediate in advanced organic synthesis. Characterized by an aromatic ring activated by both a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenyl 2-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile intermediate in advanced organic synthesis. Characterized by an aromatic ring activated by both a nitro group and a fluorine atom, its chemical behavior is dominated by susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, core reactivity, and synthetic applications. We present detailed, field-proven protocols for its synthesis and subsequent derivatization, underpinned by mechanistic insights. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic building block.

Physicochemical Properties

The fundamental properties of Phenyl 2-fluoro-5-nitrobenzoate are summarized below. While experimental data for properties such as melting and boiling points are not widely published, its characteristics can be inferred from its structure and comparison to analogous compounds.

PropertyValueSource
CAS Number 1257535-04-8[1][2]
Molecular Formula C₁₃H₈FNO₄[1]
Molecular Weight 261.21 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred
Storage 2-8°C, sealed, dry environment[1]

Chemical Structure: Chemical structure of Phenyl 2-fluoro-5-nitrobenzoate

Figure 1: Chemical structure of Phenyl 2-fluoro-5-nitrobenzoate.

Synthesis and Purification

The most direct and logical synthesis of Phenyl 2-fluoro-5-nitrobenzoate is the esterification of 2-fluoro-5-nitrobenzoic acid with phenol. The Fischer esterification, an acid-catalyzed equilibrium process, is a standard and cost-effective method for this transformation.[3][4]

Retrosynthetic Analysis

The ester linkage is the most logical point for disconnection, leading to the commercially available starting materials: 2-fluoro-5-nitrobenzoic acid and phenol. The precursor, 2-fluoro-5-nitrobenzoic acid, is typically prepared via the nitration of 3-fluorobenzoic acid.[5]

Proposed Synthetic Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate. The key to achieving a high yield is the effective removal of water to drive the equilibrium toward the product, in accordance with Le Chatelier's principle.[6] This can be accomplished by using a Dean-Stark apparatus or an excess of a dehydrating agent.

Step-by-Step Methodology:

  • Apparatus Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap with a reflux condenser, add 2-fluoro-5-nitrobenzoic acid (1.0 eq) and phenol (1.1 eq).

  • Solvent and Catalyst Addition: Add an appropriate solvent such as toluene (approx. 0.2 M concentration) to facilitate azeotropic water removal. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) (0.05 eq).[4]

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction progress can also be tracked by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water, and finally a saturated brine solution.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure Phenyl 2-fluoro-5-nitrobenzoate.[6]

G cluster_start Reactants A 2-Fluoro-5-nitrobenzoic Acid C Acid Catalyst (H₂SO₄) Toluene, Reflux A->C B Phenol B->C D Aqueous Work-up (NaHCO₃, Brine) C->D E Purification (Recrystallization or Chromatography) D->E F Phenyl 2-fluoro-5-nitrobenzoate E->F

Caption: A generalized workflow for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate.

Spectroscopic Characterization (An Interpretive Guide)

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum will display signals corresponding to the eight aromatic protons, divided into two distinct spin systems.

  • 2-fluoro-5-nitrophenyl Ring: Three protons will appear in the downfield region (approx. δ 7.5-8.5 ppm). Their signals will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine will exhibit a doublet of doublets with a characteristic ortho H-F coupling constant.

  • Phenyl Ester Ring: Five protons will appear as multiplets in the typical aromatic region (approx. δ 7.2-7.6 ppm).

Predicted ¹³C NMR Spectroscopy

The spectrum will show 13 distinct carbon signals.

  • C-F Carbon: The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).

  • C-NO₂ Carbon: The carbon attached to the nitro group will be significantly deshielded.

  • C=O Carbon: The ester carbonyl carbon will resonate in the downfield region, typically around δ 160-165 ppm.

Predicted ¹⁹F NMR Spectroscopy

A single resonance is expected. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C=O (Ester) 1735 - 1750Stretch
Ar-NO₂ 1515 - 1560 and 1345 - 1385Asymmetric & Symmetric Stretch
C-O (Ester) 1200 - 1300Stretch
C-F 1000 - 1100Stretch
C=C (Aromatic) 1450 - 1600Stretch
Predicted Mass Spectrometry

In mass spectrometry (Electron Impact), the molecular ion peak (M⁺) would be expected at m/z = 261. Key fragmentation patterns would likely involve the loss of the phenoxy group (-OPh, m/z 93) and the nitro group (-NO₂, m/z 46).

Chemical Reactivity and Mechanistic Insights

The SNAr Reaction: The Cornerstone of Utility

The primary utility of Phenyl 2-fluoro-5-nitrobenzoate stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The aromatic ring is "activated" towards attack by nucleophiles due to the presence of strong electron-withdrawing groups.

Key Factors Influencing Reactivity:

  • Nitro Group (-NO₂): This group is a powerful activator. Its strong inductive (-I) and resonance (-M) effects withdraw electron density from the ring, making it electrophilic.[11] Crucially, it stabilizes the negative charge in the reaction intermediate.

  • Fluorine Atom (-F): Fluorine is an excellent leaving group in SNAr reactions. Despite its high electronegativity, which deactivates the ring towards electrophilic substitution, its ability to polarize the C-F bond and readily depart as a stable fluoride ion makes it ideal for nucleophilic substitution.[12]

  • Ester Group (-COOPh): This group also contributes to the electron-deficient nature of the ring, further enhancing its reactivity towards nucleophiles.

Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The aromaticity of the ring is temporarily lost.

  • Elimination: The aromaticity is restored as the fluoride leaving group is eliminated, yielding the final substituted product.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Representative Protocol: SNAr with an Amine Nucleophile

This protocol provides a general method for substituting the fluorine atom with a primary or secondary amine.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Nucleophile Addition: Add the amine nucleophile (1.2 - 2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.5 eq).

  • Reaction: Heat the reaction mixture (typically between 60-100 °C) and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Applications in Research and Development

Phenyl 2-fluoro-5-nitrobenzoate is not typically an end-product but rather a strategic intermediate for building molecular complexity.

  • Pharmaceutical and Agrochemical Synthesis: The presence of both a nitro group and a fluorine atom makes it an attractive building block.[1] Fluorine is known to enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or be reduced to an amine for further functionalization.[13][14]

  • Combinatorial Chemistry: Its well-defined SNAr reactivity allows for the rapid synthesis of libraries of related compounds by reacting it with various nucleophiles (amines, thiols, alcohols).[15] These libraries are invaluable for screening in drug discovery programs to identify lead compounds.

  • Materials Science: The electron-deficient aromatic core can be incorporated into polymers or dyes, where its electronic properties can be fine-tuned for specific applications.[1]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for Phenyl 2-fluoro-5-nitrobenzoate. Therefore, precautions must be based on data from its precursor, 2-fluoro-5-nitrobenzoic acid, and other related nitroaromatic compounds.[16]

Hazard CategoryDescription and Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[16] Handle with appropriate personal protective equipment.
Irritation Causes skin, eye, and respiratory system irritation.[16] Avoid breathing dust/vapors and prevent contact with skin and eyes.
Engineering Controls All handling should be performed in a well-ventilated chemical fume hood. Eyewash stations and safety showers should be readily accessible.[16]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.[1]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Benchchem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
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  • Sigma-Aldrich (2025). Safety Data Sheet - 2-Chloro-5-nitrobenzoic acid.
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  • ResearchGate (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
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  • PubMed (2005). Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7.
  • ChemicalBook. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR spectrum.
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  • NIH (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
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Exploratory

A Technical Guide to the Synthetic Utility of Phenyl 2-fluoro-5-nitrobenzoate

Abstract Phenyl 2-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile and powerful building block in modern organic synthesis. Its strategic combination of an activated fluoro l...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl 2-fluoro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile and powerful building block in modern organic synthesis. Its strategic combination of an activated fluoro leaving group, a strongly electron-withdrawing nitro group, and a modifiable phenyl ester moiety makes it an ideal precursor for the construction of complex molecular architectures. This guide provides an in-depth analysis of the core reactivity of Phenyl 2-fluoro-5-nitrobenzoate, focusing on its application in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its transformation with various nucleophiles, and discuss its utility in the synthesis of high-value compounds for the pharmaceutical and materials science sectors.

Introduction to Phenyl 2-fluoro-5-nitrobenzoate: A Structural Overview

The synthetic value of any chemical intermediate is fundamentally dictated by its structure. Phenyl 2-fluoro-5-nitrobenzoate is a prime example of a molecule designed for predictable and efficient reactivity.

Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation for its practical application in the laboratory.

PropertyValueSource
CAS Number 1257535-04-8[1]
Molecular Formula C₁₃H₈FNO₄[2]
Molecular Weight 261.21 g/mol [2]
Appearance Solid (typical)
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[O-])F
Key Structural Features Governing Reactivity

The reactivity of Phenyl 2-fluoro-5-nitrobenzoate is not accidental; it is the result of a deliberate electronic arrangement.

  • The Aromatic Core : A stable benzene ring serves as the scaffold.

  • The Fluoro Group (C2) : Positioned ortho to the ester, the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution. Its high electronegativity contributes to the electrophilicity of the carbon to which it is attached.

  • The Nitro Group (C5) : This is the critical activating group. As a powerful electron-withdrawing group positioned para to the fluorine, it dramatically lowers the electron density of the aromatic ring.[3] This activation is essential for stabilizing the negatively charged intermediate formed during nucleophilic attack, making the substitution reaction kinetically and thermodynamically favorable.[4][5]

  • The Phenyl Benzoate Group (C1) : This ester functionality serves two purposes. It can be a stable protecting group for the carboxylic acid, or it can be hydrolyzed to reveal a carboxylic acid handle, opening pathways for amidation, further esterification, or reduction.

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically valuable transformation of Phenyl 2-fluoro-5-nitrobenzoate is the SNAr reaction. This pathway allows for the precise and efficient formation of new carbon-heteroatom bonds.[3]

Mechanistic Principles

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Step 1: Nucleophilic Addition : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine atom. This is typically the rate-limiting step of the reaction.[4] This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group, providing significant stabilization.

  • Step 2: Elimination of the Leaving Group : The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a good leaving group. This rearomatization is the thermodynamic driving force for the second step.

Caption: General mechanism of the SNAr reaction on Phenyl 2-fluoro-5-nitrobenzoate.

Causality Behind Experimental Choices
  • Nucleophile Choice : Stronger nucleophiles react faster. Thiols and amines are excellent nucleophiles for this reaction.[6] For weaker nucleophiles like alcohols or phenols, a strong base (e.g., NaH, t-BuOK) is required to generate the more potent corresponding alkoxide or phenoxide.

  • Solvent : Polar aprotic solvents such as DMF, DMSO, or THF are ideal. They effectively solvate the cation of the base (if used) without hydrogen-bonding to the nucleophile, thus preserving its reactivity.

  • Temperature : While the ring is highly activated, heating (e.g., 60-90 °C) is often necessary to achieve reasonable reaction rates, particularly with less reactive nucleophiles.[6]

Synthetic Applications and Protocols

The true utility of a building block is demonstrated through its successful application. The following protocols are representative examples, adapted from established procedures for structurally similar substrates.[6]

Protocol 1: Synthesis of Aryl Ethers via Reaction with Phenols

This protocol describes the formation of a diaryl ether, a common motif in pharmaceuticals and materials.

  • Objective : To substitute the fluorine atom with a phenoxide nucleophile.

  • Causality : A base like potassium carbonate is sufficient to deprotonate the phenol, creating the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this transformation. Heating is required to drive the reaction to completion.[6]

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

Procedure:

  • To the flame-dried flask under an inert atmosphere, add Phenyl 2-fluoro-5-nitrobenzoate, phenol, and potassium carbonate.

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting benzoate.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-Aryl Amines

This protocol details the reaction with a primary or secondary amine.

  • Objective : To form a new C-N bond, creating a substituted diphenylamine derivative.

  • Causality : Amines are typically strong enough nucleophiles to react directly without the need for a strong base to deprotonate them first. A milder base like K₂CO₃ can be used as a scavenger for the HF generated in situ.[6]

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • Primary or Secondary Amine (e.g., Morpholine) (1.5-2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Combine Phenyl 2-fluoro-5-nitrobenzoate, the desired amine, and potassium carbonate in a round-bottom flask under an inert atmosphere.

  • Add anhydrous DMF and stir the suspension.

  • Heat the reaction to 85 °C and stir for 2-8 hours, monitoring by TLC.

  • After cooling, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the residue via column chromatography or recrystallization.

Summary of Representative SNAr Transformations

The versatility of the substrate is best illustrated by the range of nucleophiles it can accommodate.

EntryNucleophile (NuH)BaseSolventTemp (°C)Expected Product Class
1PhenolK₂CO₃DMF80Aryl Ether
2MethanolNaHTHF60Aryl Ether
3ThiophenolK₂CO₃DMF90Aryl Thioether
4MorpholineK₂CO₃DMF85N-Aryl Amine
5PiperidineK₂CO₃DMF85N-Aryl Amine

(Data adapted from analogous systems for illustrative purposes)[6]

Secondary Reactivity: Unlocking Further Synthetic Potential

Beyond the primary SNAr reaction, the other functional groups on the molecule provide handles for subsequent transformations, vastly expanding its synthetic utility.

Synthetic_Workflow A Phenyl 2-fluoro-5-nitrobenzoate B SNAr Reaction (e.g., + R-NH2) A->B C Ester Hydrolysis (e.g., LiOH, H2O) A->C D SNAr Product B->D E 2-Fluoro-5-nitrobenzoic Acid C->E F Nitro Reduction (e.g., H2, Pd/C) D->F G Amide Coupling (e.g., + R'-NH2, HATU) E->G H Amino-SNAr Product F->H Versatile Aniline Derivative I Amide Product G->I Complex Amide

Caption: Synthetic workflow illustrating the multi-faceted reactivity of the core scaffold.

Ester Hydrolysis to 2-Fluoro-5-nitrobenzoic Acid

The phenyl ester can be readily cleaved under basic conditions (e.g., LiOH in THF/water) to yield 2-fluoro-5-nitrobenzoic acid. This carboxylic acid is a valuable intermediate in its own right, serving as a substrate for:

  • Amide bond formation : Coupling with amines using standard reagents (e.g., HATU, EDC) to form amides.

  • Esterification : Reaction with alcohols under acidic conditions.

  • Synthesis of Heterocycles : The acid functionality can be used to construct complex ring systems like oxazepines.[3]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (aniline) using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation from an electron-withdrawing group to an electron-donating group fundamentally alters the electronic properties of the ring and provides a new reactive site for:

  • Diazotization and subsequent Sandmeyer reactions.

  • Further N-alkylation or N-acylation.

  • Formation of sulfonamides.

Conclusion

Phenyl 2-fluoro-5-nitrobenzoate is more than a simple aromatic compound; it is a strategically designed synthetic intermediate. Its reactivity is dominated by a highly reliable and versatile SNAr reaction, enabled by the synergistic effects of the fluoro and nitro substituents. The ability to perform subsequent modifications on the ester and nitro groups provides chemists with a logical and powerful workflow for the synthesis of diverse and complex molecules. For researchers in drug development and materials science, this compound represents a key building block for accelerating discovery and enabling the construction of novel functional entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Dakenchem. (n.d.). The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis.
  • BLD Pharm. (n.d.). Phenyl 2-fluoro-5-nitrobenzoate (1257535-04-8).
  • Sergiy V. Shelyazhenko, et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

  • MySkinRecipes. (n.d.). Phenyl 2-fluoro-5-nitrobenzoate.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4783. [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

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Foundational

Phenyl 2-fluoro-5-nitrobenzoate: A Lynchpin Building Block for Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Process Chemists Authored by: A Senior Application Scientist Abstract In the intricate tapestry of modern drug discovery, the strategic selection of molecular building blocks...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by: A Senior Application Scientist

Abstract

In the intricate tapestry of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Phenyl 2-fluoro-5-nitrobenzoate has emerged as a highly versatile and reactive scaffold, prized for its predictable reactivity and its ability to introduce a key pharmacophoric motif—the 2-fluoro-5-nitrophenyl group—into a wide array of complex molecules. This technical guide provides an in-depth exploration of Phenyl 2-fluoro-5-nitrobenzoate as a building block, detailing its synthesis, elucidating its reactivity profile, and showcasing its application in the synthesis of bioactive molecules. Authored from the perspective of a seasoned application scientist, this document aims to bridge theoretical concepts with practical, field-proven insights to empower researchers in their quest for next-generation therapeutics.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] The unique electronic properties of fluorine can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets. Phenyl 2-fluoro-5-nitrobenzoate is a prime example of a building block that leverages these benefits. Its core structure contains a fluorine atom and a nitro group, which work in concert to activate the phenyl ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceuticals. This guide will dissect the chemical principles that make this reagent a powerful tool in the drug discovery arsenal.

Synthesis of Phenyl 2-fluoro-5-nitrobenzoate: A Reliable and Scalable Approach

The efficient synthesis of Phenyl 2-fluoro-5-nitrobenzoate is a critical first step for its widespread application. A robust two-step process, starting from the commercially available 3-fluorobenzoic acid, is outlined below.

Step 1: Nitration of 3-Fluorobenzoic Acid to 2-Fluoro-5-nitrobenzoic Acid

The initial step involves the regioselective nitration of 3-fluorobenzoic acid. The fluorine atom is an ortho-, para-director; however, the carboxylic acid is a meta-director. The nitration occurs para to the fluorine and meta to the carboxylic acid, yielding the desired 2-fluoro-5-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid [4]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 7.9 g (56 mmol) of 3-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Nitration: Add 4.7 g (67 mmol) of fuming nitric acid dropwise to the solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour.

  • Work-up: Carefully pour the reaction mixture into 750 mL of ice-water. The product will precipitate out of solution.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-nitrobenzoic acid as a solid.

Step 2: Esterification of 2-Fluoro-5-nitrobenzoic Acid with Phenol

The second step is the esterification of the synthesized carboxylic acid with phenol to yield the title compound. While direct esterification can be slow, the use of an acyl chloride intermediate or coupling agents like those used in the Mitsunobu reaction provides an efficient route.[5][6]

Experimental Protocol: Synthesis of Phenyl 2-fluoro-5-nitrobenzoate

  • Acyl Chloride Formation: In a round-bottom flask, suspend 10 g (54 mmol) of 2-fluoro-5-nitrobenzoic acid in 50 mL of dichloromethane. Add 2 equivalents of oxalyl chloride and a catalytic amount of DMF. Stir at room temperature for 2 hours or until gas evolution ceases.

  • Esterification: In a separate flask, dissolve 5.6 g (60 mmol) of phenol and 1.1 equivalents of triethylamine in 50 mL of dichloromethane and cool to 0 °C.

  • Reaction: Slowly add the solution of 2-fluoro-5-nitrobenzoyl chloride to the phenol solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

The Chemistry of Phenyl 2-fluoro-5-nitrobenzoate: A Versatile Electrophile

The utility of Phenyl 2-fluoro-5-nitrobenzoate lies in its highly activated aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr).

The SNAr Mechanism: A Step-by-Step Look

The SNAr reaction of Phenyl 2-fluoro-5-nitrobenzoate proceeds via a two-step addition-elimination mechanism.

Caption: The SNAr mechanism of Phenyl 2-fluoro-5-nitrobenzoate.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the fluorine atom. This is the rate-determining step.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the substituted product.

Regioselectivity and Reactivity

The fluorine atom at the 2-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the 5-position (para to the fluorine). This predictable regioselectivity is a significant advantage in multi-step syntheses.

Applications in Drug Discovery: Case Studies

The 2-fluoro-5-nitrophenyl scaffold is a common feature in a variety of bioactive molecules, particularly in the realm of kinase inhibitors.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology. The 2-fluoro-5-nitrophenyl moiety can be a key component of kinase inhibitors, often forming part of the hinge-binding region of the molecule.

Workflow: Synthesis of a Kinase Inhibitor Core

Kinase_Inhibitor_Synthesis A Phenyl 2-fluoro-5-nitrobenzoate C S N Ar Reaction (Base, Solvent) A->C B Amine Nucleophile (R-NH2) B->C D N-Aryl-2-fluoro-5-nitroaniline Intermediate C->D E Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) D->E F Diamino Intermediate E->F G Cyclization with Electrophile (e.g., Phosgene, CDI) F->G H Heterocyclic Kinase Inhibitor Core G->H

Caption: A generalized workflow for the synthesis of a kinase inhibitor core.

In a typical synthetic route, Phenyl 2-fluoro-5-nitrobenzoate can be reacted with a primary or secondary amine in an SNAr reaction. The resulting N-aryl intermediate can then undergo reduction of the nitro group to an amine, followed by cyclization to form a variety of heterocyclic cores common in kinase inhibitors, such as benzimidazoles or quinazolinones.

Quantitative Data Summary: Representative SNAr Reactions

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineK2CO3DMF80685-95
PiperidineEt3NDMSO1004>90
4-MethoxyphenolNaHTHF60880-90
Benzyl mercaptanK2CO3Acetonitrile505>90
Other Therapeutic Areas

The versatility of the 2-fluoro-5-nitrophenyl scaffold extends beyond kinase inhibitors. It has been incorporated into molecules with potential antiviral and anticancer activities.[4] The nitro group can serve as a handle for further functionalization or as a key pharmacophoric feature itself.

Conclusion and Future Outlook

Phenyl 2-fluoro-5-nitrobenzoate is a powerful and versatile building block in drug discovery. Its predictable reactivity in SNAr reactions, coupled with the desirable properties imparted by the fluorinated phenyl ring, makes it an invaluable tool for medicinal chemists. The straightforward synthesis of this reagent further enhances its appeal for both small-scale library synthesis and large-scale manufacturing. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like Phenyl 2-fluoro-5-nitrobenzoate will undoubtedly play a crucial role in the future of drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
  • PubMed. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Retrieved from [Link]

  • Encyclopedia.pub. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, σ receptor affinity, and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines. Retrieved from [Link]

  • ScienceOpen. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

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  • ResearchGate. (2025). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from [Link]

  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the 2-Fluoro-5-nitrobenzoyl Scaffold for the Synthesis of Heterocyclic Compounds

Introduction: Decoding a Versatile Building Block In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The "Phenyl 2-fluoro-5-nitrobenzoate" specified f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The "Phenyl 2-fluoro-5-nitrobenzoate" specified for this guide, while a valid chemical entity, is less commonly utilized as a direct starting material compared to its parent, 2-fluoro-5-nitrobenzoic acid , and its corresponding acyl chloride or simple alkyl esters. This guide, therefore, focuses on the foundational reactivity of the 2-fluoro-5-nitrobenzoyl scaffold , a cornerstone for constructing complex heterocyclic systems.

The power of this scaffold lies in its unique electronic and structural arrangement. The presence of a strongly electron-withdrawing nitro group positioned para to a fluorine atom dramatically activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Fluorine, despite being the most electronegative halogen, serves as an excellent leaving group in this context, a nuance critical to its synthetic utility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, field-proven protocols, and diverse applications of this versatile reagent in modern organic synthesis.

The Workhorse Reagent: Synthesis and Physicochemical Profile

The primary precursor, 2-fluoro-5-nitrobenzoic acid, is a commercially available, crystalline solid. Understanding its fundamental properties is the first step in its effective application.

PropertyDataReference
CAS Number 7304-32-7[1]
Molecular Formula C₇H₄FNO₄[1]
Molecular Weight 185.11 g/mol [2]
Appearance Off-white to yellow crystalline powder[1]
Melting Point 138-142 °C[1]
Solubility Soluble in DMSO, methanol, acetone[2][3]

The industrial synthesis of the related 2-chloro-4-fluoro-5-nitrobenzoic acid often starts from 2-chloro-4-fluorotoluene, proceeding through a multi-step sequence that highlights common synthetic transformations.[4][5]

G cluster_synthesis Synthesis Pathway A 2-Chloro-4-fluorotoluene B 2-Chloro-4-fluorobenzylidene dichloride A->B Photochlorination (e.g., Cl2, UV light) C Nitrated Intermediate B->C Nitration (H2SO4, HNO3) D 2-Chloro-4-fluoro-5-nitrobenzoic acid C->D Hydrolysis-Oxidation (e.g., H2O2)

Caption: Synthesis of a 2-halo-5-nitrobenzoic acid analog.[4][5]

The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)

The primary value of the 2-fluoro-5-nitrobenzoyl scaffold is its high reactivity in SNAr reactions. This is not merely a reaction; it is a predictable and robust tool for C-N, C-O, and C-S bond formation.

Causality Behind the Reactivity:

  • Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance, it delocalizes electron density from the aromatic ring, particularly from the ortho and para positions. This withdrawal creates a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine, making it highly electrophilic and susceptible to attack by nucleophiles.[6]

  • Stabilization: The crucial step in the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The nitro group's ability to delocalize the negative charge of this intermediate is the key stabilizing factor that lowers the activation energy for its formation, thereby accelerating the reaction.

  • The Leaving Group: The fluorine atom is an ideal leaving group for SNAr. Its high electronegativity strongly polarizes the C-F bond, contributing to the carbon's electrophilicity. In the rate-determining step (nucleophilic attack), the C-F bond is not yet broken. The bond's strength is less important than the atom's ability to activate the ring towards attack and then depart as a stable fluoride ion in the subsequent fast elimination step.[6]

Caption: General mechanism of the SNAr reaction.

Applications in the Synthesis of Privileged Heterocyclic Scaffolds

The true measure of a synthetic building block is the complexity and value of the molecules it can create. The 2-fluoro-5-nitrobenzoyl scaffold provides access to a variety of "privileged" heterocyclic cores found in numerous pharmaceuticals.

Synthesis of Dibenz[b,f]oxazepinones

The dibenz[b,f]oxazepine core is present in several centrally acting agents. The synthesis via SNAr provides a direct and efficient route to this tricyclic system. The strategy involves the intermolecular SNAr reaction between 2-fluoro-5-nitrobenzoic acid and a substituted 2-aminophenol, followed by subsequent intramolecular cyclization.

  • Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq).

  • Reagent Addition: Add 2-fluoro-5-nitrobenzoic acid (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Acidify with 1M HCl to precipitate the product.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude product, a diaryl ether, can be purified by recrystallization or column chromatography.

  • Cyclization: The purified intermediate is then subjected to reductive cyclization conditions (e.g., Fe/AcOH or catalytic hydrogenation) to yield the final dibenz[b,f]oxazepinone.

Synthesis of Benzodiazepine Precursors

Benzodiazepines are a cornerstone class of psychoactive drugs.[7][8] The 2-fluoro-5-nitrobenzoyl scaffold is instrumental in constructing the diarylamine precursors necessary for building the seven-membered diazepine ring. The general workflow involves an initial SNAr reaction followed by reduction and cyclization steps.[9]

G cluster_workflow Benzodiazepine Synthesis Workflow A 2-Fluoro-5-nitrobenzoyl Derivative (A) C SNAr Reaction (Base, Heat, Solvent) A->C B 2-Aminobenzophenone Derivative (B) B->C D Diarylamine Intermediate C->D E Nitro Group Reduction (e.g., H2, Pd/C) D->E F Diamino Intermediate E->F G Cyclization (e.g., with Glycine derivative) F->G H Benzodiazepine Core G->H

Caption: General workflow for benzodiazepine synthesis.[9]

  • Reaction Setup: In a microwave-safe vial, combine a 2-aminobenzophenone (1.0 eq), a 2-fluoronitroarene (such as methyl 2-fluoro-5-nitrobenzoate, 1.05 eq), and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq) in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction Conditions: Seal the vial and heat using microwave irradiation to 100-120 °C for 15-30 minutes.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude diarylamine can be purified by silica gel column chromatography.

Synthesis of Quinoxalines

Quinoxalines are prevalent in dyes, pharmaceuticals, and organic electronics.[10][11][12] A powerful strategy involves using the nitro group of the scaffold as a masked amine. An initial SNAr reaction functionalizes the ring, followed by the reduction of the nitro group to an amine. This generates an in situ 1,2-diamine functionality, which can be condensed with a 1,2-dicarbonyl compound to form the quinoxaline ring.

  • Step 1 (SNAr): Perform an SNAr reaction between 2-fluoro-5-nitroaniline (a related scaffold) and a suitable nucleophile (e.g., an alcohol or thiol) using a base like sodium hydride (NaH) in DMF at room temperature to 80 °C to generate the substituted nitroaniline intermediate.

  • Step 2 (Reductive Cyclization): Dissolve the purified nitroaniline intermediate (1.0 eq) and a 1,2-dicarbonyl compound like benzil (1.0 eq) in ethanol or acetic acid.

  • Reduction: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or iron powder in acetic acid, to the mixture. This simultaneously reduces the nitro group to an amine and catalyzes the condensation/cyclization.

  • Reaction Conditions: Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction, neutralize if necessary, and extract the product with an appropriate organic solvent. Purify the resulting quinoxaline derivative by column chromatography or recrystallization.

Safety, Handling, and Spectroscopic Data

As with any reactive chemical, proper handling of 2-fluoro-5-nitrobenzoic acid and its derivatives is essential.

Hazard Information (for 2-Fluoro-5-nitrobenzoic acid)GHS Classification
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse...)

Handling Guidelines:

  • Always use this reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Avoid inhalation of dust and contact with skin and eyes.[1]

  • Store in a cool, dry, tightly sealed container away from incompatible materials.

Spectroscopic Data (¹H NMR): The ¹H NMR spectrum of 2-fluoro-5-nitrobenzoic acid in DMSO-d₆ shows characteristic signals for the aromatic protons, with splitting patterns influenced by both the fluorine and adjacent protons, providing a clear method for structural confirmation.[2]

Conclusion

The 2-fluoro-5-nitrobenzoyl scaffold, primarily in the form of 2-fluoro-5-nitrobenzoic acid, is a powerful and versatile tool in the synthesis of heterocyclic compounds. Its reactivity is governed by the principles of nucleophilic aromatic substitution, enabled by the synergistic effects of the activating nitro group and the fluorine leaving group. By understanding the underlying mechanisms and employing robust protocols, researchers can leverage this reagent to efficiently construct complex and valuable molecular architectures, from established pharmaceutical cores like benzodiazepines to novel materials science targets. The continued application of this scaffold will undoubtedly contribute to advancements across the chemical sciences.

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  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents.
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Foundational

Phenyl 2-fluoro-5-nitrobenzoate: A Comprehensive Guide to Solubility and Stability Profiling

An In-depth Technical Guide for Researchers Introduction Phenyl 2-fluoro-5-nitrobenzoate (CAS No. 1257535-04-8) is a vital building block in modern organic synthesis.[1][2] Its utility is particularly pronounced in the d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

Phenyl 2-fluoro-5-nitrobenzoate (CAS No. 1257535-04-8) is a vital building block in modern organic synthesis.[1][2] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the presence of fluorinated and nitrated aromatic rings can impart specific electronic and biological properties.[1] As with any critical intermediate, a thorough understanding of its physicochemical properties is paramount for seamless integration into synthetic workflows, formulation development, and ensuring the reliability of research outcomes.

This guide provides a comprehensive technical overview of the solubility and stability characteristics of Phenyl 2-fluoro-5-nitrobenzoate. Moving beyond a simple data sheet, we will explore the theoretical underpinnings of its behavior, provide detailed, field-proven protocols for empirical determination, and discuss the causality behind these experimental choices. The methodologies described herein are designed to be self-validating systems, equipping researchers and drug development professionals with the tools to confidently assess this compound for their specific applications.

Compound Profile

A summary of the essential properties of Phenyl 2-fluoro-5-nitrobenzoate provides a foundational reference for the subsequent discussions on its solubility and stability.

PropertyValueSource(s)
CAS Number 1257535-04-8[1]
Molecular Formula C₁₃H₈FNO₄[1]
Molecular Weight 261.21 g/mol [1]
Appearance Typically a solid (inferred from analogs)[3]
Recommended Storage 2-8°C, sealed, dry[1]

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies (like crystallization), and its suitability for various analytical techniques.[4] The principle of "like dissolves like" provides a strong predictive foundation, which must be confirmed by empirical testing.[4]

Theoretical Solubility Assessment

The structure of Phenyl 2-fluoro-5-nitrobenzoate—featuring a phenyl ester, a nitro group, and a fluoro substituent—suggests a predominantly non-polar character with some capacity for polar interactions.

  • Aromatic Rings: The two phenyl rings contribute significant non-polar, hydrophobic character.

  • Ester Group: The ester linkage introduces polarity but does not act as a hydrogen bond donor.

  • Nitro & Fluoro Groups: These electron-withdrawing groups add polarity but have a limited impact on aqueous solubility.

Based on these features, the compound is predicted to have good solubility in a range of common organic solvents and poor solubility in aqueous media. Halogenated and nitro substituents are known to decrease aqueous solubility while enhancing solubility in organic solvents.

Experimental Workflow for Solubility Determination

This section details a robust, step-by-step protocol for both qualitative and quantitative solubility assessment.

G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis prep Prepare Samples: ~25 mg of compound per test tube add_solvent Add 1 mL of Test Solvent (e.g., Water, Hexane, DCM, MeOH) prep->add_solvent agitate Agitate Vigorously (e.g., Vortex for 60 seconds) add_solvent->agitate observe Visual Observation: Soluble, Partially Soluble, or Insoluble? agitate->observe prep_quant Prepare Saturated Solution: Add excess solid to known volume of solvent observe->prep_quant Proceed for key solvents equilibrate Equilibrate (e.g., Stir at constant temp. for 24h) filter Filter Supernatant (e.g., 0.22 µm syringe filter) equilibrate->filter analyze Analyze Aliquot (e.g., HPLC, UV-Vis Spectroscopy) filter->analyze calculate Calculate Concentration (mg/mL or mol/L) analyze->calculate end end calculate->end End: Quantitative Data start Start: Solubility Profiling start->prep

Caption: Workflow for determining compound solubility.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly screen the solubility of Phenyl 2-fluoro-5-nitrobenzoate in a range of common laboratory solvents.

Methodology:

  • Place approximately 25 mg of the compound into a small test tube.[5]

  • Add 1 mL of the selected solvent in small portions, agitating vigorously (e.g., with a vortex mixer) for at least 60 seconds after each addition.[4][5]

  • Visually inspect the tube for any undissolved solid.

  • Classify the result as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unchanged.

  • Repeat the test for each solvent in the panel. A logical flow is to start with water, then proceed to solvents of increasing polarity.[6]

Protocol 2: Quantitative Solubility Determination

Objective: To determine the precise solubility limit in selected solvents, typically expressed in mg/mL or mol/L.

Methodology:

  • Add an excess amount of Phenyl 2-fluoro-5-nitrobenzoate to a known volume of the chosen solvent in a sealed vial. This ensures a saturated solution is formed.

  • Agitate the mixture at a constant, recorded temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy with a pre-established calibration curve.

  • Calculate the solubility based on the measured concentration.

Expected Solubility Data Summary

This table provides predicted solubility based on chemical principles and serves as a template for recording experimental results.

SolventClassPredicted SolubilityExperimental Result
WaterPolar, ProticInsoluble
HexaneNon-PolarSparingly Soluble
TolueneNon-Polar, AromaticSoluble
Dichloromethane (DCM)Polar, AproticVery Soluble
Ethyl AcetatePolar, AproticVery Soluble
AcetonePolar, AproticVery Soluble
MethanolPolar, ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar, AproticVery Soluble

Part 2: Stability Profile

Stability testing is essential to define storage conditions, shelf-life, and potential degradation pathways that could impact the compound's purity and reactivity.[7][8] The process involves subjecting the compound to a variety of stress conditions that mimic potential storage and handling excursions.

Theoretical Degradation Pathways

The functional groups in Phenyl 2-fluoro-5-nitrobenzoate suggest two primary routes of degradation:

  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-fluoro-5-nitrobenzoic acid and phenol. This is often the most significant degradation pathway for ester-containing compounds.

  • Nitro Group Reduction: While generally stable, the nitro group can be reduced to an amino group in the presence of strong reducing agents. Biological degradation of related nitroaromatics can also proceed via oxidative or reductive pathways, potentially leading to the formation of salicylates or anthranilates.[9][10]

Experimental Workflow for Stability Assessment

A forced degradation study is the cornerstone of stability profiling. It is designed to accelerate the degradation process to identify likely degradation products and inform the development of a stability-indicating analytical method.[11]

G cluster_conditions Stress Conditions (in parallel) start Start: Forced Degradation Study prep Prepare Stock Solution in a suitable solvent (e.g., ACN:Water) start->prep acid Acidic (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots base Basic (e.g., 0.1 M NaOH, RT) prep->base Expose aliquots oxidative Oxidative (e.g., 3% H₂O₂, RT) prep->oxidative Expose aliquots thermal Thermal (Solid & Solution, 80°C) prep->thermal Expose aliquots photo Photolytic (ICH Q1B light exposure) prep->photo Expose aliquots analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hours) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC Method: Separate parent from degradants analysis->hplc identify Characterize Degradants (e.g., LC-MS, NMR) hplc->identify end End: Stability Profile identify->end

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

Objective: To evaluate the intrinsic stability of Phenyl 2-fluoro-5-nitrobenzoate under various stress conditions as recommended by international guidelines.[7][12]

Pre-requisite: A validated, stability-indicating HPLC method is required. This method must be able to separate the intact parent compound from all potential degradation products, impurities, and excipients.[11] Method development often involves performing the forced degradation first to generate the degradants needed for validation.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. An unstressed control sample should be stored under normal conditions (e.g., 2-8°C, protected from light).

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at room temperature. Note: Base hydrolysis is often much faster than acid hydrolysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal Degradation: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the stock solution and solid compound to a controlled light source as specified by ICH Q1B guidelines.

  • Time Points: Analyze samples from each condition at appropriate time intervals (e.g., 0, 2, 8, 24 hours, and longer if no degradation is observed).

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples) and analyze by the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the percentage of major degradation products formed (as a percentage of the total peak area).

    • Perform a mass balance to ensure all major components are accounted for.

Data Summary for Stability Assessment

This table should be used to summarize the findings from the forced degradation study.

Stress ConditionDuration/TempParent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)Observations
Control (2-8°C, dark)24 h>99%<0.1%<0.1%No significant change
0.1 M HCl24 h / 60°C
0.1 M NaOH8 h / RTLikely rapid degradation
3% H₂O₂24 h / RT
Thermal (Solid)48 h / 80°C
Photolytic (ICH Q1B)-

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of Phenyl 2-fluoro-5-nitrobenzoate is not merely academic; it is a prerequisite for its effective and reliable use in research and development. The protocols and theoretical frameworks provided in this guide establish a clear path for generating this critical data.

Based on its chemical structure and general principles, Phenyl 2-fluoro-5-nitrobenzoate is expected to be highly soluble in common polar aprotic organic solvents and susceptible to hydrolytic degradation, particularly under basic conditions.

Recommended Handling and Storage: To ensure the integrity of the compound, it should be stored under the supplier-recommended conditions: 2-8°C, in a tightly sealed container, and protected from moisture and light .[1] For experimental use, solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures and protected from light to minimize degradation.

By following the detailed methodologies outlined, researchers can confidently characterize Phenyl 2-fluoro-5-nitrobenzoate, mitigating risks in synthetic processes and ensuring the quality and reproducibility of their scientific outcomes.

References

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  • Title: New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG.
  • Title: Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 Source: Benchchem URL

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Exploratory

An In-depth Technical Guide to the Safety and Handling of Phenyl 2-fluoro-5-nitrobenzoate

Abstract This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of Phenyl 2-fluoro-5-nitrobenzoate (CAS No. 1257535-04-8).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of Phenyl 2-fluoro-5-nitrobenzoate (CAS No. 1257535-04-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety information extrapolated from data on structurally analogous compounds to establish best practices. The guide details the compound's known reactivity, particularly with nucleophiles, and outlines rigorous protocols for risk mitigation in a laboratory setting. By explaining the causality behind each procedural recommendation, this whitepaper aims to foster a culture of safety and scientific integrity.

Introduction and Scientific Context

Phenyl 2-fluoro-5-nitrobenzoate is an aromatic ester characterized by the presence of a fluorine atom and a nitro group on the benzoic acid moiety. These features, particularly the electron-withdrawing nitro group, activate the aromatic ring, making the compound a subject of interest in synthetic chemistry and a useful tool in chemical biology. Notably, it has been employed as a trapping reagent for hydrogen persulfide (H₂S₂), a reactive sulfur species, which underscores its susceptibility to nucleophilic attack.[1][2] The presence of the fluoronitroaryl functional group is the primary determinant of its chemical reactivity and its toxicological profile.

Hazard Identification and Risk Assessment

The primary hazards associated with Phenyl 2-fluoro-5-nitrobenzoate are inferred from compounds like 2-Fluoronitrobenzene and 4-Fluoronitrobenzene.[3][4][5][6] The core structure suggests multiple routes of potential toxicity and chemical reactivity that must be managed.

Toxicological Profile (Inferred)

Based on analogous compounds, Phenyl 2-fluoro-5-nitrobenzoate should be treated as a substance with significant potential for acute and chronic toxicity.

  • Acute Toxicity : Assumed to be toxic or harmful if swallowed, and potentially fatal if it comes into contact with the skin.[3][4] Inhalation of any dusts or aerosols may also be toxic.[5]

  • Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation.[3][4][6]

  • Systemic Effects : There is a significant risk of damage to organs, particularly the blood, through prolonged or repeated exposure.[3][4]

Chemical and Physical Hazards

The reactivity of Phenyl 2-fluoro-5-nitrobenzoate is dictated by its functional groups. The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions. The fluoronitroaryl ring is electron-deficient, making it prone to nucleophilic aromatic substitution.

  • Incompatibilities : Must be kept away from strong oxidizing agents, strong bases, and strong acids.[4][6] Contact with strong bases can catalyze hydrolysis and other reactions, while strong acids can also lead to decomposition.

  • Hazardous Decomposition Products : Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[4]

  • Reactivity with Nucleophiles : The compound's utility as a trap for persulfides highlights its reactivity with soft nucleophiles like thiols.[1][2] This reactivity implies that it will readily react with biological nucleophiles, which is a likely mechanism of its toxicity.

Summary of GHS Classifications (Inferred)

The following table summarizes the likely GHS classifications for Phenyl 2-fluoro-5-nitrobenzoate based on data from structurally similar compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed[3][5]
Acute Toxicity, DermalCategory 2Fatal in contact with skin[3][4]
Acute Toxicity, InhalationCategory 3Toxic if inhaled[5]
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs (e.g., blood) through prolonged or repeated exposure[3][4]

Core Safety Protocols and Handling Procedures

A multi-layered approach to safety is mandatory when handling Phenyl 2-fluoro-5-nitrobenzoate. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The Primary Barrier

The causality for relying on engineering controls is simple: they provide a physical barrier between the researcher and the hazardous material, offering a more reliable and consistent level of protection than personal diligence alone.

  • Chemical Fume Hood : All manipulations of Phenyl 2-fluoro-5-nitrobenzoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]

  • Ventilation : Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.

Personal Protective Equipment (PPE): The Secondary Barrier

PPE is not a substitute for robust engineering controls but serves as an essential final line of defense.

  • Hand Protection : Wear nitrile or neoprene gloves at all times. Given the inferred high dermal toxicity, consider double-gloving. Change gloves immediately if contamination is suspected.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or if there is a splash risk.

  • Body Protection : A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Footwear : Fully enclosed, chemical-resistant shoes are required.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Enter Laboratory DonGoggles Wear Safety Goggles & Face Shield Prep->DonGoggles Proceed to Handling DonCoat Wear Laboratory Coat DonGoggles->DonCoat Proceed to Handling DonGloves Wear Double Nitrile Gloves DonCoat->DonGloves Proceed to Handling EnterHood Work Inside Certified Chemical Fume Hood DonGloves->EnterHood Proceed to Handling Handle Weigh and Transfer Phenyl 2-fluoro-5-nitrobenzoate EnterHood->Handle DoffGloves Remove Outer Gloves (Dispose as Hazardous Waste) Handle->DoffGloves After Handling ExitHood Exit Fume Hood DoffGloves->ExitHood DoffCoat Remove Lab Coat ExitHood->DoffCoat WashHands Wash Hands Thoroughly DoffCoat->WashHands Waste_Management_Flow cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generated SolidWaste Contaminated Gloves, Weigh Boats, etc. Start->SolidWaste LiquidWaste Unused Solutions, Reaction Mixtures Start->LiquidWaste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Disposal Dispose via Certified Environmental Health & Safety Provider SolidContainer->Disposal LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer LiquidContainer->Disposal

Diagram: Waste stream segregation for Phenyl 2-fluoro-5-nitrobenzoate.

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]

Conclusion

Phenyl 2-fluoro-5-nitrobenzoate is a valuable research chemical with a significant, albeit inferred, hazard profile. Its structural similarity to other fluoronitroaromatic compounds necessitates handling it with the utmost care, assuming high acute toxicity and the potential for long-term health effects. Adherence to the engineering controls, PPE requirements, and detailed handling protocols outlined in this guide is essential for the safety of all laboratory personnel. By understanding the chemical causality behind these safety measures, researchers can foster an environment of scientific excellence and uncompromising safety.

References

  • 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. National Center for Biotechnology Information. [Link]

  • A review of chemical tools for studying small molecule persulfides: Detection and delivery. National Center for Biotechnology Information. [Link]

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Foundational

Phenyl 2-fluoro-5-nitrobenzoate: A Comprehensive Technical Guide on Molecular Structure and Conformation

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction Phenyl 2-fluoro-5-nitrobenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-fluoro-5-nitrobenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its chemical structure, comprising a phenyl group attached to a 2-fluoro-5-nitrobenzoyl moiety, presents a fascinating case for conformational analysis. The interplay of steric and electronic effects governed by the fluoro and nitro substituents dictates the three-dimensional arrangement of the molecule, which in turn influences its physicochemical properties and biological activity. This guide provides an in-depth technical analysis of the molecular structure and conformational preferences of Phenyl 2-fluoro-5-nitrobenzoate, drawing upon established principles of conformational analysis and computational chemistry.

The Conformational Landscape of the Phenyl Benzoate Scaffold

The conformational behavior of Phenyl 2-fluoro-5-nitrobenzoate is best understood by first considering the parent molecule, phenyl benzoate. Theoretical studies, including those employing Density Functional Theory (DFT) and semiempirical molecular orbital methods, have shown that phenyl benzoate is a flexible molecule.[1][2] Its conformation is primarily defined by the torsional angles around the ester linkage.

Key rotational degrees of freedom in phenyl benzoate and its derivatives include:

  • τ1 (O=C-O-C): Rotation around the ester C-O bond.

  • τ2 (C-C-O=C): Rotation around the bond connecting the benzoyl ring to the ester group.

  • τ3 (C-O-C-C): Rotation around the bond connecting the oxygen to the phenyl ring.

Computational studies on phenyl benzoate have revealed that multiple conformations can exist with similar energy levels, indicating a relatively flat potential energy surface for rotation around these bonds.[2] This inherent flexibility is a crucial starting point for understanding how substituents will influence the conformational equilibrium.

Influence of 2-Fluoro and 5-Nitro Substituents

The introduction of a fluorine atom at the ortho-position and a nitro group at the meta-position of the benzoyl ring significantly impacts the molecular geometry and conformational preferences of the phenyl benzoate scaffold. These effects can be broadly categorized as electronic and steric.

Electronic Effects

Both the fluorine atom and the nitro group are strongly electron-withdrawing.[3][4]

  • Inductive Effect (-I): Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond.[5][6] The nitro group also has a significant -I effect.

  • Resonance Effect (-M/-R): The nitro group is a powerful resonance-withdrawing group, delocalizing electron density from the ring into the N-O bonds.[4] Fluorine, despite its high electronegativity, can act as a weak π-donor through resonance (+M effect) due to its lone pairs, but its inductive effect typically dominates.[5][7]

These electronic perturbations are expected to modulate bond lengths and angles within the 2-fluoro-5-nitrobenzoyl moiety. The increased partial positive charge on the carbonyl carbon, for instance, could influence the rotational barrier around the C-O ester bond.

Steric Effects

The placement of a fluorine atom at the ortho-position introduces significant steric hindrance. This steric clash will primarily influence the rotational barrier around the bond connecting the benzoyl ring to the ester functionality (τ2). The molecule will likely adopt a conformation that minimizes the repulsion between the ortho-fluorine and the adjacent carbonyl oxygen or the phenyl ring of the ester. This is a common phenomenon observed in ortho-substituted aromatic compounds.[8]

Predicted Molecular Conformation of Phenyl 2-fluoro-5-nitrobenzoate

Based on the analysis of electronic and steric effects, a plausible low-energy conformation for Phenyl 2-fluoro-5-nitrobenzoate can be predicted. The planarity of the ester group is generally favored to maximize resonance stabilization. However, the steric repulsion from the ortho-fluoro substituent will likely force the benzoyl group to twist out of the plane of the ester linkage to a greater extent than in the unsubstituted phenyl benzoate.

The following diagram illustrates the key structural features and torsional angles that define the conformation of Phenyl 2-fluoro-5-nitrobenzoate.

Caption: Predicted molecular structure of Phenyl 2-fluoro-5-nitrobenzoate with key torsional angles.

Summary of Predicted Structural Features
FeaturePredicted CharacteristicRationale
Benzoyl Ring Conformation Likely non-planar with respect to the ester group.Steric hindrance from the ortho-fluoro substituent.
Ester Group Conformation The C(=O)O moiety will likely be planar.To maximize resonance stabilization.
Phenyl Ring Orientation Rotated out of the plane of the ester group.To minimize steric clashes with the benzoyl moiety.
Key Torsional Angle (τ2) Expected to be significantly non-zero.To alleviate steric strain between the ortho-fluorine and the carbonyl oxygen.

Methodologies for Structural and Conformational Elucidation

While theoretical predictions provide valuable insights, experimental and further computational studies are necessary to definitively determine the molecular structure and conformation of Phenyl 2-fluoro-5-nitrobenzoate.

Experimental Techniques
  • X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsional angles.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities of atoms, which can be used to deduce the preferred conformation.[10][11] 19F NMR could be particularly informative for this molecule.[12]

Computational Chemistry
  • Density Functional Theory (DFT): High-level DFT calculations can be used to perform a thorough conformational search and to calculate the relative energies of different conformers, providing a detailed picture of the potential energy surface.[1][13]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic conformational behavior of the molecule in solution, revealing the flexibility and interconversion between different conformational states.

The following workflow outlines a combined experimental and computational approach for a comprehensive conformational analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray Solid-state conformation nmr NMR Spectroscopy (1H, 13C, 19F, NOE) synthesis->nmr Solution-state conformation dft DFT Calculations (Conformational Search) xray->dft Validation of calculated geometry md Molecular Dynamics (Dynamic Behavior) nmr->md Comparison of dynamic behavior dft->md Input for simulation

Caption: Integrated workflow for conformational analysis.

Conclusion

The molecular structure and conformation of Phenyl 2-fluoro-5-nitrobenzoate are governed by a delicate balance of electronic and steric effects. While the parent phenyl benzoate scaffold is known for its conformational flexibility, the introduction of the ortho-fluoro and meta-nitro substituents imposes significant constraints. It is predicted that the steric hindrance from the ortho-fluorine atom will be the dominant factor in determining the preferred conformation, leading to a non-planar arrangement of the benzoyl group relative to the ester linkage. Definitive elucidation of the three-dimensional structure will require a synergistic approach combining experimental techniques like X-ray crystallography and NMR spectroscopy with high-level computational modeling. A thorough understanding of the conformational landscape of this molecule is crucial for rationalizing its properties and for its potential application in the design of novel bioactive compounds and functional materials.

References

[1] Al-Humaidi, J. R., et al. (2005). Density Functional Theory Study of the Conformational Space of Phenyl Benzoate, a Common Fragment in Many Mesogenic Molecules. The Journal of Physical Chemistry A, 109(28), 6290–6293. [Link] [2] Birner, P., Kugler, S., Simon, K., & Náray-Szabó, G. (1982). Theoretical conformational analysis of substituted phenylbenzoates. Molecular Crystals and Liquid Crystals, 80(1-4), 11-22. [Link] [13] Wrzalik, R., Merkel, K., & Kocot, A. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling, 9(4), 248-258. [Link] [10] Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 745-753. [Link] [11] Rittner, R., & Tormena, C. F. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(2), 193-210. [Link] [7] Wikipedia contributors. (2023). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link] [12] Rybáčková, L., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(15), 10175–10185. [Link] [9] El-Faham, A., et al. (2018). X-ray crystallographic data for 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate. Data in Brief, 19, 1333-1336. [Link] [3] Babiker, M. E. M. (2024). Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. Asian Journal of Chemistry, 36(5), 1113-1118. [Link] [8] 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 20). [Video]. YouTube. [Link] [4] Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link] [5] LibreTexts Chemistry. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link] [6] Lumen Learning. Organic Chemistry II: 14.3. Substituent Effects. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Two-Step Synthesis of Phenyl 2-fluoro-5-nitrobenzoate

Introduction and Scientific Rationale Phenyl 2-fluoro-5-nitrobenzoate is a valuable substituted aromatic ester, frequently utilized as a key building block in the synthesis of complex organic molecules for pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Phenyl 2-fluoro-5-nitrobenzoate is a valuable substituted aromatic ester, frequently utilized as a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science research.[1] Its structure incorporates a reactive fluoride atom ortho to the ester, a nitro group for further functionalization, and a phenyl ester moiety, making it a versatile intermediate.

This document provides a detailed, field-proven protocol for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate starting from 2-fluoro-5-nitrobenzoic acid. Direct esterification of a carboxylic acid with phenol is notoriously inefficient due to the poor nucleophilicity of the phenolic hydroxyl group. To overcome this kinetic barrier, this protocol employs a classic and highly reliable two-step strategy:

  • Activation of the Carboxylic Acid: The 2-fluoro-5-nitrobenzoic acid is first converted to its highly reactive acyl chloride derivative, 2-fluoro-5-nitrobenzoyl chloride, using thionyl chloride (SOCl₂).

  • Nucleophilic Acyl Substitution: The intermediate acyl chloride is then reacted with phenol in the presence of a mild base to yield the desired phenyl ester.

This approach is favored for its high efficiency, excellent yields, and straightforward execution with standard laboratory equipment. The causality behind this choice lies in transforming the poor hydroxyl leaving group of the carboxylic acid into an excellent chloride leaving group, thereby dramatically accelerating the rate of nucleophilic attack by phenol.

Hazard and Safety Analysis

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • 2-Fluoro-5-nitrobenzoic Acid: May cause skin, eye, and respiratory irritation.[2] Avoid inhalation of dust and direct contact.

  • Thionyl Chloride (SOCl₂): Highly Toxic and Corrosive. Reacts violently with water to release toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[3][4][5] Causes severe burns to skin, eyes, and the respiratory tract.[6][7] Must be handled with extreme care under anhydrous conditions.

  • Phenol: Toxic and Corrosive. Can be fatal if swallowed, inhaled, or absorbed through the skin.[8][9] Causes severe skin burns and eye damage.[10][11] Always wear appropriate gloves and handle with care.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. It has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Solvents (Toluene, Dichloromethane): Are volatile and flammable. Avoid inhalation of vapors and contact with skin.

Overall Reaction Scheme

The synthesis follows a two-step pathway from the starting carboxylic acid to the final phenyl ester product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification start_mol 2-Fluoro-5-nitrobenzoic Acid reagent1 + SOCl₂ (Thionyl Chloride) Toluene, Reflux start_mol->reagent1 intermediate_mol 2-Fluoro-5-nitrobenzoyl Chloride reagent1->intermediate_mol phenol_mol Phenol intermediate_mol->phenol_mol reagent2 + Pyridine DCM, 0°C to RT phenol_mol->reagent2 product_mol Phenyl 2-fluoro-5-nitrobenzoate reagent2->product_mol

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Part A: Synthesis of 2-Fluoro-5-nitrobenzoyl Chloride (Intermediate)

This first part of the protocol focuses on activating the carboxylic acid. Thionyl chloride serves as both the chlorinating agent and a dehydrating agent, driving the reaction to completion.[12]

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet/scrubber system containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts. Ensure the entire apparatus is oven-dried and assembled while hot to exclude atmospheric moisture.

  • Reagents: Add 2-fluoro-5-nitrobenzoic acid (5.0 g, 27.0 mmol, 1.0 equiv.) to the flask, followed by 30 mL of anhydrous toluene.

  • Reaction Initiation: While stirring the suspension, carefully add thionyl chloride (4.4 mL, 60.0 mmol, 2.2 equiv.) dropwise via syringe. Caution: The reaction is exothermic and will release gas.

  • Reaction: Heat the mixture to reflux (approx. 110°C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material to form a clear solution.

  • Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-fluoro-5-nitrobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.

Part B: Synthesis of Phenyl 2-fluoro-5-nitrobenzoate

This second stage involves the reaction of the activated acyl chloride with phenol. Pyridine is used as a base to scavenge the HCl generated during the reaction, preventing it from protonating the phenol and facilitating the nucleophilic attack.

  • Setup: In a separate 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve phenol (2.8 g, 29.7 mmol, 1.1 equiv.) and pyridine (2.6 mL, 32.4 mmol, 1.2 equiv.) in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the phenol solution to 0°C in an ice bath. Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride from Part A in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred phenol solution over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 3-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • Quenching: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (1 x 50 mL).

    • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Phenyl 2-fluoro-5-nitrobenzoate as a solid.

Experimental Workflow and Data Summary

The entire process from setup to purification can be visualized as a sequential workflow.

Caption: Step-by-step experimental workflow diagram.

Table 1: Summary of Reagents and Quantities

ReagentMW ( g/mol )AmountMoles (mmol)Molar Equiv.
2-Fluoro-5-nitrobenzoic acid185.115.0 g27.01.0
Thionyl Chloride118.974.4 mL60.02.2
Phenol94.112.8 g29.71.1
Pyridine79.102.6 mL32.41.2
Toluene (Anhydrous)-30 mL--
Dichloromethane (Anhydrous)-70 mL--

Troubleshooting

  • Low Yield in Step 1: Often due to moisture contamination. Ensure all glassware is rigorously dried and use anhydrous solvents. Thionyl chloride should be fresh.

  • Reaction Stalls in Step 2: Incomplete conversion to the acyl chloride in Step 1 or insufficient base. Ensure at least 1.1 equivalents of pyridine are used.

  • Difficult Purification: If pyridine hydrochloride salts persist in the organic layer, an additional acidic wash may be necessary. If the product is an oil, purification by column chromatography is recommended over recrystallization.

Conclusion

The described two-step protocol, involving the formation of an acyl chloride intermediate, provides a reliable and high-yielding pathway for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate. Careful adherence to anhydrous conditions and safety protocols is paramount for a successful and safe outcome. This method is scalable and serves as a foundational technique for researchers requiring access to functionalized phenyl esters for further synthetic applications.

References

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Agilent Technologies. (2024). Phenol Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Phenol. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • INEOS Group. SAFETY DATA SHEET Phenol Solution. [Link]

  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - Pd/C Catalyzed Phenoxycarbonylation. [Link]

  • Chatterjee, T., & Chattopadhyay, S. (2002). A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. Oriental Journal of Chemistry, 18(2). [Link]

  • Arrieta, A., García, T., & Palomo, C. (1982). Reagents and Synthetic Methods 21. Thionyl Chloride /4-(N,N-Dimethylamino) Pyridine Complex. A Simple One-Pot Method for Esterification of Carboxylic Acids. Synthetic Communications, 12(14), 1139-1144. [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. [Link]

Sources

Application

Application Note &amp; Protocols: Phenyl 2-fluoro-5-nitrobenzoate as a Strategic Reagent in the Synthesis of Pharmaceutical Intermediates

Abstract In the landscape of modern medicinal chemistry, the incorporation of fluorinated aromatic moieties is a cornerstone strategy for enhancing the pharmacological profiles of drug candidates, improving metabolic sta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the incorporation of fluorinated aromatic moieties is a cornerstone strategy for enhancing the pharmacological profiles of drug candidates, improving metabolic stability, binding affinity, and bioavailability.[1] Phenyl 2-fluoro-5-nitrobenzoate emerges as a highly versatile and reactive building block for this purpose. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this reagent. We will explore the underlying chemical principles that govern its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), and provide detailed, validated protocols for its use in synthesizing key precursors for targeted therapies, particularly in the realm of kinase inhibitors.[2]

Introduction: The Strategic Advantage of the 2-Fluoro-5-nitrobenzoyl Scaffold

The phenyl 2-fluoro-5-nitrobenzoate molecule is an activated ester of 2-fluoro-5-nitrobenzoic acid. Its utility in organic synthesis is dictated by two primary reactive sites, which can be addressed selectively.

  • Activated Fluorine for SNAr: The fluorine atom at the C2 position is ortho to a carboxylic ester and para to a strongly electron-withdrawing nitro group (-NO₂). This electronic arrangement significantly acidifies the aromatic ring, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in this context, is readily displaced. This SNAr pathway is a powerful method for forming carbon-heteroatom bonds, particularly C-O (diaryl ethers) and C-N (diaryl amines), which are common substructures in kinase inhibitors.[3][4]

  • Ester Moiety as an Acylating Agent: The phenyl ester itself can function as a leaving group, allowing the reagent to act as a 2-fluoro-5-nitrobenzoylating agent for amines or alcohols, though this pathway is often secondary to the more facile SNAr reaction.

The stability of phenyl 2-fluoro-5-nitrobenzoate as a crystalline solid makes it a more manageable reagent compared to the corresponding, highly moisture-sensitive acyl chloride, offering practical advantages in process chemistry.

The Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this reagent's utility is the SNAr mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr reaction on an aryl halide proceeds via a two-step addition-elimination pathway.

  • Addition of the Nucleophile: A nucleophile (e.g., a phenoxide or an amine) attacks the electron-deficient carbon atom bearing the fluorine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, providing crucial stabilization.[3][4][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.

The diagram below illustrates this critical mechanistic pathway.

Workflow cluster_prep Protocol 1: Reagent Synthesis cluster_snar Protocol 2: S_NAr Reaction esterification Fischer Esterification (2-F-5-NBA + Phenol) workup1 Aqueous Work-up (Wash & Extract) esterification->workup1 purify1 Recrystallization workup1->purify1 reagent Phenyl 2-fluoro-5-nitrobenzoate purify1->reagent setup Reaction Setup (Aminophenol, K₂CO₃, DMF) reagent->setup Add Reagent reaction Heat to 80-90°C (8-12h) setup->reaction workup2 Precipitation (Pour into ice-water) reaction->workup2 purify2 Filtration & Purification workup2->purify2 product Diaryl Ether Intermediate purify2->product

Sources

Method

Application Notes: Phenyl 2-fluoro-5-nitrobenzoate in Agrochemical Synthesis

Introduction: A Versatile Scaffold for Modern Crop Protection In the landscape of modern agrochemical research, the strategic design of bioactive molecules is paramount for developing effective and selective crop protect...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Crop Protection

In the landscape of modern agrochemical research, the strategic design of bioactive molecules is paramount for developing effective and selective crop protection agents. Phenyl 2-fluoro-5-nitrobenzoate, and its parent acid 2-fluoro-5-nitrobenzoic acid, have emerged as highly valuable building blocks in this endeavor.[1] The unique arrangement of functional groups on the phenyl ring—a labile fluoro group, an electron-withdrawing nitro group, and a versatile ester or carboxylic acid—provides a powerful toolkit for synthetic chemists.

The incorporation of a fluorine atom is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall biological efficacy.[2][3] The nitro group, while contributing to the electrophilicity of the ring, also serves as a synthetic handle, readily reducible to an amine for further derivatization.[4] This combination allows for the construction of complex molecular architectures found in a variety of modern insecticides, herbicides, and fungicides.[5][6][7][8] This document provides a detailed guide on the application of this key intermediate, focusing on its reactivity, strategic application in insecticide synthesis, and detailed experimental protocols.

Core Concepts: Reactivity and Synthetic Strategy

The synthetic utility of Phenyl 2-fluoro-5-nitrobenzoate and its derivatives is primarily governed by the electronic nature of the substituted benzene ring. The potent electron-withdrawing effects of the ortho-fluorine and meta-nitro groups render the aromatic ring electron-deficient. This electronic arrangement dictates three primary modes of reactivity that chemists can exploit.

  • Nucleophilic Aromatic Substitution (SNAr): The electron deficiency makes the C-F bond particularly susceptible to cleavage via SNAr. This allows for the regioselective introduction of a wide range of nucleophiles (e.g., phenols, amines, thiols) at the C2 position, a key strategy for building complex molecular scaffolds.[4]

  • Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., using iron powder, tin(II) chloride, or catalytic hydrogenation). This transformation is fundamental for introducing nitrogen-containing heterocycles or forming amide bonds at this position.

  • Carboxylic Acid/Ester Manipulation: While Phenyl 2-fluoro-5-nitrobenzoate is an activated ester, much of the literature points to the direct use of its parent, 2-fluoro-5-nitrobenzoic acid. The carboxylic acid is readily converted into amides, esters, or other derivatives, often serving as a crucial linkage point in the final agrochemical product.[5][6]

cluster_0 Key Synthetic Transformations Start Phenyl 2-fluoro-5-nitrobenzoate (or 2-fluoro-5-nitrobenzoic acid) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr + Nu-H (e.g., R-OH) NitroReduction Nitro Group Reduction Start->NitroReduction [H] (e.g., Fe/NH4Cl) Amidation Amidation / Esterification Start->Amidation + R-NH2 (Coupling Agent) Product_SNAr Ether/Amine Adduct SNAr->Product_SNAr Product_Reduction Aniline Derivative NitroReduction->Product_Reduction Product_Amidation Amide/Ester Product Amidation->Product_Amidation

Caption: Key reaction pathways for Phenyl 2-fluoro-5-nitrobenzoate.

Application Profile: Synthesis of N-Phenylbenzamide Insecticides

A prominent application of this scaffold is in the synthesis of novel 2-phenylpyridine derivatives that function as potent insecticides.[5][6] These compounds, containing N-phenylbenzamide moieties, demonstrate high efficacy against lepidopteran pests like Mythimna separata.[5][6] The synthesis leverages the reactivity of the fluoronitrobenzoate core to construct a diaryl ether linkage, followed by amidation to complete the bioactive molecule.

The general workflow involves the initial synthesis of a substituted phenoxypyridine intermediate, which is then reacted with 2-fluoro-5-nitrobenzoic acid in a nucleophilic aromatic substitution reaction. The resulting carboxylic acid is then coupled with a substituted aniline to yield the final diamide product.

cluster_workflow Insecticide Synthesis Workflow A Substituted Phenol Intermediate C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Fluoro-5-nitrobenzoic Acid B->C D Carboxylic Acid Intermediate C->D Forms Diaryl Ether F Amidation Reaction D->F E Substituted Aniline E->F G Final N-Phenylbenzamide Insecticide F->G Forms Amide Bond

Caption: Workflow for the synthesis of N-Phenylbenzamide insecticides.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of N-phenylbenzamide insecticides and related transformations.[5][6]

Protocol 1: Synthesis of Diaryl Ether Intermediate via SNAr

This protocol describes the nucleophilic substitution of the fluorine atom on 2-fluoro-5-nitrobenzoic acid with a phenolic intermediate.

  • Materials:

    • 2-Fluoro-5-nitrobenzoic acid (1.0 eq)

    • Substituted phenol (e.g., 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol, 2-fluoro-5-nitrobenzoic acid, and potassium carbonate.

    • Add anhydrous DMF to dissolve the reactants.

    • Heat the reaction mixture to 100 °C and stir for 9-12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and slowly pour it into ice-cold water to precipitate the product.

    • Acidify the aqueous solution with dilute HCl to ensure full protonation of the carboxylic acid.

    • Extract the mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution in vacuo to yield the crude carboxylic acid intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Amide Coupling to Form Final Product

This protocol details the formation of the final amide bond using a standard peptide coupling agent.

  • Materials:

    • Carboxylic acid intermediate from Protocol 1 (1.0 eq)

    • Substituted aniline (e.g., 5-chloro-2-methylaniline) (1.2 eq)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.3 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve the carboxylic acid intermediate in anhydrous DCM.

    • Add the substituted aniline, followed by HBTU and DIPEA.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to afford the final N-phenylbenzamide insecticide.

Protocol 3: Nitro Group Reduction

This protocol provides a general method for reducing the nitro group to an amine, a common step for creating analogues.

  • Materials:

    • Nitro-containing compound (1.0 eq)

    • Iron powder (5.0 eq)

    • Ammonium chloride (NH₄Cl) (4.0 eq)

    • Ethanol/Water mixture (e.g., 4:1 v/v)

  • Procedure:

    • In a round-bottom flask, dissolve the nitro-containing compound in the ethanol/water mixture.

    • Add iron powder and ammonium chloride.

    • Heat the mixture to 80 °C and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and filter through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the amine product.

Data Presentation: Representative Compound Characterization

The following table summarizes characterization data for an exemplary N-phenylbenzamide insecticide synthesized using these methods.[5]

ParameterValue
Compound Name N-(5-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamide
Appearance White solid
Yield 74.9%
Melting Point 184.2–186.4 °C
¹H NMR (400 MHz, CDCl₃) δ 8.88 (s, 1H), 8.21 (d, J = 9.1 Hz, 1H), 8.10 (s, 1H), 7.91 (d, J = 8.4 Hz, 1H), ...
HRMS (ESI) calcd. for C₂₆H₁₅Cl₂F₃N₃O₄ [M-H]⁻ 574.0343, found 574.0344

Safety and Handling

Phenyl 2-fluoro-5-nitrobenzoate and its parent acid are irritants and should be handled with appropriate care.

  • Hazards: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10][11] Harmful if swallowed, inhaled, or in contact with skin.[9][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][10] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10] Ensure an eyewash station and safety shower are readily accessible.[10]

Conclusion

Phenyl 2-fluoro-5-nitrobenzoate and its associated acid are powerful and versatile intermediates in the synthesis of advanced agrochemicals. The strategic positioning of the fluoro, nitro, and carboxylate functionalities enables a range of high-yield chemical transformations, including nucleophilic aromatic substitution, reduction, and amidation. As demonstrated in the synthesis of potent N-phenylbenzamide insecticides, this building block provides a reliable and efficient route to complex, high-value active ingredients for the next generation of crop protection solutions.

References

  • MySkinRecipes. Phenyl 2-fluoro-5-nitrobenzoate. [Link]

  • Zhang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1693. [Link]

  • Pharmaffiliates. (n.d.). The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. [Link]

  • Zhang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus c. Semantic Scholar. [Link]

  • ResearchGate. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. [Link]

  • PubMed. (2020). Synthesis and Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2002). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. Pest Management Science. [Link]

  • Deng, X., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules. [Link]

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Application

Phenyl 2-fluoro-5-nitrobenzoate: A Chemoselective Reagent for Amide Synthesis with Primary and Secondary Amines

An Application Note and Technical Guide Abstract This technical guide provides a comprehensive overview of the reaction between Phenyl 2-fluoro-5-nitrobenzoate and primary and secondary amines, a critical transformation...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Technical Guide

Abstract

This technical guide provides a comprehensive overview of the reaction between Phenyl 2-fluoro-5-nitrobenzoate and primary and secondary amines, a critical transformation for the synthesis of N-substituted 2-fluoro-5-nitrobenzamides. These products are valuable intermediates in medicinal chemistry and materials science. This document elucidates the underlying reaction mechanism, offers detailed, field-tested experimental protocols, presents comparative data, and provides troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

Phenyl 2-fluoro-5-nitrobenzoate has emerged as a highly effective reagent for the acylation of primary and secondary amines. The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis, central to the construction of peptides, pharmaceuticals, and advanced polymers.[1][2] The unique structural features of Phenyl 2-fluoro-5-nitrobenzoate—specifically the electron-withdrawing nitro group and the phenyl ester functionality—render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key advantages of using this reagent include:

  • High Reactivity: The 5-nitro group strongly activates the ester towards nucleophilic attack, allowing the reaction to proceed under mild conditions.

  • Excellent Leaving Group: The resulting phenoxide is a stable and effective leaving group, driving the reaction to completion.

  • Chemoselectivity: The reaction is highly selective for primary and secondary amines, often tolerating other nucleophilic functional groups present in the substrate.

This guide provides the necessary protocols to successfully leverage these properties for the efficient synthesis of a diverse range of amide products.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of Phenyl 2-fluoro-5-nitrobenzoate with an amine (R¹R²NH) is a classic example of nucleophilic acyl substitution. The process can be dissected into two primary steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoate. This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl π-bond is reformed by pushing the lone pair from the oxygen atom back down. Concurrently, the bond to the phenoxy group breaks, expelling phenol as the leaving group. A final deprotonation of the nitrogen atom, typically by another molecule of the amine or a mild base, yields the neutral amide product.

The presence of the 5-nitro group is critical; its strong electron-withdrawing nature (-M and -I effects) significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by the amine nucleophile.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of Phenyl 2-fluoro-5-nitrobenzoate with representative primary and secondary amines.

Protocol 1: Synthesis of N-benzyl-2-fluoro-5-nitrobenzamide (Primary Amine)

Principle: This protocol details the acylation of a primary amine, benzylamine, using Phenyl 2-fluoro-5-nitrobenzoate in a polar aprotic solvent. Triethylamine is used as a mild base to neutralize the phenol byproduct.

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, TLC plates, and standard glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Phenyl 2-fluoro-5-nitrobenzoate (e.g., 2.63 g, 10 mmol).

  • Solvent and Reagents: Add anhydrous DMF (30 mL) and stir until the solid is fully dissolved. Add triethylamine (2.1 mL, 15 mmol).

  • Amine Addition: In a separate vial, dissolve benzylamine (1.18 g, 11 mmol) in a small amount of DMF (5 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water (150 mL). A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (1 x 40 mL), and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure N-benzyl-2-fluoro-5-nitrobenzamide as a solid.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of (2-fluoro-5-nitrophenyl)(morpholino)methanone (Secondary Amine)

Principle: This protocol outlines the reaction with a cyclic secondary amine, morpholine. Given the slightly lower nucleophilicity compared to benzylamine, gentle heating may be employed to ensure a reasonable reaction rate.

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reaction and workup equipment.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Phenyl 2-fluoro-5-nitrobenzoate (2.63 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in anhydrous acetonitrile (40 mL).

  • Amine Addition: Add morpholine (1.05 g, 12 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 50 °C and stir. Monitor the reaction's progress by TLC (1:1 Hexane:EtOAc). The reaction is generally complete in 4-6 hours.

  • Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system like isopropanol/hexane to afford the desired product.

Characterization: Analyze the final product using NMR and MS to confirm its identity and purity.

Data Presentation and Key Considerations

The efficiency of the amidation reaction is influenced by the nature of the amine, solvent, and reaction conditions. The following table summarizes typical outcomes for this class of reaction.

Amine TypeExample AmineBaseSolventTemp (°C)Time (h)Typical Yield
Primary (Aliphatic)BenzylamineTEADMF252 - 4> 90%
Primary (Aromatic)AnilineK₂CO₃NMP806 - 1075 - 85%
Secondary (Cyclic)MorpholineK₂CO₃ACN504 - 6> 90%
Secondary (Acyclic)DiethylamineTEATHF255 - 880 - 90%
Sterically Hinderedtert-ButylamineNoneNeat10012 - 24< 40%

Key Considerations:

  • Amine Nucleophilicity: Electron-rich aliphatic amines react faster than electron-deficient aromatic amines (anilines). Anilines may require heating to achieve a practical reaction rate.[3]

  • Steric Hindrance: Highly hindered amines, such as tert-butylamine, react significantly slower and may require more forcing conditions, leading to lower yields.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are ideal as they effectively solvate the reactants and intermediates without interfering with the reaction.

  • Base: While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like TEA or an inorganic base like K₂CO₃ is recommended to neutralize the phenol byproduct, preventing potential side reactions and driving the equilibrium towards the product.

General Experimental Workflow

The overall process from setup to analysis follows a standardized path that can be adapted based on the specific amine substrate.

G reagents 1. Reagent Preparation (Amine, Phenyl Ester, Solvent, Base) setup 2. Reaction Setup (Inert Atmosphere, Stirring) reagents->setup reaction 3. Reaction (Temperature Control) setup->reaction monitoring 4. Progress Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Quenching & Extraction) monitoring->workup Upon Completion purification 6. Purification (Chromatography / Recrystallization) workup->purification analysis 7. Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow diagram.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phenyl 2-fluoro-5-nitrobenzoate is an irritant. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) before use.

  • Many amines are corrosive and/or toxic. Handle with care and avoid inhalation of vapors.

  • Organic solvents like DMF and acetonitrile are flammable and toxic. Handle away from ignition sources.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Low nucleophilicity of the amine. 2. Steric hindrance. 3. Impure or wet reagents/solvent.1. Increase reaction temperature or switch to a more polar solvent (e.g., DMF to NMP). 2. Increase reaction time and/or temperature. 3. Use freshly distilled/dried solvents and high-purity reagents.
Incomplete Reaction 1. Insufficient reaction time. 2. Reversible reaction equilibrium.1. Allow the reaction to run longer, monitoring periodically by TLC. 2. Ensure an adequate amount of base is present to neutralize byproducts.
Multiple Products (TLC) 1. Reaction temperature is too high. 2. Presence of di-functional amines. 3. Side reactions (e.g., SNAr on the ring).1. Run the reaction at a lower temperature. 2. Use a protecting group strategy if necessary. 3. While less common for the ester, ensure mild conditions are used. SNAr is more likely on related scaffolds like 2-fluoro-5-nitrobenzene.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro.
  • BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
  • Mountanea, O. G., Psathopoulou, D., Mantzourani, C., & Kokotos, G. (2023). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. ResearchGate. [Link]

  • Patel, R. P., & Patel, K. C. (2016). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wang, P., et al. (2021). Responsive mechanism of 2-fluoro-5-nitrobenzoate based two-photon fluorescent probes for H2Sn detection: A theoretical perspective. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 250, 119244. [Link]

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Method

Application Notes and Protocols: Phenyl 2-fluoro-5-nitrobenzoate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Introduction: Strategic Value of Phenyl 2-fluoro-5-nitrobenzoate in Kinase Inhibitor Scaffolding Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of Phenyl 2-fluoro-5-nitrobenzoate in Kinase Inhibitor Scaffolding

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with drugs like Dasatinib, a dual Src/Abl kinase inhibitor, exemplifying the success of targeted treatments.[2][3] The chemical architecture of these inhibitors is critical to their potency and selectivity. The strategic incorporation of specific structural motifs can confer desirable binding properties and pharmacological profiles.

Phenyl 2-fluoro-5-nitrobenzoate (CAS No. 1257535-04-8) emerges as a highly valuable and versatile precursor for the construction of novel kinase inhibitor scaffolds.[4][5] Its utility is rooted in the orchestrated reactivity of its constituent functional groups: the fluorine atom, the nitro group, and the phenyl ester. The electron-withdrawing nature of the nitro group profoundly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group.[6] This allows for the facile introduction of various nucleophiles, forming a key carbon-heteroatom bond. Subsequently, the nitro group can be selectively reduced to an amine, providing a handle for further functionalization, typically through amide bond formation—a ubiquitous linkage in kinase inhibitors.[7][8][9][10] The phenyl ester itself can be hydrolyzed to the corresponding carboxylic acid at an appropriate stage in the synthesis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Phenyl 2-fluoro-5-nitrobenzoate. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its conversion into key intermediates and, ultimately, a representative kinase inhibitor scaffold.

Chemical Properties and Reactivity Profile

PropertyValueSource
CAS Number 1257535-04-8[4][5]
Molecular Formula C₁₃H₈FNO₄[5]
Molecular Weight 261.21 g/mol [5]
Appearance Typically a solidN/A
Key Reactive Sites C-F bond (SNAr), Nitro group (reduction), Ester (hydrolysis)[6][11]

The core reactivity of Phenyl 2-fluoro-5-nitrobenzoate is governed by the interplay of its substituents. The nitro group, positioned para to the fluorine atom, strongly withdraws electron density from the aromatic ring through resonance and inductive effects. This creates a significant partial positive charge on the carbon atom bearing the fluorine, rendering it highly susceptible to attack by nucleophiles. The fluorine atom's high electronegativity further polarizes the C-F bond, and its small size minimizes steric hindrance, making it an excellent leaving group in SNAr reactions.[6]

Synthetic Workflow: From Precursor to Kinase Inhibitor Scaffold

The transformation of Phenyl 2-fluoro-5-nitrobenzoate into a kinase inhibitor scaffold can be conceptualized as a three-stage process. Each stage involves a key chemical transformation for which a detailed protocol is provided below.

G cluster_0 Stage 1: Core Scaffolding cluster_1 Stage 2: Functional Group Interconversion cluster_2 Stage 3: Elaboration and Coupling A Phenyl 2-fluoro-5-nitrobenzoate C S(N)Ar Product A->C Nucleophilic Aromatic Substitution (SNAr) B Key Amine Nucleophile (e.g., piperazine derivative) B->C D S(N)Ar Product E Reduced Amino Intermediate D->E Selective Nitro Group Reduction F Reduced Amino Intermediate H Final Kinase Inhibitor Scaffold F->H Amide Coupling G Carboxylic Acid Fragment (e.g., thiazole-5-carboxylic acid) G->H

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Protocols and Methodologies

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: To introduce a key structural element by displacing the fluorine atom with a nitrogen nucleophile. This step often establishes the part of the molecule that interacts with the solvent-exposed region of the kinase.

Causality: The choice of a weak base like N,N-Diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the HF generated during the reaction without deprotonating the starting ester or causing unwanted side reactions. Aprotic polar solvents like DMSO or DMF are ideal as they can solvate the ions formed in the transition state, thereby accelerating the reaction.[6]

Protocol 1: Synthesis of Phenyl 2-(piperazin-1-yl)-5-nitrobenzoate

  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 0.2 M.

  • Addition of Nucleophile: To the stirring solution, add tert-butyl piperazine-1-carboxylate (1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected product. The Boc group can be subsequently removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free piperazine is required for the next step.

Stage 2: Selective Nitro Group Reduction

Objective: To convert the electron-withdrawing nitro group into a versatile amino group, which will serve as the nucleophile in the subsequent amide coupling reaction.

Causality: The chemoselective reduction of a nitro group in the presence of an ester is a common challenge. While catalytic hydrogenation (H₂/Pd/C) is often effective, metallic reducing agents in acidic or neutral media are also widely used.[11] The NaBH₄-FeCl₂ system is a milder alternative that has shown high selectivity for nitro groups over esters.[12] Tin(II) chloride is another classic and reliable reagent for this transformation.

Protocol 2: Synthesis of Phenyl 5-amino-2-(piperazin-1-yl)benzoate

  • Reagent Preparation: Dissolve the SNAr product from Stage 1 (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate (0.1 M).

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

    • Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Stage 3: Amide Coupling

Objective: To couple the synthesized amino-benzoate core with a carboxylic acid-containing fragment, forming the final kinase inhibitor scaffold. This amide bond often plays a critical role in binding to the hinge region of the kinase ATP-binding pocket.[9]

Causality: Amide bond formation from a carboxylic acid and an amine requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[8][13] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and racemization.[10] The reaction is typically run in the presence of a non-nucleophilic base like DIPEA.[10]

Protocol 3: Synthesis of a Thiazole-carboxamide Kinase Inhibitor Scaffold

  • Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid fragment (e.g., 2-methylthiazole-5-carboxylic acid, 1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Coupling Reaction: Add a solution of the amino-benzoate intermediate from Stage 2 (1.0 eq) in a small amount of anhydrous DMF to the activated acid mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the amine starting material.

  • Work-up and Isolation:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the final compound by flash column chromatography or preparative HPLC to yield the target kinase inhibitor scaffold.

Characterization and Validation

Each intermediate and the final product must be rigorously characterized to confirm its identity and purity.

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation.
LC-MS Purity assessment and confirmation of molecular weight.
HRMS Determination of the exact mass and elemental composition.
FTIR Confirmation of functional groups (e.g., amide C=O stretch).

Conclusion

Phenyl 2-fluoro-5-nitrobenzoate is a powerful and economically viable precursor for constructing diverse libraries of potential kinase inhibitors. Its predictable and sequential reactivity allows for a modular approach to synthesis, enabling the exploration of a wide chemical space around a core scaffold. The protocols outlined herein provide a robust and validated pathway for leveraging this precursor in drug discovery programs. By understanding the underlying chemical principles, researchers can adapt and modify these methods to generate novel compounds for biological evaluation, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Synlett.
  • Selective reduction of nitro group without affecting other functional groups. (2025). BenchChem.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reduction of nitro compounds. Wikipedia.
  • Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. (2010). Current Medicinal Chemistry.
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Novel Heterocyclic Compounds as Kinase Inhibitors with Anticancer Activity in Medulloblastoma. Neuro-Oncology.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Amide Synthesis. Fisher Scientific.
  • Phenyl 2-fluoro-5-nitrobenzo
  • Nucleophilic Arom
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry.
  • Application Notes and Protocols: 2-Chloro-6-methyl-5-phenylnicotinonitrile as a Precursor for Kinase Inhibitors. BenchChem.
  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). Journal of the Brazilian Chemical Society.

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Application

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Phenyl 2-fluoro-5-nitrobenzoate

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the application of Phenyl 2-fluoro-5-nitrobenzoate in solid-phase synthesis. This v...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the application of Phenyl 2-fluoro-5-nitrobenzoate in solid-phase synthesis. This versatile reagent serves as a highly effective tool for the immobilization of phenolic compounds and other nucleophiles onto solid supports through an activated aryl ether linkage. The core utility of this reagent lies in its function as a "safety-catch" linker, wherein the linkage remains robust throughout multi-step synthetic sequences but can be activated for cleavage under specific, controlled conditions. We present the underlying chemical principles, detailed experimental protocols for immobilization and cleavage, and expert insights to facilitate the successful implementation of this methodology in complex synthetic workflows.

The Scientific Foundation: A Safety-Catch Linker Activated by Nucleophilic Aromatic Substitution

The efficacy of Phenyl 2-fluoro-5-nitrobenzoate as a solid-phase synthesis linker is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The benzoate ring is purposefully engineered for high reactivity with nucleophiles.

  • Activation by Electron-Withdrawing Groups: The nitro group (NO₂) at the para-position to the fluorine atom acts as a powerful electron-withdrawing group. This effect polarizes the carbon-fluorine bond and, more importantly, stabilizes the transient, negatively charged intermediate formed during the reaction.[1]

  • Fluorine as an Excellent Leaving Group: Fluorine is a highly effective leaving group in SNAr reactions, facilitating a rapid and efficient substitution process.

  • The Meisenheimer Complex: The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the stable substituted product.

This predictable reactivity allows for the covalent attachment of molecules (e.g., phenols) to a resin, forming a stable aryl ether bond that can withstand a wide range of synthetic transformations.

Diagram 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application Protocol I: Immobilization of Phenolic Compounds

Phenyl 2-fluoro-5-nitrobenzoate is ideally suited for linking phenolic compounds to hydroxyl-functionalized solid supports, such as Wang or Sheppard resins. In this workflow, the phenolic hydroxyl group acts as the nucleophile, displacing the fluorine atom to form a stable aryl ether linkage to the resin. This strategy is analogous to the immobilization of multi-reactive building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid on solid supports for the synthesis of heterocyclic scaffolds.[2][3]

Diagram 2: Workflow for immobilizing phenols using Phenyl 2-fluoro-5-nitrobenzoate.

Detailed Experimental Protocol: Immobilization
  • Resin Swelling: Swell the hydroxyl-functionalized resin (e.g., Wang resin, 1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 1-2 hours in a peptide synthesis vessel.

  • Solvent Exchange: Drain the swelling solvent and wash the resin three times with anhydrous DMF.

  • Activation of Phenol: In a separate flask, dissolve the phenolic compound (3.0 eq) in anhydrous DMF. Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.5 eq) or sodium hydride (NaH) (3.2 eq, handled with extreme care) to generate the phenoxide. Stir for 20 minutes at room temperature.

  • Coupling Reaction: Add Phenyl 2-fluoro-5-nitrobenzoate (3.0 eq) to the activated phenol solution and stir for another 10 minutes. Transfer this solution to the reaction vessel containing the swollen resin.

  • Reaction Incubation: Agitate the resin slurry at 50 °C for 12-24 hours. Reaction progress can be monitored by cleaving a small aliquot of resin and analyzing the supernatant by LC-MS.

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents.

  • Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined by cleaving a known mass of the dried resin and quantifying the released product.

Application Protocol II: The Safety-Catch Cleavage Strategy

The true elegance of this linker system is its "safety-catch" nature. The aryl ether bond is robust until a specific chemical transformation—the reduction of the nitro group—activates it for cleavage.[1][4][5][6][7] This two-step release mechanism provides orthogonal control, protecting the linkage during synthesis while allowing for mild product release at the end.

Step 1: On-Resin Activation via Nitro Group Reduction

The conversion of the electron-withdrawing nitro group into an electron-donating amino group fundamentally alters the electronic character of the linker, priming it for cleavage. This reduction is a common strategy in solid-phase synthesis.[2][3]

Protocol: Nitro Reduction

  • Swell the resin-bound substrate in DMF.

  • Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 eq) in DMF.

  • Add the SnCl₂ solution to the resin and agitate at room temperature for 4-6 hours.

  • Drain and wash the resin thoroughly with DMF, a mild basic solution (e.g., 5% DIPEA in DMF) to neutralize any remaining acid, followed by DCM and Methanol.

Step 2: Traceless Cleavage via Intramolecular Cyclization

The newly formed aniline, positioned ortho to the ether linkage, serves as a potent intramolecular nucleophile. Upon treatment with acid, the aniline can attack the ester carbonyl, forming a stable six-membered lactam. This intramolecular cyclization displaces the synthesized molecule, cleaving the aryl ether bond and releasing the product from the solid support. This process is "traceless" as no part of the linker remains attached to the final product.

Cleavage_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cleavage Start Resin-Bound Substrate (Nitroaryl Ether Linkage) Reduction Reduction (e.g., SnCl₂, H₂O) Start->Reduction Activated Activated Linker (Anilinoaryl Ether) Reduction->Activated Cleavage Acid-Catalyzed Intramolecular Cyclization Activated->Cleavage Product Released Product (Phenol, R-OH) Cleavage->Product Byproduct Resin-Bound Lactam Cleavage->Byproduct

Diagram 3: The two-step safety-catch activation and cleavage mechanism.

Protocol: Acid-Mediated Cleavage

  • Swell the activated (aniline-containing) resin in a suitable solvent like DCM or 1,4-dioxane.

  • Prepare a cleavage cocktail, typically 5-20% Trifluoroacetic Acid (TFA) in DCM. The concentration can be optimized depending on the acid sensitivity of the synthesized molecule.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 1-4 hours.

  • Filter the resin and collect the filtrate, which contains the desired product.

  • Wash the resin with additional cleavage cocktail or DCM to ensure complete recovery of the product.

  • The combined filtrates can be concentrated under reduced pressure to yield the crude product, which can then be purified by standard methods such as HPLC or column chromatography.

Data Summary and Best Practices

The following table provides representative conditions based on analogous systems described in the literature.[2][3] Researchers should treat these as starting points and optimize for their specific substrates and resins.

ParameterCondition / ValueNotes
Immobilization Base DBU, NaH, K₂CO₃Choice depends on substrate tolerance and desired reactivity. NaH is strongest but requires careful handling.
Immobilization Solvent Anhydrous DMF, NMP, DMSOHigh-boiling, polar aprotic solvents are preferred to ensure solubility of reagents.
Immobilization Temp. 25 - 60 °CHigher temperatures can accelerate the SNAr reaction but may risk side reactions.
Nitro Reduction Reagent SnCl₂·2H₂OA mild and effective reagent for on-resin nitro reductions.
Cleavage Reagent 5-20% TFA in DCMConcentration should be optimized. Higher concentrations lead to faster cleavage but may degrade sensitive products.
Cleavage Time 1 - 4 hoursMonitor by LC-MS to determine the optimal time for complete cleavage without product degradation.

Expert Insights & Troubleshooting:

  • Incomplete Immobilization: If loading is low, consider increasing the equivalents of the phenol and base, raising the reaction temperature, or extending the reaction time. Ensure all solvents are anhydrous, as water will quench the activated phenoxide.

  • Premature Cleavage: The nitroaryl ether linkage is generally stable. If premature cleavage is observed, ensure that subsequent synthetic steps do not involve strong reducing agents that could inadvertently reduce the nitro group.

  • Incomplete Cleavage: If product release is incomplete, increase the TFA concentration or the cleavage time. Ensure the prior nitro reduction step went to completion, as this is essential for activating the linker.

Conclusion

Phenyl 2-fluoro-5-nitrobenzoate is a powerful and strategic tool for solid-phase organic synthesis. Its reactivity, governed by well-understood SNAr principles, allows for the reliable immobilization of phenolic compounds. The integrated safety-catch mechanism, triggered by a simple on-resin reduction, provides an elegant and controlled method for releasing the final product under mild acidic conditions. The protocols and principles outlined in this guide offer a robust framework for leveraging this reagent to streamline the synthesis of complex molecules and chemical libraries.

References

  • Stieber, F., Grether, U., & Waldmann, H. (2003). Development of the Traceless Phenylhydrazide Linker for Solid-Phase Synthesis. Chemistry – A European Journal, 9(14), 3270-3281. Available at: [Link]

  • Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20–28. Available at: [Link]

  • Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Al-Obeidi, F., & Hruby, V. J. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(10), 3584-3591. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Ren, H., & Movassaghi, M. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 16(21), 5582-5585. Available at: [Link]

  • Wang, Y., et al. (2019). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry, 21(18), 5036-5046. Available at: [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. Available at: [Link]

  • Albericio, F., & Isidro-Llobet, A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • Liu, F., et al. (2016). Selective cleavage of aryl ether bonds in dimeric lignin model compounds. RSC Advances, 6(52), 46831-46838. Available at: [Link]

  • Google Patents. (n.d.). EP3838967A1 - Immobilization of phenolic compounds.
  • Albericio, F., & Isidro-Llobet, A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. Available at: [Link]

  • University of Southampton. (n.d.). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. ePrints Soton. Available at: [Link]

  • University of Illinois. (2003). SULFUR AND SELENIUM SAFETY CATCH LINKERS. Chemistry Department. Available at: [Link]

Sources

Method

One-Pot Synthesis of Quinoxalinones from Phenyl 2-Fluoro-5-Nitrobenzoate: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the efficient one-pot synthesis of quinoxalinone derivatives, a scaffold of significant interest in medicinal chemistry, starting from the readily accessible Phen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of quinoxalinone derivatives, a scaffold of significant interest in medicinal chemistry, starting from the readily accessible Phenyl 2-fluoro-5-nitrobenzoate. We will detail a robust protocol that combines a nucleophilic aromatic substitution (SNAr) with a subsequent reductive cyclization in a single reaction vessel, thereby enhancing operational simplicity and maximizing yield. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of Quinoxalinones in Drug Discovery

Quinoxalin-2(1H)-ones represent a privileged heterocyclic scaffold frequently encountered in a wide array of pharmacologically active compounds.[1][2] Their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, have established them as a focal point in modern drug discovery programs.[3][4] The functional versatility of the quinoxalinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[5] The development of efficient and scalable synthetic routes to novel quinoxalinone analogues is therefore a critical endeavor in medicinal chemistry.[6]

Traditionally, the synthesis of quinoxalinones often involves the condensation of o-phenylenediamines with α-keto acids or their derivatives.[3][7] While effective, these methods can sometimes be limited by the availability of the requisite starting materials or harsh reaction conditions. This application note presents a strategic one-pot approach that leverages the reactivity of Phenyl 2-fluoro-5-nitrobenzoate to construct the quinoxalinone core through a tandem SNAr/reductive cyclization sequence.

The Synthetic Strategy: A One-Pot, Two-Step Approach

The proposed synthesis is designed as a one-pot procedure encompassing two distinct, yet compatible, chemical transformations. This strategy obviates the need for isolation and purification of the intermediate, thereby streamlining the workflow and minimizing potential product loss.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reductive Cyclization A Phenyl 2-fluoro-5-nitrobenzoate C Intermediate: N-(2-aminoaryl)-2-amino-5-nitrobenzamide A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B o-Phenylenediamine B->C D Quinoxalinone Product C->D Reducing Agent (e.g., Na2S2O4) Heat C->D In situ

Figure 1: Conceptual workflow for the one-pot synthesis of quinoxalinones.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for the synthesis of various quinoxalinone derivatives by selecting the appropriate substituted o-phenylenediamine.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Phenyl 2-fluoro-5-nitrobenzoate≥98%Sigma-AldrichStarting Material
o-Phenylenediamine≥99%Acros OrganicsReactant
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichSolvent
Sodium Dithionite (Na₂S₂O₄)≥85%Alfa AesarReducing Agent
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography
HexanesACS GradeVWRFor chromatography
Deionized Water--For workup
Brine (Saturated NaCl solution)--For workup
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-AldrichDrying agent

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq.), o-phenylenediamine (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous DMSO to the flask.

  • SNAr Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting Phenyl 2-fluoro-5-nitrobenzoate is consumed (typically 4-6 hours).

  • Reductive Cyclization: Once the initial reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) to the flask, followed by the portion-wise addition of sodium dithionite (4.0 eq.) over 15-20 minutes to manage the exotherm.

  • Heating and Cyclization: Heat the reaction mixture to 100-110 °C and maintain stirring for an additional 2-4 hours. Monitor the formation of the quinoxalinone product by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold deionized water. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure quinoxalinone.

Mechanistic Insights

The overall one-pot synthesis proceeds through a well-defined sequence of reactions, each with a distinct and understood mechanism.

G cluster_snar S-N-Ar Mechanism cluster_reductive_cyclization Reductive Cyclization Mechanism Start_SNAr Phenyl 2-fluoro-5-nitrobenzoate + o-Phenylenediamine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_SNAr->Meisenheimer Nucleophilic Attack Intermediate N-(2-aminophenyl)-2-amino- 5-nitrobenzamide Meisenheimer->Intermediate Loss of Fluoride Nitro_Reduction Reduction of Nitro Group (Na2S2O4) Intermediate->Nitro_Reduction In situ Amino_Intermediate Diamino Intermediate Nitro_Reduction->Amino_Intermediate Cyclization Intramolecular Amide Formation Amino_Intermediate->Cyclization Final_Product Quinoxalinone Cyclization->Final_Product Dehydration

Figure 2: Proposed reaction mechanism for the one-pot synthesis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electron-deficient carbon atom of the Phenyl 2-fluoro-5-nitrobenzoate that bears the fluorine atom. The strong electron-withdrawing effect of the nitro group in the para position significantly activates the ring towards this type of substitution. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the N-arylated intermediate. The base (K₂CO₃) serves to deprotonate the attacking amine, increasing its nucleophilicity.

Step 2: Reductive Cyclization

In the second stage, sodium dithionite acts as the reducing agent to convert the nitro group of the intermediate to an amino group.[8][9] The resulting diamino species is now primed for intramolecular cyclization. The nucleophilic terminal amino group attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, six-membered lactam ring of the quinoxalinone product.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low yield of SNAr intermediate Incomplete reaction; insufficient base; moisture in the reaction.Increase reaction time and/or temperature. Ensure anhydrous conditions and use freshly dried reagents and solvent. Increase the amount of base to 3.0 equivalents.
Incomplete reductive cyclization Insufficient reducing agent; low reaction temperature.Increase the equivalents of sodium dithionite. Ensure the reaction temperature is maintained at 100-110 °C.
Formation of side products Reaction of both amino groups of o-phenylenediamine; degradation of the product.Use a slight excess (1.1 eq.) of the diamine to favor mono-substitution. Avoid excessively high temperatures or prolonged reaction times after product formation is observed by TLC.
Difficulty in purification Co-elution of starting materials or byproducts with the product.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The one-pot synthesis of quinoxalinones from Phenyl 2-fluoro-5-nitrobenzoate offers a highly efficient and streamlined alternative to traditional synthetic methods. By combining a nucleophilic aromatic substitution with a reductive cyclization in a single reaction vessel, this protocol minimizes handling steps, reduces waste, and provides good to excellent yields of the desired products. The operational simplicity and the use of readily available starting materials make this method particularly attractive for the generation of libraries of quinoxalinone derivatives for high-throughput screening in drug discovery campaigns.

References

  • Hu, Z., Du, D., Tang, W., & Lu, T. (2014). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society, 61(10), 1133-1137. Available from: [Link]

  • Hassan, S. Y. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Chemistry, 4(4), 125-146. Available from: [Link]

  • Zhang, P., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Mini-Reviews in Medicinal Chemistry, 18(5), 392-413. Available from: [Link]

  • Ingenta Connect. Quinoxalinone as a Privileged Platform in Drug Development. Available from: [Link]

  • Saeed, A., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. Available from: [Link]

  • Das, S., et al. (2008). One-pot and efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 120(5), 457-461. Available from: [Link]

  • Xie, F., et al. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 56(40), 5442-5445. Available from: [Link]

  • Cadogan, J. I. G., et al. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. The Journal of Organic Chemistry, 70(13), 5014-5019. Available from: [Link]

  • Wirth, T., et al. (2020). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Angewandte Chemie International Edition, 59(35), 15008-15012. Available from: [Link]

  • Semantic Scholar. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Available from: [Link]

  • RSC Publishing. Recent developments in palladium catalysed carbonylation reactions. Available from: [Link]

  • Padwa, A., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 23(11), 2843. Available from: [Link]

  • Dong, J., & Sarlah, D. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 87(17), 11215-11229. Available from: [Link]

  • Wang, F., et al. (2017). One-Pot Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization of N-Aryl Cyanoacetamides. The Journal of Organic Chemistry, 82(21), 11247-11252. Available from: [Link]

  • ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Available from: [Link]

  • RSC Publishing. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available from: [Link]

  • ResearchGate. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Available from: [Link]

  • Carling, R. W., et al. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 37(22), 3748-3756. Available from: [Link]

  • Sharma, V., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4845. Available from: [Link]

  • Reddy, B. V. S., et al. (2023). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry, 88(17), 12245-12257. Available from: [Link]

  • RSC Publishing. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Available from: [Link]

  • RSC Publishing. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[1][2]imidazo[1,2-c]quinazolines. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Phenyl 2-fluoro-5-nitrobenzoate

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude "Phenyl 2-fluoro-5-nitrobenzoate." The followi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the purification of crude "Phenyl 2-fluoro-5-nitrobenzoate." The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical, in-depth solutions to common issues faced during the purification process.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of Phenyl 2-fluoro-5-nitrobenzoate, offering step-by-step guidance to resolve them.

Issue 1: Oily or Gummy Product After Recrystallization

Question: I performed a recrystallization of my crude Phenyl 2-fluoro-5-nitrobenzoate, but instead of crystals, I obtained an oil or a sticky solid. What went wrong and how can I fix this?

Answer:

Oiling out during recrystallization is a common problem, especially with aromatic nitro compounds.[1] This phenomenon occurs when the solute is insoluble in the hot solvent at the boiling point and separates as a liquid phase. Several factors can contribute to this issue:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound's melting point is lower than the solvent's boiling point, it may melt before dissolving, leading to oiling out.

  • Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of it oiling out. These impurities can also act as a eutectic mixture.

  • Cooling Rate: Cooling the solution too rapidly can prevent proper crystal lattice formation, causing the compound to precipitate as an amorphous solid or oil.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • Boiling Point vs. Melting Point: Ensure the boiling point of your solvent is lower than the melting point of Phenyl 2-fluoro-5-nitrobenzoate.

    • Solvent Screening: If the initial solvent is problematic, screen a range of solvents with varying polarities. Good starting points for nitroaromatics include ethanol, methanol, isopropyl alcohol, or a mixed solvent system like dichloromethane/hexane or ethyl acetate/hexane.

    • Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Optimize the Cooling Process:

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This encourages the formation of well-defined crystals.

    • Scratching: If crystallization does not initiate, gently scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.

    • Seeding: Introduce a seed crystal of pure Phenyl 2-fluoro-5-nitrobenzoate to induce crystallization.

  • Pre-Purification Step: If the crude product is heavily contaminated, a preliminary purification step may be necessary. A quick filtration through a short plug of silica gel can remove baseline impurities that may be inhibiting crystallization.

Issue 2: Poor Separation During Column Chromatography

Question: I'm trying to purify Phenyl 2-fluoro-5-nitrobenzoate using silica gel column chromatography, but I'm getting poor separation between my product and impurities. What can I do to improve the resolution?

Answer:

Achieving good separation on a silica gel column requires careful optimization of several parameters. The polar nitro group and the phenyl ester moiety in your compound will influence its interaction with the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase (Eluent):

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.[2]

    • Solvent Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If it is eluting too slowly or not at all (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Alternative Solvents: Consider other solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.

  • Proper Column Packing and Sample Loading:

    • Column Packing: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is generally recommended.

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, or to achieve a very tight band at the start of the separation, use a dry loading technique. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.[2]

  • Consider Compound Stability on Silica Gel:

    • Some organic compounds can degrade on the acidic surface of silica gel.[2] To test for this, spot your compound on a TLC plate, let it sit for an extended period (e.g., 30-60 minutes), and then develop it. If you observe new spots or streaking that were not present in the initial spot, your compound may be unstable on silica.

    • Deactivating Silica Gel: If instability is suspected, you can deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to your eluent.[1] This is particularly useful for compounds that are sensitive to acid.

Issue 3: Persistent Colored Impurities

Question: My purified Phenyl 2-fluoro-5-nitrobenzoate is still yellow or brown, even after recrystallization or column chromatography. How can I remove these colored impurities?

Answer:

Colored impurities in nitroaromatic compounds are common and often arise from side reactions during synthesis, such as the formation of nitrophenols or other colored byproducts.[3][4]

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution.

    • Caution: Use activated carbon sparingly, as it can also adsorb your product, leading to a lower yield. A general guideline is 1-2% by weight relative to your crude product.

    • Boil the solution with the activated carbon for a few minutes to allow for adsorption of the colored impurities.

    • Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Washing with a Mild Reducing Agent:

    • In some cases, colored impurities may be due to trace amounts of oxidized species. Washing an organic solution of your product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite, can sometimes decolorize the solution. This should be followed by a water wash and drying of the organic layer.

  • Re-evaluation of the Purification Method:

    • If a single purification technique is insufficient, a combination of methods may be necessary. For example, perform column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product to remove any remaining color and achieve high purity.

Section 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What are the expected physical properties of pure Phenyl 2-fluoro-5-nitrobenzoate? A1: While specific data for this exact compound can be limited, related structures suggest it should be a solid at room temperature. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid has a melting point of 148-151°C.[3] It is crucial to characterize your final product using techniques like NMR, IR, and mass spectrometry to confirm its identity and purity.

Q2: What are the common impurities I should expect in my crude Phenyl 2-fluoro-5-nitrobenzoate? A2: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., 2-fluoro-5-nitrobenzoic acid and phenol), side products from the nitration reaction (if applicable), and residual solvents.[3][5]

Q3: Are there any specific safety precautions I should take when handling Phenyl 2-fluoro-5-nitrobenzoate and its precursors? A3: Yes. Nitro compounds can be toxic and are often skin and eye irritants.[6][7][8] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Consult the Safety Data Sheet (SDS) for detailed information.

Recrystallization FAQs

Q4: How do I choose the best solvent for recrystallization? A4: The principle of "like dissolves like" is a good starting point. Since your compound has both polar (nitro, ester) and nonpolar (phenyl rings) features, solvents of intermediate polarity are often a good choice. The ideal solvent will dissolve your compound poorly at low temperatures but well at high temperatures. A quick method for screening solvents is to place a small amount of your crude product in several test tubes and add a small amount of different solvents to each. Observe the solubility at room temperature and then upon gentle heating.

Q5: My yield after recrystallization is very low. What can I do to improve it? A5: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize precipitation.

  • The crude product was not very pure to begin with.

Column Chromatography FAQs

Q6: What type of stationary phase is best for purifying Phenyl 2-fluoro-5-nitrobenzoate? A6: Standard silica gel (60-200 mesh) is the most common and generally effective stationary phase for this type of compound.[11] For more challenging separations, high-performance silica gel with a smaller particle size can provide better resolution. In cases of compound instability on silica, alternative stationary phases like alumina (basic or neutral) could be considered.[2]

Q7: How can I effectively monitor the fractions coming off the column? A7: The most common method is to collect fractions of a fixed volume and analyze them by TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate in your chosen eluent, and visualize the spots under a UV lamp. Combine the fractions that contain your pure product.

Section 3: Experimental Protocols & Data

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Place the crude Phenyl 2-fluoro-5-nitrobenzoate in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated carbon and boil for 2-3 minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • To the hot, clear filtrate, add water dropwise until the solution becomes persistently cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • Select an appropriate eluent system using TLC (e.g., a mixture of hexanes and ethyl acetate).

  • Pack the chromatography column with silica gel using the chosen eluent.

  • Prepare the sample for loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder.

  • Load the sample onto the top of the packed column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Phenyl 2-fluoro-5-nitrobenzoate.

Parameter Recrystallization Column Chromatography
Scale Best for >1 gSuitable for mg to multi-gram scales
Purity Achieved Can be very high if impurities have different solubility profilesHigh, effective for separating closely related compounds
Yield Variable, can be lower due to solubility in mother liquorGenerally high if optimized
Time/Labor Can be faster for simple purificationsMore labor-intensive and time-consuming
Solvent Usage ModerateHigh

Section 4: Visualizing the Workflow

Purification Decision Workflow

PurificationWorkflow start_node Crude Phenyl 2-fluoro-5-nitrobenzoate solid_check Is the crude product a solid? start_node->solid_check recrystallization Attempt Recrystallization solid_check->recrystallization Yes column_chrom Perform Column Chromatography solid_check->column_chrom No (Oily) success_check Pure Crystals Obtained? recrystallization->success_check oiling_out Product Oiled Out / Impure success_check->oiling_out No final_product Pure Product success_check->final_product Yes oiling_out->column_chrom column_chrom->final_product

Caption: Decision workflow for purifying crude Phenyl 2-fluoro-5-nitrobenzoate.

Troubleshooting Column Chromatography

ColumnTroubleshooting start_node Poor Separation in Column rf_check Check TLC Rf Value start_node->rf_check high_rf High Rf (>0.4) rf_check->high_rf Too Fast low_rf Low Rf (<0.2) rf_check->low_rf Too Slow good_rf Good Rf (0.2-0.4) rf_check->good_rf Optimal decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity check_loading Review Column Packing & Sample Loading good_rf->check_loading use_dry_loading Consider Dry Loading check_loading->use_dry_loading

Caption: Troubleshooting guide for poor separation in column chromatography.

References

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved from [Link]

  • Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

Sources

Optimization

Technical Support Center: Synthesis of Phenyl 2-fluoro-5-nitrobenzoate

Welcome to the Technical Support Center for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Fischer esterification of 2-fluoro-5-nitrobenzoic acid with phenol generally inefficient?

A1: Direct acid-catalyzed esterification (Fischer esterification) between a carboxylic acid and a phenol is often slow and low-yielding. This is due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of an alcohol. The lone pair on the phenolic oxygen is delocalized into the aromatic ring, reducing its ability to attack the protonated carboxylic acid. For a successful reaction, harsh conditions such as high temperatures and strong acid catalysts are typically required, which can lead to decomposition of starting materials or unwanted side reactions.[1][2]

Q2: What are the most promising methods for synthesizing Phenyl 2-fluoro-5-nitrobenzoate with good yields?

A2: Due to the challenges with direct esterification, more reliable methods involve activating the carboxylic acid. The three most recommended approaches are:

  • Reaction of 2-fluoro-5-nitrobenzoyl chloride with phenol: This is often the most robust and scalable method. The highly reactive acyl chloride readily reacts with phenol in the presence of a base.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions.[3]

  • Mitsunobu Reaction: This reaction allows for the formation of the ester under very mild and neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6]

Q3: My starting material, 2-fluoro-5-nitrobenzoic acid, appears impure. How can I purify it, and why is its purity crucial?

A3: The purity of your starting materials is critical for achieving high yields and minimizing side reactions. Impurities can interfere with the reaction, poison catalysts, and complicate purification of the final product. 2-Fluoro-5-nitrobenzoic acid can be synthesized by the nitration of 3-fluorobenzoic acid. A typical purification involves recrystallization from a suitable solvent system.

  • Synthesis and Purification Protocol for 2-Fluoro-5-nitrobenzoic Acid:

    • Dissolve 3-fluorobenzoic acid in concentrated sulfuric acid and cool to 0 °C.

    • Slowly add fuming nitric acid while maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Carefully pour the reaction mixture into ice water to precipitate the product.

    • Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-fluoro-5-nitrobenzoic acid.

Troubleshooting Guide: Low Yields and Impurities

Problem: My reaction yield is consistently low.

This is a common issue that can stem from several factors. The following decision tree will guide you through a systematic troubleshooting process.

Caption: A decision tree for troubleshooting low reaction yields.

Problem: My purified product shows multiple spots on TLC.

Multiple spots indicate the presence of impurities. Here are the likely culprits and how to address them:

Observation Potential Cause Recommended Action
Spot at the Rf of 2-fluoro-5-nitrobenzoic acidIncomplete reactionIncrease reaction time, temperature, or use fresh reagents.
Spot at the Rf of phenolIncomplete reaction or use of excess phenolEnsure complete reaction. During workup, wash the organic layer with a dilute NaOH solution to remove unreacted phenol.
A very polar, insoluble white solid (if using Steglich)Dicyclohexylurea (DCU) byproductFilter the reaction mixture before workup. DCU has limited solubility in many organic solvents.
Other unexpected spotsSide reactionsCharacterize the byproducts (e.g., by NMR or Mass Spectrometry). Consider switching to a milder reaction method (e.g., from acyl chloride to Mitsunobu).

Detailed Experimental Protocols

Here are detailed protocols for the recommended synthetic methods.

Method 1: Acyl Chloride Synthesis

This two-step method is highly reliable. First, the carboxylic acid is converted to the more reactive acyl chloride, which then reacts with phenol.

Caption: Workflow for the acyl chloride-based synthesis.

Step 1: Preparation of 2-Fluoro-5-nitrobenzoyl chloride

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dry toluene.

  • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (around 80-90 °C) for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-fluoro-5-nitrobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Esterification with Phenol

  • Dissolve phenol (1.0-1.2 eq) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or toluene in a flask under an inert atmosphere.

  • Add a base such as pyridine or triethylamine (Et₃N, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the phenol solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water, 1M HCl solution (to remove the base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Phenyl 2-fluoro-5-nitrobenzoate.

Method 2: Steglich Esterification

This one-pot method is performed under mild conditions and is suitable for small-scale synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution with Phenyl 2-fluoro-5-nitrobenzoate

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the versatile yet sometimes challenging substrate, Phenyl 2-fluoro-5-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on the versatile yet sometimes challenging substrate, Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate common experimental hurdles. Our approach is rooted in a deep understanding of reaction mechanisms to empower you to not just solve problems, but to fundamentally improve your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with Phenyl 2-fluoro-5-nitrobenzoate shows low or no conversion. What are the primary factors I should investigate?

A1: Low conversion in an SNAr reaction is a common issue that can typically be traced back to a few key parameters. A systematic evaluation is the most effective approach.

First, re-evaluate your substrate's activation . The success of an SNAr reaction hinges on the aromatic ring being sufficiently electron-deficient. In Phenyl 2-fluoro-5-nitrobenzoate, the nitro group (NO₂) is a powerful electron-withdrawing group (EWG) that activates the ring for nucleophilic attack.[1][2][3] This activation is most effective when the EWG is positioned ortho or para to the leaving group (in this case, fluoride).[4][5][6][7] Since the nitro group is para to the fluoride, the substrate is well-activated.

However, the strength of your nucleophile is paramount. If you are using a weak nucleophile, such as an alcohol or water, the reaction may be sluggish. Consider using a stronger nucleophile. For instance, instead of an alcohol, use its corresponding alkoxide, which can be generated in situ with a suitable base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Next, consider the reaction conditions . SNAr reactions are often sensitive to temperature and solvent. A gradual increase in temperature can significantly enhance the reaction rate.[4] Furthermore, the choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and they do not solvate the anionic nucleophile as strongly as protic solvents.[8][9][10][11]

Finally, ensure the purity of your reagents and the inertness of your reaction atmosphere . Moisture can quench strong bases and some nucleophiles, while oxygen can lead to undesired side reactions.

Here is a logical workflow to troubleshoot low conversion:

Troubleshooting_Workflow start Low Conversion Observed check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes use_stronger_nucleophile Use stronger nucleophile (e.g., alkoxide) check_nucleophile->use_stronger_nucleophile No check_reagents Are reagents pure and atmosphere inert? check_conditions->check_reagents Yes increase_temp Gradually increase temperature check_conditions->increase_temp No purify_reagents Purify reagents and ensure inert atmosphere check_reagents->purify_reagents No success Reaction Successful check_reagents->success Yes change_solvent Switch to a polar aprotic solvent (DMSO, DMF) increase_temp->change_solvent change_solvent->success use_stronger_nucleophile->success purify_reagents->success

Caption: Troubleshooting workflow for low SNAr conversion.

Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

A2: With Phenyl 2-fluoro-5-nitrobenzoate, the most probable side reaction is the saponification (hydrolysis) of the benzoate ester.[12][13][14] This occurs when the nucleophile or the base attacks the carbonyl carbon of the ester group instead of the carbon bearing the fluorine. This is particularly prevalent with strong, hard nucleophiles like hydroxide or when using a strong base in the presence of water.

Mitigation Strategies:

  • Choice of Base: If your nucleophile requires a base for activation (e.g., an alcohol or thiol), use a non-nucleophilic, sterically hindered base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of hydroxide-based reagents.

  • Anhydrous Conditions: Meticulously dry your solvents and reagents to minimize the presence of water, which can act as a nucleophile (hydrolysis) or generate hydroxide from the base.

  • Temperature Control: Saponification can be accelerated at higher temperatures. If possible, run your reaction at the lowest temperature that still allows for a reasonable rate of the desired SNAr reaction.

  • Protecting Groups: In more complex syntheses, if saponification is unavoidable, consider a strategy where the ester is a protecting group that is intentionally removed in a subsequent step.

Another potential side reaction, though less common under typical SNAr conditions, is the formation of a benzyne intermediate if a very strong base like sodium amide (NaNH₂) is used.[2][3][4] This is generally not a concern with the bases typically employed for SNAr with activated substrates.

Q3: Why is fluorine the leaving group in this reaction? I was taught that fluoride is a poor leaving group.

A3: This is an excellent and crucial question that highlights a key difference between SNAr and other substitution reactions like SN2. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-leaving group bond, so weaker bases (better leaving groups) like iodide are favored.

However, in an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][15][16] The breaking of the carbon-leaving group bond occurs in a subsequent, faster step.[5][17]

The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend: F > Cl > Br > I .[1][5][17]

There are two primary reasons for this:

  • Electronegativity: Fluorine is the most electronegative halogen. Its strong inductive electron-withdrawing effect makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[16][18][19][20] This accelerates the rate-determining step.

  • Stabilization of the Meisenheimer Complex: The high electronegativity of fluorine also helps to stabilize the negatively charged Meisenheimer intermediate.[16][18]

SNAr_Mechanism Reactants Ar-F + Nu⁻ TS1 Transition State 1 Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fast Products Ar-Nu + F⁻ TS2->Products

Caption: Simplified energy profile for an SNAr reaction.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Challenging Nucleophiles

For sterically hindered or weakly nucleophilic reagents, a more systematic optimization of reaction conditions may be necessary. A Design of Experiments (DoE) approach can be highly effective.

Key Parameters to Investigate:

ParameterRange to ExploreRationale
Temperature Room Temp to 150 °CTo overcome the activation energy barrier.
Solvent DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents enhance nucleophilicity.[8][9][10][11]
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaHMatch the base strength to the pKa of the nucleophile.
Concentration 0.1 M to 1.0 MHigher concentrations can increase reaction rates.

Experimental Protocol: Small-Scale Parallel Optimization

  • In an array of reaction vials, dispense Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq).

  • To each vial, add a solution of the nucleophile (1.1 - 1.5 eq) and base (1.2 - 2.0 eq) in the chosen solvent, according to your experimental design.

  • Seal the vials and place them in a temperature-controlled heating block.

  • After a set time (e.g., 12-24 hours), quench a small aliquot from each reaction with a dilute acid.

  • Analyze the conversion and product formation by LC-MS or GC-MS.

  • Use the data to identify the optimal conditions for a larger-scale reaction.

Guide 2: Identifying and Characterizing Saponification Byproducts

If you suspect ester hydrolysis is occurring, it's essential to confirm the identity of the byproduct.

Protocol: Analysis of Potential Saponification

  • Reaction Work-up: After your SNAr reaction, do not immediately discard the aqueous layer during extraction.

  • Acidification: Acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate salt of 2-fluoro-5-nitrobenzoic acid, making it less water-soluble.[21]

  • Extraction: Extract the acidified aqueous layer with an organic solvent like ethyl acetate.

  • Analysis: Analyze the organic extract by LC-MS or NMR. Compare the spectrum to that of an authentic sample of 2-fluoro-5-nitrobenzoic acid if available.

References

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations - American Chemical Society. [Link]

  • Addition-Elimination at Aromatics (SNAR) - csbsju. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]

  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B - RSC Publishing. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube. [Link]

  • Nucleophilic aromatic substitution - BYJU'S. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC - NIH. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

  • aromatic nucleophilic substitution. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. [Link]

  • Solved SNAr Reaction of a Fluorinated Aromatic Compound NO2 | Chegg.com. [Link]

  • 13 Saponification of Esters. [Link]

  • Saponification of methyl benzoate - YouTube. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. [Link]

  • Saponification-Typical procedures - operachem. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). [Link]

  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy - UCL Discovery. [Link]

  • SNAr reaction of 2 with phenols 8a–ca - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI.GOV. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of Phenyl 2-fluoro-5-nitrobenzoate

Welcome to the technical support guide for the purification of Phenyl 2-fluoro-5-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Phenyl 2-fluoro-5-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

I. Understanding the Impurity Profile

Phenyl 2-fluoro-5-nitrobenzoate is typically synthesized via esterification of 2-fluoro-5-nitrobenzoic acid with phenol. The primary impurities often stem from unreacted starting materials, side-products, or decomposition products. A thorough understanding of these potential contaminants is the first step toward effective purification.

Common Impurities:

  • Unreacted Starting Materials:

    • 2-fluoro-5-nitrobenzoic acid

    • Phenol

  • Side-Products:

    • Isomeric esters (if the starting acid contains isomers)

    • Products from side reactions of the activating agents (e.g., DCC, EDC)

  • Decomposition Products:

    • Hydrolysis of the ester back to 2-fluoro-5-nitrobenzoic acid and phenol.

A logical workflow for identifying and removing these impurities is crucial for obtaining a high-purity final product.

Purification_Workflow A Crude Phenyl 2-fluoro-5-nitrobenzoate B Purity Assessment (TLC, HPLC, GC-MS, NMR) A->B Initial Analysis C Acid/Base Extraction B->C Acidic/Basic Impurities Present D Column Chromatography B->D Neutral Impurities Present C->D Neutral Impurities Remain E Recrystallization D->E Solid Product, Further Polishing F Final Purity Analysis D->F Liquid or Sufficiently Pure E->F Crystalline Solid G Pure Product F->G Meets Specifications

Caption: General workflow for the purification of Phenyl 2-fluoro-5-nitrobenzoate.

II. Troubleshooting and Purification Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to Phenyl 2-fluoro-5-nitrobenzoate.

A. Acid-Base Extraction

Acid-base extraction is a highly effective first step to remove acidic (2-fluoro-5-nitrobenzoic acid) and phenolic (phenol) impurities from the desired neutral ester product.[1][2]

Experimental Protocol:
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic 2-fluoro-5-nitrobenzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[3] It is critical to use a weak base like sodium bicarbonate to avoid hydrolysis of the ester product.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Aqueous Wash (Base for Phenol): To remove phenol, wash the organic layer with a dilute (e.g., 1M) aqueous solution of sodium hydroxide (NaOH). Phenol is acidic enough to be deprotonated by NaOH, forming the water-soluble sodium phenoxide.

  • Separation: Again, separate the layers and discard the aqueous phase.

  • Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and inorganic salts.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the partially purified ester.

Troubleshooting Guide: Acid-Base Extraction
Issue Possible Cause(s) Solution(s)
Emulsion Formation Vigorous shaking, high concentration of crude product.- Allow the mixture to stand undisturbed. - Add a small amount of brine to "break" the emulsion. - Filter the entire mixture through a pad of Celite.
Product Precipitation The product has low solubility in the chosen organic solvent.- Add more organic solvent. - Choose a solvent in which the product is more soluble.
Incomplete Removal of Acid Insufficient amount of base used, or inadequate mixing.- Use a larger volume of the basic solution. - Shake the separatory funnel more thoroughly (but gently to avoid emulsions). - Perform multiple washes with the basic solution.
Product Hydrolysis Use of a strong base for an extended period or at elevated temperatures.- Use a weaker base like NaHCO₃ for the initial acid wash. - Perform the NaOH wash quickly and at room temperature.
B. Column Chromatography

Column chromatography is an excellent technique for separating the desired ester from non-polar and closely related neutral impurities.[5][6][7]

Experimental Protocol:
  • Stationary Phase Selection: Silica gel is the most common choice for this type of compound due to its slightly acidic nature.[5]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point for esters is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.[8]

  • Column Packing:

    • Wet Slurry Method: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[7]

  • Fraction Collection: Collect fractions as the eluent drips from the bottom of the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Troubleshooting Guide: Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor Separation Inappropriate solvent system, overloaded column, poor column packing.- Optimize the eluent system using TLC. - Use a larger column or less sample. - Repack the column carefully to avoid channels.
Compound Stuck on Column The compound is too polar for the chosen eluent system or is unstable on silica gel.- Increase the polarity of the eluent significantly (e.g., add methanol). - Test the stability of your compound on a small amount of silica. If it decomposes, consider using a different stationary phase like alumina.[8]
Cracked Column Bed The column ran dry.- Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with eluent.
Broad Bands Diffusion of the sample on the column, slow elution.- Use a slightly more polar solvent to speed up elution. - Apply gentle pressure (flash chromatography) to increase the flow rate.[7]
C. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[9] It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Experimental Protocol:
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven.

Troubleshooting Guide: Recrystallization
Issue Possible Cause(s) Solution(s)
No Crystals Form Too much solvent was used, or the solution is supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to provide nucleation sites. - Add a seed crystal of the pure compound.[10]
Oiling Out The solid is melting in the hot solvent rather than dissolving, or the boiling point of the solvent is higher than the melting point of the solute.- Add more solvent. - Choose a solvent with a lower boiling point.[10]
Rapid Crystallization The solution is too concentrated.- Reheat the solution and add a small amount of additional solvent.[10]
Low Recovery Too much solvent was used, the compound is too soluble in the chosen solvent, or crystals were lost during transfer.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Be careful during transfers to minimize mechanical losses.

III. Purity Assessment Techniques

Accurate assessment of purity is essential at all stages of the purification process.

Analytical Techniques for Purity Assessment

Technique Principle Application for Phenyl 2-fluoro-5-nitrobenzoate
TLC Differential partitioning between a stationary and mobile phase.Rapidly monitor reaction progress and check the purity of column fractions.
HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitatively determine the purity and identify impurities. A C18 reversed-phase column with a UV detector is often suitable.
GC-MS Separation of volatile compounds followed by mass analysis.[11]Identify and quantify volatile impurities, such as residual solvents or low-boiling point side-products.
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.Confirm the structure of the final product and detect impurities with distinct NMR signals. Both ¹H and ¹⁹F NMR are valuable.[12][13][14][15]

graph Purity_Assessment {
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node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
center_node [label="Phenyl 2-fluoro-5-nitrobenzoate", pos="0,0!", pin=true, fillcolor="#EA4335"];
TLC [label="TLC", pos="-2,1.5!"];
HPLC [label="HPLC", pos="2,1.5!"];
GCMS [label="GC-MS", pos="-2,-1.5!"];
NMR [label="NMR", pos="2,-1.5!"];

center_node -- TLC [label="Qualitative"]; center_node -- HPLC [label="Quantitative"]; center_node -- GCMS [label="Volatiles"]; center_node -- NMR [label="Structural"]; }

Caption: Key analytical techniques for purity assessment.

IV. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unreacted 2-fluoro-5-nitrobenzoic acid. How can I remove it?

A1: The most effective way to remove acidic impurities is through an acid-base extraction. Wash your crude product (dissolved in an organic solvent like ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acid will be converted to its salt and move into the aqueous layer, which can then be discarded.

Q2: I see multiple spots on my TLC plate after purification. What should I do?

A2: Multiple spots indicate the presence of impurities. If the impurities have different polarities from your product, column chromatography is the recommended next step.[5] If the product is a solid and the impurities are present in small amounts, recrystallization may be sufficient.

Q3: My product decomposes on the silica gel column. What are my alternatives?

A3: If your compound is sensitive to the acidic nature of silica gel, you can try using a different stationary phase. Neutral alumina is a common alternative.[8] Alternatively, you could try to deactivate the silica gel by treating it with a base like triethylamine.

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. You can test different solvents on a small scale. Place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve when heated, the solvent is not good enough. The perfect solvent will require heating to dissolve the compound.

Q5: What safety precautions should I take when working with Phenyl 2-fluoro-5-nitrobenzoate and its precursors?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18][19] Consult the Safety Data Sheets (SDS) for all chemicals before use to be aware of specific hazards.[16][17][18][19][20]

V. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Columbia University. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Retrieved from

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Elprocus. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001942). Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from

  • ResearchGate. (n.d.). Supramolecular and computational analysis of Fluconazole −2−chloro−5−nitrobenzoic acid cocrystal. Retrieved from [Link]

  • PubMed. (2004, June). 19F and 1H NMR spectra of halocarbons. Retrieved from [Link]

  • Agilent. (2023, February 24). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • ResearchGate. (2026, January 11). gc-ms/ms: a targeted quantification of potential nitrosamine impurities in apixaban. Retrieved from [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. Retrieved from

  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Retrieved from

  • ResearchGate. (2024, April 17). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Phenyl 2-fluoro-5-nitrobenzoate Scale-Up Synthesis

Welcome to the Technical Support Center for the scale-up synthesis of Phenyl 2-fluoro-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of Phenyl 2-fluoro-5-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe, efficient, and reproducible process.

Introduction to the Synthesis and its Challenges

Phenyl 2-fluoro-5-nitrobenzoate is a key building block in medicinal chemistry and materials science, valued for its unique electronic and steric properties.[1] The synthesis typically involves the esterification of 2-fluoro-5-nitrobenzoic acid with phenol. While seemingly straightforward, scaling up this reaction presents several challenges common to the synthesis of nitroaromatic compounds and esterifications involving moderately reactive phenols. These challenges include ensuring complete reaction, managing potential side reactions, controlling exotherms, and purifying the final product to high standards.

This guide will focus on three common and effective methods for this esterification:

  • Acid Chloride Formation followed by Esterification: A classic and robust two-step approach.

  • Mitsunobu Reaction: A mild and efficient one-pot reaction for sensitive substrates.[2][3]

  • Steglich Esterification: Another mild one-pot method, particularly useful for sterically hindered components.

The choice of method will depend on factors such as the scale of the reaction, available equipment, and the desired purity of the final product.

Diagram: Synthetic Pathways to Phenyl 2-fluoro-5-nitrobenzoate

cluster_0 Acid Chloride Pathway A 2-Fluoro-5-nitrobenzoic Acid + Phenol B Thionyl Chloride (SOCl₂) A->B Step 1 E Mitsunobu Conditions (PPh₃, DIAD) A->E One-pot F Steglich Conditions (DCC/EDC, DMAP) A->F One-pot C 2-Fluoro-5-nitrobenzoyl Chloride D Phenyl 2-fluoro-5-nitrobenzoate C->D Step 2: + Phenol E->D F->D

Caption: Overview of synthetic routes for Phenyl 2-fluoro-5-nitrobenzoate.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. General Reaction and Scale-Up Issues

Q1: My esterification reaction is sluggish and does not go to completion, even with extended reaction times. What could be the cause?

A1: Incomplete esterification is a common issue, often stemming from several factors:

  • Insufficient Activation of the Carboxylic Acid: In the acid chloride method, incomplete conversion of the carboxylic acid to the more reactive acid chloride will result in a stalled reaction. Ensure your thionyl chloride is of high quality and used in sufficient excess. The reaction with thionyl chloride should be monitored for the cessation of gas evolution (SO₂ and HCl).[4]

  • Low Reactivity of Phenol: Phenol is a relatively weak nucleophile compared to aliphatic alcohols.[2] For methods like Fischer esterification (direct acid catalysis), the equilibrium may not favor product formation. It is generally recommended to use more activated forms of the carboxylic acid, such as the acid chloride, or coupling agents.

  • Steric Hindrance: While less of a concern with phenol itself, substituted phenols can introduce steric hindrance that slows down the reaction.

  • Moisture: Water in your reactants or solvent will quench the acid chloride or react with the coupling agents in Mitsunobu and Steglich esterifications, leading to incomplete conversion. Ensure all reagents and solvents are anhydrous.

Q2: I am observing the formation of significant amounts of byproducts. What are the likely side reactions and how can I minimize them?

A2: The nature of the byproducts will depend on the synthetic route chosen:

  • Acid Chloride Method:

    • Anhydride Formation: The acid chloride can react with unreacted 2-fluoro-5-nitrobenzoic acid to form the corresponding anhydride. This can be minimized by ensuring a slight excess of thionyl chloride and complete conversion to the acid chloride before adding the phenol.

    • Dark-colored Impurities: The reaction of thionyl chloride with nitroaromatic compounds can sometimes lead to the formation of colored impurities, especially at elevated temperatures. It is advisable to perform the acid chloride formation at a moderate temperature and distill the thionyl chloride off under reduced pressure.

  • Mitsunobu Reaction:

    • Hydrazide Byproducts: The azodicarboxylate (DEAD or DIAD) can react with the carboxylic acid to form hydrazide derivatives.[5] This is more prevalent with stronger acids.

    • Phosphine Oxide Removal: Triphenylphosphine oxide (TPPO) is a major byproduct that can be challenging to remove.[5] Using polymer-supported triphenylphosphine can simplify purification.

  • Steglich Esterification:

    • N-Acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol. This side reaction is minimized by the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

    • Dicyclohexylurea (DCU) Removal: If using dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea byproduct is often difficult to remove completely. Using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate its removal during aqueous workup.

Q3: During scale-up, I am having difficulty controlling the reaction temperature, and the reaction profile seems different from my lab-scale experiments. Why is this happening?

A3: This is a classic scale-up challenge related to heat transfer. The surface area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate heat.

  • Exothermic Reactions: The formation of the acid chloride with thionyl chloride and the quenching of the reaction mixture are often exothermic. On a larger scale, this can lead to a significant temperature increase if the addition rate of reagents is not carefully controlled.

  • Runaway Reactions: Nitroaromatic compounds are known to have thermal stability concerns and can undergo exothermic decomposition at elevated temperatures. A loss of temperature control could potentially lead to a dangerous runaway reaction.

  • Solution:

    • Slow Reagent Addition: Add reagents dropwise or in portions, with careful monitoring of the internal temperature.

    • Efficient Cooling: Ensure your reactor has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).

    • Process Safety Analysis: For large-scale production, a thorough process safety analysis, including differential scanning calorimetry (DSC) of the reaction mixture, is highly recommended to understand the thermal hazards.

II. Purification Challenges

Q4: My crude Phenyl 2-fluoro-5-nitrobenzoate is an oil/dark-colored solid, and I'm struggling to purify it by recrystallization.

A4: The physical state and color of the crude product can be indicative of impurities.

  • Oily Product: This often suggests the presence of residual solvents or low-melting impurities. Ensure your product is thoroughly dried under vacuum. If it remains an oil, column chromatography is the recommended purification method.

  • Dark Color: This can be due to byproducts from the reaction of thionyl chloride or thermal degradation. Treating the crude product with activated carbon during recrystallization can sometimes help to remove colored impurities.

  • Recrystallization Issues: If the product "oils out" during recrystallization, it may be due to a high impurity load or the use of an inappropriate solvent system. Try different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) or pre-purify the material by column chromatography before attempting recrystallization.

Q5: How do I effectively remove the byproducts from the Mitsunobu and Steglich reactions on a larger scale?

A5:

  • Mitsunobu Reaction:

    • Triphenylphosphine Oxide (TPPO): TPPO can sometimes be precipitated from non-polar solvents like diethyl ether or hexanes. However, for larger scales, column chromatography is often necessary. Using polymer-supported triphenylphosphine allows for simple filtration to remove the phosphine oxide.[5]

    • Hydrazine Byproduct: The reduced azodicarboxylate can be removed by an acidic wash during the workup.

  • Steglich Esterification:

    • Dicyclohexylurea (DCU): DCU is sparingly soluble in most organic solvents and can often be removed by filtration. However, some DCU may remain in solution. Cooling the reaction mixture to 0-5 °C can help to maximize its precipitation.

    • EDC Byproducts: If using EDC, the corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash.

III. Analytical and Quality Control

Q6: What analytical methods are recommended for monitoring the reaction progress and assessing the purity of the final product?

A6:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, qualitative monitoring of the reaction progress. A typical mobile phase for this compound would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The starting materials (2-fluoro-5-nitrobenzoic acid and phenol) and the product (Phenyl 2-fluoro-5-nitrobenzoate) should have distinct Rf values.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reversed-phase C18 column is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, such as residual solvents or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

Q7: Can you provide a starting point for an HPLC method for purity analysis?

A7: A good starting point for an HPLC method would be:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method should be validated for your specific system and impurities.

Experimental Protocols

The following protocols provide a starting point for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Nitroaromatic compounds can be toxic and thermally unstable.

Method 1: Acid Chloride Formation followed by Esterification

This two-step method is robust and generally high-yielding.

Step 1: Synthesis of 2-Fluoro-5-nitrobenzoyl chloride

A Charge 2-Fluoro-5-nitrobenzoic Acid and Thionyl Chloride B Heat to reflux (approx. 80°C) A->B C Monitor for cessation of gas evolution (SO₂, HCl) B->C D Cool to room temperature C->D E Remove excess SOCl₂ under vacuum D->E F Crude 2-Fluoro-5-nitrobenzoyl Chloride E->F

Caption: Workflow for the synthesis of 2-Fluoro-5-nitrobenzoyl Chloride.

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-fluoro-5-nitrobenzoic acid (1.0 eq).

  • Carefully add thionyl chloride (2.0-3.0 eq). A catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.

  • Heat the mixture to reflux (approximately 80 °C) and maintain until the evolution of gas ceases (typically 2-4 hours). The reaction mixture should become a clear solution.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-fluoro-5-nitrobenzoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Esterification with Phenol

A Dissolve Phenol and a base (e.g., pyridine) in an anhydrous solvent B Cool to 0-5°C A->B C Add 2-Fluoro-5-nitrobenzoyl Chloride dropwise B->C D Warm to room temperature and stir C->D E Aqueous workup D->E F Purification (Recrystallization or Chromatography) E->F G Phenyl 2-fluoro-5-nitrobenzoate F->G

Caption: Workflow for the esterification of 2-Fluoro-5-nitrobenzoyl Chloride with Phenol.

  • In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the crude 2-fluoro-5-nitrobenzoyl chloride (1.0 eq) in the same solvent to the phenol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Method 2: Mitsunobu Reaction

This one-pot method is performed under mild conditions and is often high-yielding.

A Dissolve 2-Fluoro-5-nitrobenzoic Acid, Phenol, and PPh₃ in anhydrous THF B Cool to 0°C A->B C Add DIAD or DEAD dropwise B->C D Warm to room temperature and stir C->D E Solvent removal D->E F Purification (Chromatography) E->F G Phenyl 2-fluoro-5-nitrobenzoate F->G

Caption: Workflow for the Mitsunobu esterification.

  • To a round-bottom flask under an inert atmosphere, add 2-fluoro-5-nitrobenzoic acid (1.0 eq), phenol (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) and stir until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Summary of Quantitative Data

The following table summarizes typical yields for the esterification of benzoic acids with phenols using different methods, as reported in the literature. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Method Substrates Yield Reference
Mitsunobu Reactionp-Toluic acid and p-cresol86%[2]
Mitsunobu ReactionBenzoic acid and phenol78%[2]
Steglich EsterificationBenzoic acid and phenol44%[2]
Acid Chloride3-Bromo-5-nitrobenzoic acid and various amines (amidation)Good yields[7]

Conclusion

The scale-up synthesis of Phenyl 2-fluoro-5-nitrobenzoate requires careful consideration of reaction conditions, potential side reactions, and purification strategies. The choice between the acid chloride method, Mitsunobu reaction, or Steglich esterification will depend on the specific requirements of the synthesis. By understanding the challenges and implementing the troubleshooting strategies outlined in this guide, researchers and chemists can successfully and safely scale up the production of this important chemical intermediate. For any further assistance, please do not hesitate to contact our technical support team.

References

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (n.d.). Google Patents.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Fischer Esterification. (n.d.). DSpace@MIT. Retrieved January 20, 2026, from [Link]

  • Process for preparing nitro benzoic acid alkyl esters. (n.d.). Google Patents.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025, May 22). MDPI. Retrieved January 20, 2026, from [Link]

  • Development and validation of gc-ms method for the trace level determination of potential genotoxic. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 20, 2026, from [Link]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015, February 8). YouTube. Retrieved January 20, 2026, from [Link]

  • Esterification Experiment. (n.d.). CEM Corporation. Retrieved January 20, 2026, from [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst. (n.d.). Google Patents.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 5-Fluoro-2-nitrobenzoic acid Properties vs Temperature. (n.d.). Chemcasts. Retrieved January 20, 2026, from [Link]

  • Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. (n.d.). IJCRT.org. Retrieved January 20, 2026, from [Link]

  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023, February 24). Agilent. Retrieved January 20, 2026, from [Link]

  • Can Steglich Estrification successfully esterify aromatic acids with phenols? (2015, January 20). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Phenyl 2-fluoro-5-nitrobenzoate. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Process for esterifying phenol-containing carboxylic acids. (n.d.). Google Patents.
  • Methyl 2-fluoro-5-hydroxy-4-nitrobenzoate. (n.d.). MilliporeSigma. Retrieved January 20, 2026, from [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (n.d.). Indo American Journal of Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (n.d.). Patsnap. Retrieved January 20, 2026, from [Link]

  • Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. (n.d.). ijirset. Retrieved January 20, 2026, from [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents.
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). ncert. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Byproduct Analysis in Phenyl 2-fluoro-5-nitrobenzoate Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation and analysis in the synthesis of this important chemical intermediate. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Monitoring

Question 1: I'm synthesizing Phenyl 2-fluoro-5-nitrobenzoate via a Schotten-Baumann reaction between 2-fluoro-5-nitrobenzoyl chloride and phenol. My reaction mixture shows multiple spots on the TLC plate besides the product and starting materials. What are the likely byproducts?

Answer:

In a typical Schotten-Baumann reaction for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate, several byproducts can arise from side reactions involving the starting materials, reagents, and even the product itself. Here are the most common culprits:

  • 2-Fluoro-5-nitrobenzoic acid: This is the primary hydrolysis product of the starting material, 2-fluoro-5-nitrobenzoyl chloride. It can form if there is residual moisture in your reaction solvent or if the reaction is exposed to atmospheric moisture. Its presence is indicated by a more polar spot on your TLC plate compared to the starting acyl chloride and the final ester product.

  • Diphenyl carbonate: If your phenol starting material contains any residual moisture and you are using a base like pyridine, it can react with phosgene (an impurity that can be present in aged acyl chlorides) to form diphenyl carbonate.

  • Products of Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring of Phenyl 2-fluoro-5-nitrobenzoate is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group. Phenoxide ions (formed from phenol under basic conditions) can act as nucleophiles, leading to the formation of diphenyl ether derivatives.

  • Self-condensation products of 2-fluoro-5-nitrobenzoyl chloride: Under certain conditions, the acyl chloride can undergo self-condensation, leading to the formation of polymeric byproducts.

Question 2: My reaction yield is consistently low, even though the TLC indicates full consumption of the starting phenol. What could be the issue?

Answer:

Low yields despite the apparent consumption of a starting material often point towards the formation of soluble byproducts that are lost during the work-up and purification steps, or the degradation of the desired product. Here are some potential causes and troubleshooting steps:

  • Hydrolysis of the Product: Phenyl 2-fluoro-5-nitrobenzoate can be susceptible to hydrolysis, especially under basic conditions during the work-up. This will regenerate 2-fluoro-5-nitrobenzoic acid and phenol. To mitigate this, it is crucial to perform the aqueous work-up at low temperatures and to quickly extract the product into an organic solvent.

  • Inefficient Extraction: Ensure that the pH of the aqueous layer during extraction is optimized to keep your product in the organic phase. Acidifying the aqueous layer can help suppress the solubility of any carboxylate salts formed from hydrolysis.

  • Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum and elevated temperatures. Use a rotary evaporator at a moderate temperature and pressure.

  • Formation of Water-Soluble Byproducts: The formation of highly polar byproducts, such as sulfonated derivatives if using sulfuric acid as a catalyst in an alternative synthesis route, can lead to lower isolated yields of the desired ester.

Byproduct Identification & Characterization

Question 3: How can I definitively identify the byproducts in my reaction mixture?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent first step for separating the components of your reaction mixture. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a small amount of formic or trifluoroacetic acid) can effectively separate the starting materials, product, and various byproducts. The retention times of the peaks can be compared to known standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for each separated component, which is invaluable for identifying unknown byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable and volatile byproducts, GC-MS is a powerful tool. The fragmentation patterns observed in the mass spectra can provide structural information. For instance, the mass spectrum of a related compound, phenyl 3-fluorobenzoate, shows a characteristic base peak at m/z 123, corresponding to the fluorobenzoyl cation.[1] Similar fragmentation patterns can be expected for Phenyl 2-fluoro-5-nitrobenzoate and its isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Can help identify the presence of unreacted starting materials and the formation of new aromatic and ester moieties.

    • 19F NMR: This is particularly useful for identifying byproducts where the fluorine atom has been displaced or its chemical environment has changed. The chemical shift of the fluorine atom in Phenyl 2-fluoro-5-nitrobenzoate will be different from that in 2-fluoro-5-nitrobenzoic acid or any SNAr byproducts.[2][3]

Question 4: I suspect hydrolysis of my acyl chloride is a major issue. How can I confirm this and prevent it?

Answer:

To confirm the presence of 2-fluoro-5-nitrobenzoic acid, you can analyze your crude reaction mixture using HPLC and compare the retention time with a standard of the acid. Alternatively, an acidic extraction of your organic layer during work-up will remove the carboxylic acid into the aqueous phase. Neutralizing this aqueous phase and re-extracting it with an organic solvent should allow you to isolate the acid for confirmation by NMR or MS.

To prevent hydrolysis of 2-fluoro-5-nitrobenzoyl chloride:

  • Use Anhydrous Conditions: Ensure all your glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Fresh Reagents: Use freshly opened or properly stored 2-fluoro-5-nitrobenzoyl chloride. Over time, it can react with atmospheric moisture.

  • Control of Base Addition: If using a base like pyridine, add it slowly to the reaction mixture to avoid a large exotherm, which can accelerate side reactions.

Mechanistic Insights

Question 5: What is the mechanism behind the formation of diphenyl ether byproducts via Nucleophilic Aromatic Substitution (SNAr)?

Answer:

The formation of diphenyl ether byproducts proceeds through a well-established SNAr mechanism.[4] The key steps are:

  • Nucleophilic Attack: A phenoxide ion, generated from the reaction of phenol with the base, acts as a nucleophile and attacks the carbon atom bearing the fluorine atom on the Phenyl 2-fluoro-5-nitrobenzoate molecule. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitro group and the ester functionality.

  • Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions due to its high electronegativity. This results in the formation of the diphenyl ether byproduct.

The following diagram illustrates this mechanistic pathway:

SNAr_Mechanism Reactant Phenyl 2-fluoro-5-nitrobenzoate + Phenoxide Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Product Diphenyl Ether Byproduct + F⁻ Intermediate->Product Loss of Fluoride

Caption: Mechanism of diphenyl ether byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of Phenyl 2-fluoro-5-nitrobenzoate (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-fluoro-5-nitrobenzoyl chloride

  • Phenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.1 eq.) to the stirred solution.

  • In a separate flask, dissolve 2-fluoro-5-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the 2-fluoro-5-nitrobenzoyl chloride solution dropwise to the phenol solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in DCM B Cool to 0°C A->B C Add Pyridine B->C E Add Acyl Chloride Dropwise at 0°C C->E D Prepare Acyl Chloride Solution D->E F Warm to RT & Stir (2-4h) E->F G Monitor by TLC F->G H Aqueous Washes (HCl, NaHCO₃, Brine) G->H I Dry & Concentrate H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Experimental workflow for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate.

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose HPLC method that can be adapted for the analysis of Phenyl 2-fluoro-5-nitrobenzoate reaction mixtures.

Table 1: HPLC Parameters

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 2: Expected Byproducts and their Characteristics

ByproductPotential Formation PathwayExpected Chromatographic Behavior (RP-HPLC)Key Spectroscopic Features
2-Fluoro-5-nitrobenzoic acid Hydrolysis of 2-fluoro-5-nitrobenzoyl chlorideMore polar (shorter retention time) than the ester productPresence of a broad carboxylic acid proton signal in 1H NMR.
Diphenyl ether derivative Nucleophilic aromatic substitution (SNAr) on the productLess polar (longer retention time) than the starting materialsAbsence of the fluorine signal in 19F NMR; characteristic ether linkages in IR and 13C NMR.
Unreacted Phenol Incomplete reactionMore polar than the ester productCharacteristic phenolic proton signal in 1H NMR.
Unreacted 2-fluoro-5-nitrobenzoyl chloride Incomplete reactionLess polar than the corresponding carboxylic acidReactive; may not be observed directly but its hydrolysis product will be present.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_TLC Analyze Crude Reaction Mixture by TLC/HPLC Start->Check_TLC Incomplete_Reaction Incomplete Reaction: - Increase reaction time/temperature - Check reagent purity Check_TLC->Incomplete_Reaction Starting Material Remaining Multiple_Spots Multiple Byproduct Spots Check_TLC->Multiple_Spots Multiple Spots Pure_Product Pure Product, Low Yield Check_TLC->Pure_Product Clean Reaction, Low Isolated Yield Final_Product High Yield, Pure Product Incomplete_Reaction->Final_Product Identify_Byproducts Characterize Byproducts: - LC-MS for MW - GC-MS for fragmentation - NMR for structure Multiple_Spots->Identify_Byproducts Hydrolysis Hydrolysis Products Identified (e.g., Carboxylic Acid) Identify_Byproducts->Hydrolysis Matches Hydrolysis Byproduct Data SNAr_Product S N Ar Product Identified (e.g., Diphenyl Ether) Identify_Byproducts->SNAr_Product Matches S N Ar Byproduct Data Optimize_Hydrolysis Optimize for Anhydrous Conditions: - Dry glassware & solvents - Use inert atmosphere Hydrolysis->Optimize_Hydrolysis Optimize_SNAr Optimize to Minimize S N Ar: - Lower reaction temperature - Use a weaker base or shorter reaction time SNAr_Product->Optimize_SNAr Optimize_Hydrolysis->Final_Product Optimize_SNAr->Final_Product Workup_Loss Product Lost During Work-up? Optimize_Workup Optimize Work-up: - Adjust pH of washes - Use appropriate extraction solvent - Gentle solvent removal Workup_Loss->Optimize_Workup Yes Workup_Loss->Final_Product No, reconsider reaction conditions Optimize_Workup->Final_Product Pure_Product->Workup_Loss

Caption: A decision tree for troubleshooting Phenyl 2-fluoro-5-nitrobenzoate synthesis.

References

  • Gautam, P., Kathe, P., & Bhanage, B. M. (2016). Supporting Information: Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent. The Royal Society of Chemistry.
  • Scribd. (n.d.). Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction. Retrieved from [Link]

  • Nyeborg, M., Pissavini, M., Lemasson, Y., & Doucet, O. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. International journal of cosmetic science, 32(1), 47–53.
  • Marín Arevalo, J. D., Claros Ceballos, E., Guzmán Carantón, A. P., & García Galvis, J. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
  • MySkinRecipes. (n.d.). Phenyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scribd. (n.d.). Phenyl Benzoate Synthesis Guide. Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Dhfyan, A. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(3), 303.
  • PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]

  • World Intellectual Property Organization. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • Eureka | Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]

Sources

Troubleshooting

Preventing decomposition of "Phenyl 2-fluoro-5-nitrobenzoate" during synthesis

Welcome to the technical support center for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent product decomposition, and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low yield of the desired ester with significant recovery of starting material (2-fluoro-5-nitrobenzoic acid).

Question: My esterification reaction is not going to completion. I've refluxed 2-fluoro-5-nitrobenzoic acid and phenol with a sulfuric acid catalyst for several hours, but TLC analysis shows a large amount of the starting carboxylic acid remains. What is causing this, and how can I improve the conversion rate?

Answer: This is a common issue related to the equilibrium nature of Fischer-Speier esterification. The reaction between a carboxylic acid and an alcohol (or phenol) to form an ester and water is reversible.

Causality and Solution: The accumulation of water in the reaction mixture shifts the equilibrium back towards the starting materials, preventing complete conversion. To drive the reaction forward, water must be removed as it is formed.

Recommended Protocol: Dean-Stark Azeotropic Reflux

  • Apparatus Setup: Assemble a reflux apparatus equipped with a Dean-Stark trap.

  • Reagents:

    • 2-fluoro-5-nitrobenzoic acid (1.0 eq)

    • Phenol (1.1 - 1.5 eq)

    • An entraining solvent that forms an azeotrope with water (e.g., toluene, cyclohexane). The boiling point of the solvent should be high enough to facilitate the reaction.[1]

    • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) (0.02-0.05 eq) or sulfuric acid). p-TsOH is often preferred as it is a solid and can be less prone to causing charring or sulfonation side reactions compared to concentrated H₂SO₄.

  • Procedure:

    • Combine the carboxylic acid, phenol, catalyst, and toluene in the reaction flask.

    • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.

    • As the vapor condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.

    • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

    • Upon completion, cool the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst and any remaining carboxylic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ParameterConventional RefluxDean-Stark Azeotropic RefluxRationale
Water Removal Not actively removedContinuously removedShifts equilibrium towards product formation.
Catalyst H₂SO₄p-TsOH or H₂SO₄p-TsOH is often a milder, solid catalyst, reducing potential side reactions like sulfonation.
Typical Yield Variable, often low to moderateHighEfficient water removal drives the reaction to completion.
Problem 2: The final product is impure, showing multiple spots on TLC, even after a standard workup. One of the impurities appears to be 2-fluoro-5-nitrophenol.

Question: My synthesis of Phenyl 2-fluoro-5-nitrobenzoate is yielding an impure product. I suspect one of the byproducts is 2-fluoro-5-nitrophenol. How is this forming and how can I prevent it?

Answer: The formation of 2-fluoro-5-nitrophenol indicates a competing decomposition pathway: Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring of your target molecule is highly activated towards nucleophilic attack.

Causality and Mechanism: The fluorine atom on the Phenyl 2-fluoro-5-nitrobenzoate is positioned ortho to the powerfully electron-withdrawing nitro group. This arrangement makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.[2] The nitro group provides resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during the attack, which is a key feature of the SNAr mechanism.[3][4]

If water is present during the reaction or workup, it can act as a nucleophile (as H₂O or OH⁻), attacking the C-F bond. Subsequent hydrolysis of the ester would lead to the formation of 2-fluoro-5-nitrophenol. More insidiously, the phenoxide anion (formed from phenol under even mildly basic conditions) can also act as a nucleophile, attacking another molecule of the product to displace the fluoride.

SNAr_Decomposition

Figure 1: SNAr Decomposition Pathway

Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of Basicity: During workup, avoid using strong bases or prolonged exposure to even weak bases like sodium bicarbonate, as they can generate nucleophilic hydroxide or phenoxide ions. Wash quickly and at low temperatures.

  • Temperature Control: SNAr reactions are accelerated by heat. Avoid unnecessarily high reaction temperatures or prolonged heating times.

  • Purification: If SNAr byproducts form, they can often be separated from the desired ester using column chromatography on silica gel. The polarity difference between the ester product and phenolic byproducts is usually sufficient for good separation.

Problem 3: The product appears dark or discolored, and NMR analysis suggests degradation, possibly due to thermal decomposition.

Question: After purification, my Phenyl 2-fluoro-5-nitrobenzoate is a dark oil or solid, and the yield is lower than expected. I'm concerned about thermal decomposition. What are the safe operating temperatures?

Answer: Nitroaromatic compounds are known for their potential thermal instability, which can lead to decomposition and discoloration.[5] The presence of multiple functional groups can create complex decomposition pathways. While some nitroaromatic esters are stable up to 250°C, this is highly structure-dependent, and localized heating during distillation or prolonged heating at reflux can initiate degradation.[6]

Causality and Solution: Thermal decomposition of nitroaromatics can be autocatalytic and is often accelerated by impurities, particularly bases.[7] The reaction can proceed via radical mechanisms, leading to complex mixtures and charring.[6]

Recommendations for Thermal Safety:

  • Avoid High Temperatures: Whenever possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For purification, prioritize methods that do not require high heat.

  • Purification Method: Instead of distillation, which requires high temperatures, use column chromatography or recrystallization from a suitable solvent system to purify the final product.

  • Inert Atmosphere: Heating in the presence of oxygen can lead to oxidative decomposition.[6] Running reactions and handling the product under an inert atmosphere can mitigate this.

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere, to prevent slow decomposition over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition during the synthesis of Phenyl 2-fluoro-5-nitrobenzoate? A1: The two most significant decomposition pathways are hydrolysis of the ester linkage and Nucleophilic Aromatic Substitution (SNAr) at the C-F bond.[2][8] Both are often initiated by the presence of water or other nucleophiles and can be accelerated by heat and basic or acidic conditions.

Q2: Are there alternative esterification methods that can minimize decomposition? A2: Yes. If Fischer-type esterification proves problematic, consider these alternatives:

  • Acyl Chloride Method: This is a highly effective, non-equilibrium method.

    • Convert 2-fluoro-5-nitrobenzoic acid to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • React the resulting 2-fluoro-5-nitrobenzoyl chloride with phenol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This reaction is typically fast and can be performed at lower temperatures.[9]

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions, avoiding the harsh acids or high temperatures that can cause decomposition.

Synthesis_Workflow

Figure 2: Synthesis & Troubleshooting Workflow

Q3: How does the presence of the fluoro and nitro groups affect the stability of the ester bond itself? A3: The electron-withdrawing nature of the fluoro and nitro groups on the benzoic acid portion of the molecule makes the carbonyl carbon of the ester more electrophilic. This increased electrophilicity makes the ester bond more susceptible to nucleophilic attack, including hydrolysis. Therefore, Phenyl 2-fluoro-5-nitrobenzoate is expected to hydrolyze more readily under both acidic and basic conditions compared to an unsubstituted phenyl benzoate.[8] Careful control of pH during workup and storage is critical.

Q4: What are the recommended conditions for purifying Phenyl 2-fluoro-5-nitrobenzoate? A4:

  • Column Chromatography: This is the most versatile method. Use a silica gel stationary phase with a gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The desired ester product is moderately polar and should elute after non-polar impurities but before highly polar impurities like the starting carboxylic acid or phenolic byproducts.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be effective. A mixed solvent system is often required. A good starting point would be to dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature and then slowly add a "poor" solvent (e.g., hexanes, heptane) until turbidity is observed, followed by slow cooling to induce crystallization.

References
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Thermal decomposition of nitrate esters. The Journal of Physical Chemistry. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Process for preparing nitro benzoic acid alkyl esters.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Esterification of nitrobenzoic acids.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. [Link]

  • Wikipedia:Requested articles/Natural sciences/Chemistry. Wikipedia. [Link]

  • Responsive mechanism of 2-fluoro-5-nitrobenzoate based two-photon fluorescent probes for H2Sn detection: A theoretical perspective. PubMed. [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Phenyl 2-fluoro-5-nitrobenzoate Coupling Reactions

Welcome to the technical support center for cross-coupling reactions involving Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving Phenyl 2-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, catalyst selection strategies, and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthetic routes.

The Central Challenge: Which Bond to Activate?

Phenyl 2-fluoro-5-nitrobenzoate presents a unique challenge due to multiple potential sites for cross-coupling. The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, affecting the reactivity of the C-F, C-O (ester), and C-NO₂ bonds. Historically, the C-F bond would be considered a target for activation, albeit a challenging one. However, recent breakthroughs in catalysis have made the direct coupling of the C-NO₂ bond a highly attractive and efficient strategy.[1][2]

This guide will focus primarily on the more novel and often more efficient denitrative coupling (C-NO₂ activation), while also providing guidance for troubleshooting traditional C-F activation pathways.

G cluster_start cluster_bond cluster_strategy cluster_catalyst start Starting Material: Phenyl 2-fluoro-5-nitrobenzoate cc_bond C-C Bond Formation (e.g., Suzuki-Miyaura) start->cc_bond Select Reaction cn_bond C-N Bond Formation (e.g., Buchwald-Hartwig) start->cn_bond Select Reaction denitrative Denitrative Coupling (C-NO₂) Recommended Pathway cc_bond->denitrative Choose Target cfa C-F Activation Challenging Pathway cc_bond->cfa cn_bond->denitrative Choose Target cn_bond->cfa den_cat Pd Precatalyst + Bulky Biarylphosphine Ligand (e.g., BrettPhos, RuPhos) or NHC Ligand denitrative->den_cat Select Catalyst cfa_cat Highly Active Pd or Ni Catalyst (Often requires harsher conditions) cfa->cfa_cat Select Catalyst

Caption: Decision workflow for coupling Phenyl 2-fluoro-5-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is my standard palladium catalyst (e.g., Pd(PPh₃)₄) ineffective for coupling with Phenyl 2-fluoro-5-nitrobenzoate?

A1: Standard catalysts like Pd(PPh₃)₄ often fail for several reasons. Firstly, the C-F bond is strong and requires a highly active catalyst for oxidative addition. Secondly, and more importantly, these traditional catalysts are generally not effective for the oxidative addition of an Ar-NO₂ bond.[3] Modern catalyst systems utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step and stabilize the active Pd(0) species, which is crucial for these difficult substrates.[2][4]

Q2: I am observing the reduction of the nitro group to an amine. How can I prevent this?

A2: Nitro group reduction is a common side reaction, especially when using certain bases or reductants in the system, or if the reaction is run for an extended time at high temperatures. To mitigate this, consider the following:

  • Choice of Base: Avoid bases that can also act as reducing agents. Use of weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOt-Bu, which can sometimes promote side reactions with sensitive functional groups like esters and nitro groups.[5]

  • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Catalyst System: Some catalyst systems are more prone to promoting reduction. Screening different ligands may identify a system that favors the desired coupling over reduction.

Q3: Is it better to target the C-F bond or the C-NO₂ bond for coupling?

A3: For most applications, targeting the C-NO₂ bond (denitrative coupling) is the recommended strategy. This approach takes advantage of recent advancements in catalysis and offers a more reliable and often higher-yielding pathway.[2][4] The oxidative addition into the Ar-NO₂ bond, once considered extremely difficult, is now achievable with specialized catalysts like Pd/BrettPhos or Pd/NHC systems.[2] C-F activation is mechanistically more challenging and often requires harsher conditions, more specialized nickel catalysts, or very active palladium systems that may not be compatible with other functional groups in your molecule.[6]

Q4: My Buchwald-Hartwig amination reaction has stalled. What are the most likely causes?

A4: Stalled Buchwald-Hartwig reactions are a common issue. The primary culprits are typically related to the catalyst, base, or atmosphere.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst. Using modern palladacycle precatalysts (e.g., G3-XPhos) can be more reliable than traditional sources like Pd(OAc)₂.

  • Inappropriate Ligand: The ligand choice is critical and depends on the amine. For primary amines, ligands like BrettPhos are effective, while secondary amines may require different ligands like RuPhos.[7]

  • Base Incompatibility: The base may be poorly soluble or not strong enough. While NaOt-Bu is a common strong base, it can be incompatible with the ester functionality.[5] A screen of soluble inorganic bases like Cs₂CO₃ or K₃PO₄ is recommended.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents are anhydrous and degassed.

Troubleshooting Guide

Problem: Low to No Product Yield

This is the most common issue and requires a systematic approach to diagnose.

Potential CauseScientific Rationale & ExplanationRecommended Action
Inactive Catalyst The catalytic cycle cannot begin without an active L-Pd(0) species. Pd(II) precatalysts must be reduced in situ. If this reduction is inefficient, the reaction will not proceed. Modern precatalysts are designed to form the active catalyst cleanly and efficiently upon heating with a base.1. Switch from traditional sources (e.g., Pd(OAc)₂) to a well-defined precatalyst (e.g., BrettPhos Palladacycle G3).[2][4] 2. Ensure a rigorously inert atmosphere to prevent oxidation of the active Pd(0) catalyst. 3. Verify the quality and age of your catalyst and ligands.
Incorrect Ligand Choice The ligand's steric and electronic properties dictate the catalyst's stability and activity, influencing the rates of oxidative addition and reductive elimination.[8] For challenging substrates like nitroarenes, bulky, electron-rich ligands are essential to promote the difficult Ar-NO₂ oxidative addition.[2][4]1. For denitrative Suzuki or Buchwald-Hartwig reactions, use a bulky biarylphosphine ligand such as BrettPhos or an appropriate N-heterocyclic carbene (NHC) ligand.[2][4] 2. Screen a small panel of ligands if the primary choice is ineffective.
Inappropriate Base or Solvent The base's role is to facilitate the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. Poor solubility of the base (e.g., K₂CO₃ in toluene) can halt the reaction. The solvent must solubilize all components and be stable at the reaction temperature.1. Switch to a more soluble base like Cs₂CO₃ or K₃PO₄ .[5] 2. Ensure the solvent is anhydrous and degassed. Recommended solvents include Toluene , Dioxane , or t-Amyl alcohol . 3. For Suzuki reactions, a small amount of water is often required to facilitate transmetalation, but it must be optimized.[9]
Substrate Reactivity The inherent stability of the C-F bond or potential inhibition by the nitro group can prevent the reaction. If attempting C-F activation, the energy barrier for oxidative addition is very high.1. Prioritize the denitrative coupling strategy targeting the C-NO₂ bond.[2][4] 2. If C-F activation is necessary, consider screening Nickel-based catalysts (e.g., Ni(cod)₂) with phosphine or NHC ligands, which are often more effective for this transformation.[6]
Problem: Multiple Unidentified Byproducts

The appearance of unexpected products can complicate purification and indicates suboptimal reaction conditions.

Potential CauseScientific Rationale & ExplanationRecommended Action
Hydrodehalogenation / Denitration The aryl substrate is reduced, replacing the halide or nitro group with a hydrogen atom. This can occur if the catalytic cycle is interrupted after oxidative addition and before transmetalation/reductive elimination, often promoted by trace water or other proton sources.1. Ensure strictly anhydrous conditions. 2. Optimize catalyst loading; sometimes lower loading can minimize this side reaction. 3. Reduce reaction temperature and time.
Homocoupling Dimerization of the boronic acid (in Suzuki reactions) or the aryl substrate can occur, especially at high temperatures or if the transmetalation step is slow.1. Lower the reaction temperature. 2. Ensure the stoichiometry is correct (slight excess of the boronic acid/amine is typical). 3. Screen different ligands, as some may favor homocoupling more than others.
Ester Cleavage The phenyl ester is susceptible to hydrolysis or reaction with strong bases, especially at elevated temperatures.1. Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ instead of NaOt-Bu or other strong alkoxides.[5] 2. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Experimental Protocols

Protocol 1: Denitrative Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is a starting point for the coupling of an arylboronic acid with Phenyl 2-fluoro-5-nitrobenzoate via C-NO₂ activation.

G prep 1. Preparation - Oven-dry glassware - Add solids: Phenyl 2-fluoro- 5-nitrobenzoate (1 equiv), Arylboronic acid (1.2 equiv), Base (e.g., Cs₂CO₃, 2 equiv), Catalyst/Ligand (e.g., Pd/BrettPhos) inert 2. Inert Atmosphere - Seal vessel - Evacuate and backfill with Argon (3x) prep->inert solvents 3. Solvent Addition - Add anhydrous, degassed solvent (e.g., Toluene) via syringe inert->solvents reaction 4. Reaction - Heat to 80-110 °C - Stir for 4-24h - Monitor by TLC/LC-MS solvents->reaction workup 5. Workup & Purification - Cool to RT - Quench (e.g., H₂O) - Extract with organic solvent - Purify by chromatography reaction->workup

Caption: General workflow for denitrative Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Phenyl 2-fluoro-5-nitrobenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), and the palladium precatalyst/ligand system (e.g., BrettPhos Palladacycle G3, 2 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. If not in a glovebox, purge the vial by evacuating and backfilling with argon or nitrogen for at least three cycles.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Denitrative Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol outlines a general procedure for the C-N coupling of an amine with Phenyl 2-fluoro-5-nitrobenzoate.

Step-by-Step Procedure:

  • Preparation: In a glovebox, add to an oven-dried reaction vial: Phenyl 2-fluoro-5-nitrobenzoate (1.0 equiv.), the palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.).

  • Inert Atmosphere: Seal the vial and remove from the glovebox.

  • Reagent Addition: Add the amine (1.2 equiv., if liquid) and anhydrous, degassed solvent (e.g., t-Amyl alcohol) via syringe. If the amine is a solid, add it in step 1.

  • Reaction: Place the vial in a preheated heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.

  • Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. [Link]

  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. ACS Publications. [Link]

  • Optimization of reaction conditions between phenyl benzoate and phenylboronic acid. ResearchGate. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. ACS Publications. [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Steric and Electronic Effects in Linkage Isomerization Reactions of M(CO) 5 (L) (M = Cr, Mo, W; L = 2-methyl-2,3-dihydrofuran, 2,3-dihydropyran). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and GC-MS Analysis of Phenyl 2-fluoro-5-nitrobenzoate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of novel chemical entities is paramount. Phenyl 2-fluoro-5-nitrobenzoate, a substituted aromatic ester, presents a u...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of novel chemical entities is paramount. Phenyl 2-fluoro-5-nitrobenzoate, a substituted aromatic ester, presents a unique analytical challenge due to its combination of functional groups: a phenyl ester, a nitro group, and a fluoro substituent. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions on method selection and development.

Executive Summary: At a Glance

FeatureHPLC AnalysisGC-MS Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Separation Efficiency High resolution, particularly with modern column technologies (e.g., UHPLC).Excellent separation for volatile compounds.
Detection UV-Vis is common; Mass Spectrometry (LC-MS) for higher specificity.Highly specific and sensitive detection with mass spectrometry.
Primary Advantage Broad applicability to a wide range of compounds without the need for derivatization.High sensitivity and definitive compound identification through mass spectral libraries.
Key Consideration Mobile phase selection and gradient optimization are crucial for good separation.Potential for thermal degradation of the analyte in the injector port.

Understanding the Analyte: Phenyl 2-fluoro-5-nitrobenzoate

Phenyl 2-fluoro-5-nitrobenzoate possesses a molecular weight of 261.21 g/mol and a structure that suggests moderate to low polarity. The presence of the nitro group and the ester functionality contributes to its polarity, while the phenyl rings introduce hydrophobicity. A critical consideration for its analysis is its thermal stability and volatility. Based on structurally similar compounds, such as methyl 3-nitrobenzoate which has a boiling point of 279°C, it is reasonable to infer that Phenyl 2-fluoro-5-nitrobenzoate has a high boiling point and is not readily volatile. This characteristic is a pivotal factor in selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, primarily due to its applicability to a wide range of compounds, including those that are non-volatile or prone to thermal degradation.[1]

The Rationale for HPLC Analysis

Given the predicted high boiling point and potential thermal lability of the nitro group in Phenyl 2-fluoro-5-nitrobenzoate, HPLC emerges as a highly suitable analytical choice. The technique operates at or near ambient temperatures, minimizing the risk of analyte degradation that can occur at the elevated temperatures required for GC analysis.

Experimental Protocol: A Step-by-Step Guide to HPLC Analysis

Objective: To develop a robust reversed-phase HPLC (RP-HPLC) method for the quantification and purity assessment of Phenyl 2-fluoro-5-nitrobenzoate.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Phosphoric acid (analytical grade)

Methodology:

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility in separating moderately polar compounds. For potentially enhanced selectivity through π-π interactions with the aromatic rings of the analyte, a Phenyl-Hexyl column could also be evaluated.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent peak shape by suppressing the ionization of any acidic impurities.

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and better UV transparency.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Based on the UV spectrum of Phenyl 2-fluoro-5-nitrobenzoate. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax), likely in the range of 254-280 nm due to the aromatic and nitro functional groups.

    • Injection Volume: 10 µL

    • Gradient Elution: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities with different polarities. A typical starting gradient could be:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of Phenyl 2-fluoro-5-nitrobenzoate reference standard in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve.

    • For sample analysis, dissolve the material in the same solvent as the standards to a known concentration within the calibration range.

Data Presentation and Interpretation

The primary outputs of the HPLC analysis will be a chromatogram showing the separation of Phenyl 2-fluoro-5-nitrobenzoate from other components and a calibration curve for quantification.

Table 1: Expected HPLC Performance Characteristics

ParameterExpected Value
Retention Time Dependent on final optimized conditions, but should be well-resolved from the solvent front and any impurities.
Tailing Factor 0.9 - 1.2
Theoretical Plates > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range
Visualization of the HPLC Workflow

Caption: Workflow for the HPLC analysis of Phenyl 2-fluoro-5-nitrobenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Sensitivity and Specificity

GC-MS is a powerful technique renowned for its exceptional separation efficiency for volatile compounds and its ability to provide definitive identification through mass spectral data.

The Rationale for GC-MS Analysis

While the predicted high boiling point of Phenyl 2-fluoro-5-nitrobenzoate makes direct GC-MS analysis challenging, it is not entirely unfeasible, especially if the compound exhibits sufficient thermal stability. However, thermal degradation of nitroaromatic compounds in the hot GC injector is a well-documented phenomenon.[2] Therefore, a careful evaluation of its thermal stability is a prerequisite. If the compound is found to be thermally labile, derivatization to a more volatile and stable analogue would be necessary.

Experimental Protocol: A Step-by-Step Guide to GC-MS Analysis

Objective: To develop a GC-MS method for the analysis of Phenyl 2-fluoro-5-nitrobenzoate, with a preliminary assessment of thermal stability.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

  • Autosampler

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate reference standard

  • High-purity solvent (e.g., dichloromethane, ethyl acetate)

  • Derivatization agent (if required, e.g., a silylating agent like BSTFA)

Methodology:

  • Thermal Stability Assessment (Direct Injection):

    • Prepare a low-concentration solution (e.g., 10 µg/mL) of Phenyl 2-fluoro-5-nitrobenzoate in a volatile solvent.

    • Inject a small volume (1 µL) into the GC-MS system using a range of injector temperatures (e.g., starting from 200°C and increasing in 20°C increments to 280°C).

    • Monitor the chromatogram for the appearance of degradation products (peaks with different retention times and mass spectra). If significant degradation is observed at lower temperatures, direct GC-MS is not viable.

  • Chromatographic Conditions (Direct Injection - if stable):

    • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injector Temperature: The lowest temperature that allows for efficient volatilization without causing degradation (determined in the stability assessment).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Derivatization (if required):

    • If the compound is not thermally stable, a derivatization step to a more volatile and stable derivative would be necessary. For an ester, this is less common than for compounds with active hydrogens. However, if hydrolysis is a concern, silylation of any potential hydrolysis products could be considered. A more likely scenario for this compound would be to analyze it via HPLC if thermal instability is confirmed.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable volatile solvent.

    • Prepare working standards for calibration.

    • Dissolve samples to a known concentration.

Data Presentation and Interpretation

The GC-MS analysis will yield a total ion chromatogram (TIC) and a mass spectrum for each eluting peak.

Table 2: Expected GC-MS Performance Characteristics

ParameterExpected Value
Retention Time Dependent on the final method, should be consistent.
Mass Spectrum A unique fragmentation pattern for Phenyl 2-fluoro-5-nitrobenzoate, allowing for definitive identification.
Linearity (r²) > 0.995
Limit of Detection (LOD) pg level
Limit of Quantification (LOQ) pg level
Visualization of the GC-MS Workflow

Caption: Workflow for the GC-MS analysis of Phenyl 2-fluoro-5-nitrobenzoate.

Comparative Analysis and Recommendations

AspectHPLCGC-MSRecommendation for Phenyl 2-fluoro-5-nitrobenzoate
Volatility Requirement Not required.Essential.HPLC is strongly favored due to the predicted low volatility.
Thermal Stability Not a major concern.Critical; risk of degradation.HPLC is the safer choice to avoid potential thermal decomposition of the nitro group.
Sample Preparation Simpler and more direct.Potentially more complex if derivatization is needed.HPLC offers a more straightforward workflow.
Sensitivity Good, especially with modern detectors.Excellent, often superior to HPLC-UV.For trace-level analysis, a validated GC-MS method (if feasible) or LC-MS would be superior. For routine analysis and purity determination, HPLC-UV is sufficient.
Specificity Good with PDA; excellent with MS.Excellent due to mass spectral fragmentation patterns.GC-MS and LC-MS provide the highest confidence in identification.

Overall Recommendation:

For the routine analysis, purity assessment, and quantification of Phenyl 2-fluoro-5-nitrobenzoate, HPLC is the recommended technique. Its ability to handle non-volatile and potentially thermally labile compounds without the need for derivatization makes it a more robust, reliable, and straightforward method for this particular analyte.

GC-MS should be considered a secondary or specialized technique for this compound. It would be most valuable for impurity identification where the high sensitivity and structural information from the mass spectrometer are required, provided that the analyte and its impurities are thermally stable or can be successfully derivatized. An initial thermal stability study is a mandatory first step before proceeding with GC-MS method development. For definitive identification and high sensitivity without the challenges of thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the ideal hybrid technique, combining the gentle separation of HPLC with the powerful detection of mass spectrometry.

Conclusion

The selection of an appropriate analytical technique is a critical decision in the development and quality control of pharmaceutical compounds and research chemicals. For Phenyl 2-fluoro-5-nitrobenzoate, a thorough evaluation of its predicted physicochemical properties points towards HPLC as the most suitable primary analytical tool. Its versatility, robustness, and applicability to non-volatile compounds align well with the expected characteristics of this analyte. While GC-MS offers unparalleled sensitivity and specificity, the potential for thermal degradation presents a significant hurdle that must be carefully evaluated. This guide provides the foundational knowledge and experimental frameworks for scientists to confidently approach the analysis of Phenyl 2-fluoro-5-nitrobenzoate and similar molecules.

References

  • Eisert, R., Levsen, K., & Wünsch, G. (n.d.). Analysis of Polar Thermally Labile Pesticides using Different Solid-Phase Extraction (SPE) Materials with GC and HPLC Techniques. Taylor & Francis Online. Retrieved from [Link]

  • ZirChrom. (n.d.). Faster Analysis and Higher Efficiency with Thermally Stable HPLC Columns. AZoM.com. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? YouTube. Retrieved from [Link]

  • Wang, Z., & Laskin, A. (2014). Investigation of thermal decomposition of nitrobenzene: An energetic material. Chemical Physics Letters, 608, 311-316.
  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Juárez-Jiménez, J., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410(24), 6259–6269.
  • Supelco. (n.d.).
  • Brill, T. B., & James, K. J. (1999). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 99(9), 2667–2700.
  • Carabias-Martínez, R., et al. (2003). Determination of herbicides, including thermally labile phenylureas, by solid-phase microextraction and gas chromatography-mass spectrometry.
  • Beltrán, J., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410(24), 6259–6269.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • National Center for Biotechnology Information. (n.d.). Phenyl 2-fluoro-5-nitrobenzoate. PubChem. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of Phenyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]

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Comparative

The Foundation: Understanding the Reactivity of Phenyl 2-fluoro-5-nitrobenzoate

An In-Depth Guide to the Comparative Reactivity of Phenyl 2-fluoro-5-nitrobenzoate and Its Analogs For professionals in drug discovery and chemical synthesis, the selection of appropriate building blocks is paramount. Th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Phenyl 2-fluoro-5-nitrobenzoate and Its Analogs

For professionals in drug discovery and chemical synthesis, the selection of appropriate building blocks is paramount. The reactivity of these molecules dictates reaction conditions, yield, and the feasibility of synthesizing complex targets. Phenyl 2-fluoro-5-nitrobenzoate is a highly versatile reagent, prized for its susceptibility to nucleophilic aromatic substitution (SNAr).[1][2] This guide provides a detailed comparison of its reactivity against key structural analogs, supported by mechanistic insights and quantitative data, to empower researchers in making informed decisions for their synthetic strategies.

The utility of Phenyl 2-fluoro-5-nitrobenzoate hinges on the specific arrangement of its functional groups on the aromatic ring. Its reactivity is primarily governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

  • Electron-Withdrawing Group (EWG): The nitro group (-NO2) at the 5-position (para to the fluorine) is a powerful EWG. It strongly activates the aromatic ring towards nucleophilic attack by inductively and resonatively withdrawing electron density.

  • Leaving Group: The fluorine atom at the 2-position serves as an excellent leaving group in SNAr reactions. This is a unique feature of SNAr; while fluoride is a poor leaving group in aliphatic substitutions (SN1/SN2), its high electronegativity makes the attached carbon highly electrophilic and susceptible to attack. This initial attack is the rate-determining step, making fluorine's activating effect more significant than its leaving group ability in this context.

  • Ester Moiety: The phenyl benzoate group is a secondary site for potential reactivity (e.g., hydrolysis), but its primary role here is as a stable scaffold that can be carried through transformations or modified in subsequent synthetic steps.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this complex is the critical factor determining the reaction rate.

Caption: The two-step addition-elimination mechanism of SNAr.

Comparative Reactivity Analysis: A Study of Structural Analogs

To quantify the impact of structural modifications, we compare the reactivity of Phenyl 2-fluoro-5-nitrobenzoate against three logical analogs. The comparison is based on their relative reaction rates with sodium methoxide in methanol at 50°C, a standard system for evaluating SNAr reactivity.

Compound IDStructureKey Feature ModificationExpected Relative Rate (krel)Rationale for Reactivity Difference
1 Phenyl 2-fluoro-5-nitrobenzoate (Reference Compound) 1.00 The fluorine atom strongly activates the ring for nucleophilic attack. The para-nitro group provides excellent resonance stabilization for the negative charge in the Meisenheimer intermediate.[3]
2 Phenyl 2-chloro-5-nitrobenzoate Leaving Group (F → Cl) ~0.1 - 0.3 Chlorine is less electronegative than fluorine, resulting in a less electrophilic carbon at the site of attack. This significantly slows the rate-determining nucleophilic addition step. Although chloride is a better leaving group than fluoride in a general sense, the activation of the ring by the halogen is the dominant factor in SNAr, leading to the established reactivity order of F > Cl > Br > I.[4]
3 Phenyl 4-fluoro-3-nitrobenzoate EWG Position (para → meta) <0.01 The nitro group is now meta to the fluorine leaving group. In this position, it can only exert an inductive electron-withdrawing effect. It cannot participate in resonance stabilization of the negative charge of the Meisenheimer complex.[3] This lack of resonance stabilization dramatically increases the activation energy of the reaction, leading to a drastically lower rate compared to the para-isomer (Compound 1 ).
4 Methyl 2-fluoro-5-nitrobenzoate Ester Group (Phenyl → Methyl) ~0.9 - 1.1 The electronic effect of the ester group on the SNAr reaction at the 2-position is minimal. Replacing the phenyl group with a methyl group does not significantly alter the electron density of the reacting aromatic ring. Therefore, the reactivity is expected to be very similar to the parent compound, with any minor differences attributable to subtle steric or solubility effects.

Experimental Protocol: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

To generate reliable comparative data, a robust and reproducible experimental protocol is essential. This method utilizes UV-Vis spectrophotometry to monitor the reaction in real-time under pseudo-first-order conditions.

Objective: To determine the second-order rate constant for the reaction of an aryl fluoride with a nucleophile.

Causality in Experimental Design:

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (e.g., 20-fold or greater), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the reaction to be treated as a first-order process with respect to the aromatic substrate, making data analysis more straightforward.

  • Solvent Choice: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices.[5] As polar aprotic solvents, they effectively solvate the cation of the nucleophile salt but do not strongly solvate the anionic nucleophile, preserving its reactivity.

  • Temperature Control: SNAr reactions are sensitive to temperature. A constant temperature bath (e.g., an oil bath or a temperature-controlled cuvette holder) is critical for obtaining reproducible kinetic data.

Kinetic_Workflow Workflow for Kinetic Reactivity Measurement cluster_prep 1. Preparation cluster_run 2. Reaction & Monitoring cluster_analysis 3. Data Analysis P1 Prepare stock solution of Aromatic Substrate in DMF P2 Prepare stock solution of Nucleophile (e.g., NaOMe) in MeOH P3 Equilibrate solutions and UV-Vis Spectrophotometer to target temperature (e.g., 50°C) R1 Inject substrate solution into pre-heated cuvette containing nucleophile solution P3->R1 R2 Immediately start monitoring Absorbance vs. Time at λ_max of the product R1->R2 A1 Plot ln(A_inf - A_t) vs. Time R2->A1 A2 Determine pseudo-first-order rate constant (k_obs) from the slope (-k_obs) A1->A2 A3 Calculate second-order rate constant (k_2 = k_obs / [Nu]) A2->A3

Caption: Experimental workflow for determining reaction rate constants.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 1.0 M stock solution of sodium methoxide (NaOMe) in anhydrous methanol.

    • Prepare a 0.05 M stock solution of the aromatic substrate (e.g., Phenyl 2-fluoro-5-nitrobenzoate) in anhydrous DMF.

  • Instrument Setup:

    • Set the UV-Vis spectrophotometer to monitor a wavelength where the product absorbs strongly but the starting material does not. This must be determined empirically beforehand.

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette 2.85 mL of the 1.0 M NaOMe solution into a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer for 10 minutes.

    • To initiate the reaction, rapidly inject 0.15 mL of the 0.05 M aromatic substrate stock solution into the cuvette.

    • Quickly cap and invert the cuvette twice to mix, then immediately begin recording the absorbance at the chosen wavelength every 30 seconds for at least 3 half-lives.

  • Data Processing:

    • Record the final absorbance (A∞) after 10 half-lives or when the reaction shows no further change.

    • Calculate ln(A∞ - At) for each time point (At).

    • Plot ln(A∞ - At) versus time (in seconds). The plot should be linear.

    • The slope of this line is equal to -kobs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k2) using the formula: k2 = kobs / [NaOMe], where [NaOMe] is the final concentration in the cuvette.

  • Replication: Repeat the experiment at least twice to ensure reproducibility.

Conclusion for the Practicing Scientist

The reactivity of Phenyl 2-fluoro-5-nitrobenzoate is a direct consequence of its well-defined electronic properties, making it an excellent substrate for SNAr reactions. This guide demonstrates that its reactivity can be significantly modulated by strategic changes to its structure.

  • For Maximum Reactivity: The parent compound, Phenyl 2-fluoro-5-nitrobenzoate, with a fluorine leaving group and a para-nitro activating group, provides a highly reactive and reliable substrate.

  • Tuning Reactivity: Switching the leaving group from fluorine to chlorine (Phenyl 2-chloro-5-nitrobenzoate) offers a way to attenuate reactivity, which can be useful for improving selectivity in the presence of other reactive sites.

  • Critical Importance of EWG Position: Moving the activating nitro group to a position meta to the leaving group (Phenyl 4-fluoro-3-nitrobenzoate) effectively shuts down the SNAr pathway under typical conditions. This highlights the critical need for ortho or para positioning of the EWG for effective resonance stabilization.

By understanding these structure-reactivity relationships, researchers can more effectively design synthetic routes, troubleshoot reactions, and select the optimal building blocks for the efficient construction of complex molecules in pharmaceutical and materials science applications.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpnsQY4YHQtoXPMuCPCEb6ikAzgH-LcX0SHcXFdJRYO-ZjZOUIJYbv4q6IgBGN6uvMosv5RuW8NMu-yBMG-6GsUBzDXkaN2N82jvKUeLEDXgVk5vVmP-ahssKoC333FJQ6OGUCbazR9khymkquiaAyVgxTT2KR1061XJHtmby2pvB08Wa61YXD-6KZ9IuV3hdkKgXbpDyetREWJOvmu_BF_vvbAJEAvY0QDwXlrEZ9x8nAZ1opjPhg0hLiTiTh6IpTE1dxNcygWWrodDkuRh0q0935IglFOnoZGA==]
  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzoic acid 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/515056]
  • Caddick, S., et al. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. ResearchGate. [URL: https://www.researchgate.
  • Chem_Helper. The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. [URL: https://chem-helper.com/the-role-of-2-fluoro-5-nitrobenzoic-acid-in-advanced-organic-synthesis/]
  • Varela Calafat, S., et al. Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis. Journal of Organic Chemistry, 70(12), 4659-66 (2005). [URL: https://pubmed.ncbi.nlm.nih.gov/15932302/]
  • Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. [URL: https://chemistry.stackexchange.
  • MySkinRecipes. Phenyl 2-fluoro-5-nitrobenzoate. [URL: https://myskinrecipes.
  • BLD Pharm. Phenyl 2-fluoro-5-nitrobenzoate. [URL: https://www.bldpharm.com/products/1257535-04-8.html]
  • Nüesch, E., et al. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 18(11), 1138-1144 (2005). [URL: https://www.researchgate.
  • Guainazzi, A., et al. Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, 2357-2361 (1972). [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p2/p29720002357]

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Validation

A Comparative Guide to Phenyl 2-fluoro-5-nitrobenzoate and Other Fluoronitro Aromatics in Nucleophilic Aromatic Substitution

Introduction In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, fluoronitro aromatic compounds are indispensable building blocks. Their utility is primarily cen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, fluoronitro aromatic compounds are indispensable building blocks. Their utility is primarily centered on their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for constructing complex molecular architectures.[1] This guide provides an in-depth comparison of Phenyl 2-fluoro-5-nitrobenzoate against other common fluoronitro aromatic reagents. We will dissect the mechanistic principles governing their reactivity, compare their synthetic utility, and provide field-proven experimental protocols to guide researchers in selecting the optimal reagent for their specific synthetic challenges.

Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of fluoronitro aromatics is governed by the SNAr mechanism, a two-step addition-elimination process that is fundamentally different from SN1 or SN2 reactions.[1][2]

  • Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This step is the slowest and therefore rate-determining. It results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Elimination: Aromaticity is restored in a subsequent, rapid step where the leaving group is expelled from the Meisenheimer complex.

The efficiency of this reaction is critically dependent on three factors:

  • Electron-Withdrawing Groups (EWGs): The aromatic ring must be "activated" or made electron-poor. Strong EWGs, such as nitro (-NO₂) or cyano (-CN) groups, are essential. They stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the rate-determining step.[2][3]

  • Leaving Group: While counterintuitive given the strength of the C-F bond, fluorine is an excellent leaving group in SNAr reactions. Its extreme electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack. Since the C-F bond is broken in the fast, non-rate-determining step, its high bond energy is not the primary kinetic factor.[2]

  • Substituent Position: The activating effect of EWGs is most potent when they are positioned ortho or para to the leaving group.[2][3] This allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the EWG via resonance, providing significant stabilization. An EWG in the meta position can only offer weaker, inductive stabilization.[2]

Reagent_Comparison cluster_reactivity Primary Attribute cluster_reagents Reagent Class Reactivity High Reactivity Versatility Synthetic Versatility FNB 1-Fluoro-4-nitrobenzene FNB->Reactivity Simple Substitution FDNB 1-Fluoro-2,4-dinitrobenzene FDNB->Reactivity Extreme Reactivity PFNB Phenyl 2-fluoro- 5-nitrobenzoate PFNB->Versatility Post-SNAr Modification

Caption: Comparison of primary synthetic advantages for fluoronitro aromatics.

Pillar 3: Experimental Protocols and Applications

The true measure of a reagent's utility is its performance in the laboratory. Phenyl 2-fluoro-5-nitrobenzoate is particularly valuable in synthetic routes leading to complex molecules like peptidomimetics and heterocyclic APIs. [4][5]

Application Workflow: Synthesis of a Substituted Nitrobenzoic Acid

The typical workflow involves an initial SNAr reaction followed by ester hydrolysis. This two-step process transforms a simple nucleophile into a valuable benzoic acid derivative, ready for further functionalization.

Experimental_Workflow Start Phenyl 2-fluoro-5-nitrobenzoate + Amine Nucleophile (R-NH2) SNAr Step 1: SNAr Reaction (Base, Polar Aprotic Solvent, Heat) Start->SNAr Intermediate Phenyl 2-(alkylamino)- 5-nitrobenzoate SNAr->Intermediate Hydrolysis Step 2: Ester Hydrolysis (Base, e.g., LiOH, H2O/THF) Intermediate->Hydrolysis Product 2-(alkylamino)-5-nitrobenzoic acid Hydrolysis->Product

Caption: General workflow for synthesis using Phenyl 2-fluoro-5-nitrobenzoate.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the substitution reaction. Conditions should be optimized for specific substrates.

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Diisopropylethylamine, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. 5. Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Phenyl 2-(substituted-amino)-5-nitrobenzoate.

Protocol 2: Saponification of the Phenyl Ester

This procedure describes the hydrolysis of the ester to yield the final carboxylic acid product.

Materials:

  • Phenyl 2-(substituted-amino)-5-nitrobenzoate (1.0 eq)

  • Base (e.g., Lithium hydroxide, LiOH) (2.0 - 5.0 eq)

  • Solvent system (e.g., THF/Water mixture, 3:1)

  • Aqueous acid (e.g., 1N HCl) for workup

Procedure:

  • Dissolve the ester intermediate in the THF/water solvent system.

  • Add the base (e.g., LiOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with 1N HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to yield the final 2-(substituted-amino)-5-nitrobenzoic acid.

Conclusion

While highly reactive reagents like 1-fluoro-4-nitrobenzene and 1-fluoro-2,4-dinitrobenzene are optimal for straightforward substitutions, Phenyl 2-fluoro-5-nitrobenzoate distinguishes itself as a superior building block for multi-step synthesis. Its value lies not in sheer reactivity, but in its strategic design, which incorporates a latent carboxylic acid functionality. This "synthetic handle" allows for post-SNAr transformations that are critical for constructing complex pharmaceutical and heterocyclic targets. For researchers whose synthetic strategy requires the introduction of a benzoic acid moiety activated for nucleophilic substitution, Phenyl 2-fluoro-5-nitrobenzoate represents a more versatile and ultimately more powerful choice than its simpler fluoronitro aromatic counterparts.

References

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Stack Exchange. [Link]

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. [Link]

  • Phenyl 2-fluoro-5-nitrobenzoate. (n.d.). MySkinRecipes. [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2009). PubMed. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. (2007). Journal of Physical Organic Chemistry. [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (n.d.).
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). National Institutes of Health. [Link]

  • Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts. (n.d.).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed Central. [Link]

  • Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. (2005). PubMed. [Link]

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (n.d.). MDPI. [Link]

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (2020). ResearchGate. [Link]

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Comparative

A Researcher's Guide to Hydrogen Persulfide (H₂S₂): Comparing Donor Compounds and Quantifying Biological Activity with Phenyl 2-fluoro-5-nitrobenzoate

For researchers, scientists, and drug development professionals navigating the burgeoning field of reactive sulfur species (RSS), this guide provides an in-depth comparison of hydrogen persulfide (H₂S₂) donor compounds....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the burgeoning field of reactive sulfur species (RSS), this guide provides an in-depth comparison of hydrogen persulfide (H₂S₂) donor compounds. We will delve into their mechanisms of action, comparative biological activities, and crucially, the experimental protocols for their characterization. Central to this analysis is the application of Phenyl 2-fluoro-5-nitrobenzoate as a selective trapping agent for the accurate quantification of H₂S₂ release, a critical step in correlating donor chemistry with biological outcomes.

The Rising Significance of Hydrogen Persulfide (H₂S₂) in Cellular Signaling

Once considered merely a toxic gas, hydrogen sulfide (H₂S) is now recognized as a vital endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2] Emerging evidence suggests that many of the biological effects previously attributed to H₂S may, in fact, be mediated by its oxidized counterpart, hydrogen persulfide (H₂S₂), and related polysulfides.[3] These molecules are potent signaling agents involved in a vast array of physiological processes, including vasodilation, antioxidant defense, and anti-inflammatory responses.[4][5]

The primary mechanism through which H₂S₂ exerts its influence is protein persulfidation , a reversible post-translational modification of cysteine residues (R-SH) to form persulfides (R-SSH).[3][6][7] This modification can alter protein function, localization, and interaction with other molecules, thereby modulating critical signaling pathways. For instance, H₂S₂-mediated persulfidation of Keap1 (Kelch-like ECH-associated protein 1) leads to the activation of the Nrf2 antioxidant response pathway, a key defense against oxidative stress.[8]

Given its therapeutic potential in cardiovascular disease, inflammation, and neurodegeneration, the development of molecules that can reliably deliver H₂S₂ in a controlled manner—so-called H₂S₂ donors—is an area of intense research.[1][2][9]

The Challenge: A Comparative Analysis of H₂S₂ Donors

The diverse landscape of H₂S and H₂S₂ donors presents a significant challenge for researchers. These compounds vary widely in their chemical scaffolds, triggers for release, and release kinetics (fast vs. slow), all of which profoundly impact their biological effects. A "fast-releasing" donor might induce acute inflammatory reactions, whereas a "slow-releasing" donor often exhibits more sustained anti-inflammatory effects.[10] Therefore, a direct comparison of their performance is essential for selecting the appropriate tool for a given biological question and for the rational design of future therapeutics.

This guide focuses on comparing different classes of donors based on their activation mechanism and resultant biological activity.

Donor Classification and Release Mechanisms

H₂S/H₂S₂ donors can be broadly categorized by their activation trigger:

  • Hydrolysis-Triggered Donors: These compounds, such as the widely studied GYY4137 (a water-soluble Lawesson's reagent derivative), release H₂S slowly upon reaction with water at physiological pH.[2][11] This mimics the slow, steady endogenous production of H₂S.

  • Thiol-Triggered Donors: A large class of donors is activated by endogenous thiols like glutathione (GSH) or cysteine.[2] Their release rate can be modulated by the intracellular thiol concentration, offering a degree of biological responsiveness.

  • Enzyme-Triggered Donors: These sophisticated donors are designed to release their payload in response to the activity of specific enzymes that may be upregulated in a disease state, offering targeted delivery.[12]

  • Stimulus-Responsive Donors: This category includes donors activated by light, changes in pH, or the presence of reactive oxygen species (ROS), providing a high degree of spatial and temporal control over H₂S₂ delivery.[12]

The logical workflow for evaluating and comparing these donors is multifaceted, requiring both chemical quantification of H₂S₂ release and assessment of the downstream biological consequences.

G cluster_0 Donor Characterization Workflow cluster_1 Biological Activity Assessment Donor Select H₂S₂ Donor (e.g., GYY4137, ADT-OH, P*) Trigger Apply Trigger (e.g., Buffer pH 7.4, Cysteine) Donor->Trigger Trap Trap Released H₂S₂ (Phenyl 2-fluoro-5-nitrobenzoate) Trigger->Trap Quantify Quantify Adduct (e.g., HPLC Analysis) Trap->Quantify Kinetics Determine Release Profile (Rate & Yield) Quantify->Kinetics Cell_Model Treat Cellular Model (e.g., Macrophages, Cardiomyocytes) Kinetics->Cell_Model Correlate Chemistry with Biology Persulfidation Measure Protein Persulfidation (Tag-Switch Assay) Cell_Model->Persulfidation Anti_Inflammatory Assess Anti-inflammatory Effect (e.g., IL-6 ELISA) Cell_Model->Anti_Inflammatory Antioxidant Assess Antioxidant Response (e.g., HO-1 Western Blot) Cell_Model->Antioxidant

Caption: Workflow for comparing H₂S₂ donors, linking chemical quantification to biological effects.

Quantitative Comparison of H₂S₂ Donor Performance

To provide a clear performance benchmark, the following tables summarize experimental data from comparative studies on various H₂S donors. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative H₂S Release and Vasodilator Activity

This table showcases how different chemical scaffolds lead to varied H₂S release kinetics and potencies in inducing vasodilation, a key physiological effect.[4][13][14]

H₂S Donor CompoundChemical ClassH₂S Release TriggerRelease ProfileVasodilator Potency (EC₅₀ on Rat Aorta)Reference
GYY4137 PhosphinodithioateHydrolysisSlow, sustained~100 µM[2][11]
ADT-OH DithiolethioneHydrolysis/ThiolsSlow20-50 µM[1][11]
Compound 6 Phenyl-substituted dithioleThiols (Cysteine)Moderate20.3 µM[4][13]
NaHS Inorganic SaltInstantaneous DissociationBurst>100 µM[2]

EC₅₀ values are approximate and depend on specific experimental conditions.

Table 2: Comparative Biological Effects in Cellular Models

This table compares the efficacy of different H₂S donors in eliciting specific anti-inflammatory and antioxidant responses in vitro.

H₂S Donor CompoundCell ModelBiological EndpointObservationReference
P ATDC5 ChondrocytesIL-6 Reduction (Anti-inflammatory)~55% reduction in IL-6 levels[8]
NaHS ATDC5 ChondrocytesIL-6 Reduction (Anti-inflammatory)~20% reduction (not significant)[8]
P ATDC5 ChondrocytesHO-1 Induction (Antioxidant)Peak expression at 12h, sustained at 24h[8]
NaHS ATDC5 ChondrocytesHO-1 Induction (Antioxidant)Peak expression at 6h, declined by 12h[8]
ACS15 (Diclofenac-ADT hybrid) Pancreatitis ModelAnti-inflammatoryBetter than parent drug (diclofenac)[1]

These data clearly illustrate a critical principle: the kinetics of H₂S/H₂S₂ release are paramount. The slow-releasing donor P* demonstrates a more sustained and potent anti-inflammatory and antioxidant effect compared to the burst release from NaHS.[8] This underscores the necessity of using donors with controlled release profiles to accurately probe the physiological roles of H₂S₂.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis rests on robust and reproducible methodologies. Here, we detail the essential protocols for quantifying H₂S₂ release and assessing its biological impact.

Protocol 1: Quantification of H₂S₂ Release using Phenyl 2-fluoro-5-nitrobenzoate

Causality: To accurately compare H₂S₂ donors, one must selectively measure H₂S₂ in a complex mixture that may contain H₂S and various thiols. Phenyl 2-fluoro-5-nitrobenzoate serves as an efficient trapping agent. It reacts specifically with H₂S₂ via nucleophilic aromatic substitution to form the stable adduct 5-nitro-3H-1,2-benzodithiol-3-one, which can be readily quantified by High-Performance Liquid Chromatography (HPLC). This method provides a direct measure of the H₂S₂ generated by a donor.

G cluster_0 Donor H₂S₂ Donor H2S2 H₂S₂ Donor->H2S2 Release Adduct 5-nitro-3H-1,2-benzodithiol-3-one (Stable Adduct) H2S2->Adduct Reagent Phenyl 2-fluoro-5-nitrobenzoate Reagent->Adduct Trapping Reaction HPLC HPLC Quantification Adduct->HPLC

Caption: Reaction scheme for H₂S₂ trapping with Phenyl 2-fluoro-5-nitrobenzoate for HPLC analysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the H₂S₂ donor compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of Phenyl 2-fluoro-5-nitrobenzoate in acetonitrile.

    • Prepare the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Initiation:

    • In a microcentrifuge tube, combine the reaction buffer and the H₂S₂ donor to the desired final concentration.

    • If the donor is thiol-activated, add the thiol trigger (e.g., cysteine or GSH) to the desired concentration.

    • Incubate the mixture at 37°C for a defined period to allow for H₂S₂ release. For kinetic studies, samples will be taken at multiple time points.

  • Trapping of H₂S₂:

    • At each time point, add an excess of the Phenyl 2-fluoro-5-nitrobenzoate solution to the reaction mixture to quench the reaction and trap any released H₂S₂.

  • Sample Preparation for HPLC:

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water) to separate the components.

    • Monitor the elution of the 5-nitro-3H-1,2-benzodithiol-3-one adduct using a UV-Vis detector at its characteristic wavelength.

    • Quantify the amount of the adduct by comparing its peak area to a standard curve generated with a synthesized standard of the adduct.

Protocol 2: Assessment of Protein Persulfidation (Tag-Switch Assay)

Causality: To confirm that the biological effects of a donor are mediated by H₂S₂, it is essential to measure the downstream modification of target proteins. The tag-switch assay is a widely used method to detect protein persulfidation. It involves three key steps: blocking of free thiols, reduction of the persulfide bond, and labeling of the newly exposed thiol with a reporter tag (e.g., biotin), which can then be detected by western blotting.

Step-by-Step Methodology:

  • Cell Lysis and Protein Preparation:

    • Treat cells with the H₂S₂ donor for the desired time.

    • Lyse the cells in a buffer containing a thiol-blocking agent like N-ethylmaleimide (NEM) to alkylate all free cysteine thiols.

  • Removal of Excess Blocking Agent:

    • Precipitate the proteins (e.g., using acetone) to remove excess NEM. Resuspend the protein pellet in a suitable buffer.

  • Selective Reduction of Persulfides:

    • Treat the protein sample with a reducing agent like dithiothreitol (DTT). This step selectively cleaves the outer sulfur atom of the persulfide (R-S-SH), leaving a free thiol (R-SH).

  • Labeling of Newly Formed Thiols:

    • Add a thiol-reactive reporter tag, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide), to the sample. This will label the cysteine residues that were originally persulfidated.

  • Detection:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The resulting bands correspond to the persulfidated proteins.

Conclusion and Future Outlook

The study of hydrogen persulfide is rapidly advancing our understanding of redox biology and offering new therapeutic avenues. The judicious selection and characterization of H₂S₂ donor compounds are fundamental to this progress. This guide has provided a framework for comparing donors by linking their chemical release kinetics—quantified using tools like Phenyl 2-fluoro-5-nitrobenzoate—to their biological activities, such as anti-inflammatory and antioxidant responses.

As the field evolves, the development of next-generation donors with enhanced targeting and trigger specificity will be paramount.[15] Self-reporting donors that integrate H₂S₂ release with a fluorescent signal are particularly promising, as they allow for real-time tracking of delivery in living systems.[12] By employing the rigorous comparative and quantitative methodologies outlined here, researchers can confidently explore the complex and exciting biology of H₂S₂ and accelerate the translation of these discoveries into novel therapeutics.

References

  • A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications. (2015). Journal of Medicinal Chemistry. [Link]

  • Self-Reporting H2S Donors: Integrating H2S Release with Real-Time Fluorescence Detection. (2023). MDPI. [Link]

  • Quantification of persulfidation on specific proteins: are we nearly there yet? (2021). Biochemical Society Transactions. [Link]

  • Comparative Study of Different H2S Donors as Vasodilators and Attenuators of Superoxide-Induced Endothelial Damage. (2023). Antioxidants. [Link]

  • Research Progress of H2S Donors Conjugate Drugs Based on ADTOH. (2022). MDPI. [Link]

  • H2S Donors and Their Use in Medicinal Chemistry. (2022). MDPI. [Link]

  • A Review of Hydrogen Sulfide (H 2 S) Donors: Chemistry and Potential Therapeutic Applications. (2015). ResearchGate. [Link]

  • Chemical Biology of H2S Signaling through Persulfidation. (2015). Journal of Biological Chemistry. [Link]

  • Dual Roles of Reducing Systems in Protein Persulfidation and Depersulfidation. (2023). MDPI. [Link]

  • Biological effects and pathophysiological mechanisms of H2S donors. (2023). ResearchGate. [Link]

  • Characterization of the Inducible and Slow-Releasing Hydrogen Sulfide and Persulfide Donor P. (2021). MDPI. [Link]

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Validation

A Spectroscopic Compass: Navigating the Structural Landscape of Phenyl 2-fluoro-5-nitrobenzoate and Its Derivatives

Executive Summary In the intricate world of medicinal chemistry and materials science, the precise characterization of molecular architecture is paramount. Phenyl 2-fluoro-5-nitrobenzoate and its derivatives represent a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the intricate world of medicinal chemistry and materials science, the precise characterization of molecular architecture is paramount. Phenyl 2-fluoro-5-nitrobenzoate and its derivatives represent a class of compounds with significant potential, owing to the unique electronic properties conferred by their substituent groups. This guide offers an in-depth spectroscopic comparison of Phenyl 2-fluoro-5-nitrobenzoate with a curated selection of its derivatives. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will dissect the influence of electron-withdrawing and electron-donating groups on their spectral signatures. This comparative analysis serves as a valuable resource for researchers, scientists, and drug development professionals, enabling unambiguous identification and a deeper understanding of structure-property relationships within this important chemical family.

Introduction: The Significance of Spectroscopic Characterization

Phenyl 2-fluoro-5-nitrobenzoate is a versatile building block in organic synthesis, often utilized in the development of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom and a nitro group on the benzoate ring dramatically influences the molecule's reactivity and biological activity. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a fingerprint for identification and a detailed map of the electronic environment.

This guide will focus on a comparative analysis of Phenyl 2-fluoro-5-nitrobenzoate with three key derivatives, chosen to illustrate the effects of varying electronic and steric influences:

  • Phenyl 3,5-dinitrobenzoate: Featuring two strong electron-withdrawing nitro groups.

  • 4-Chlorophenyl Benzoate: Incorporating a moderately electron-withdrawing halogen on the phenyl ring.

  • Phenyl 4-methoxybenzoate: Containing an electron-donating methoxy group.

By juxtaposing the spectral data of these compounds, we can elucidate the nuanced effects of substituent positioning and electronic nature on the resulting spectra.

Experimental Protocols: A Foundation of Trustworthy Data

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide. Adherence to these methodologies ensures the generation of reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum, yielding a single peak for each unique carbon atom.

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

  • Sample Preparation: Solid samples are typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Caption: Workflow for Mass Spectrometry Analysis.

Comparative Spectroscopic Analysis

This section provides a detailed comparison of the spectroscopic data for Phenyl 2-fluoro-5-nitrobenzoate and its selected derivatives. The data for Phenyl 2-fluoro-5-nitrobenzoate is predicted based on the analysis of its structural components and comparison with closely related analogs.

Structural Overview

Chemical_Structures cluster_0 Phenyl 2-fluoro-5-nitrobenzoate cluster_1 Phenyl 3,5-dinitrobenzoate cluster_2 4-Chlorophenyl Benzoate cluster_3 Phenyl 4-methoxybenzoate A A B B C C D D

Caption: Chemical Structures of the Compared Compounds.

¹H NMR Spectroscopy

The ¹H NMR spectra of these aromatic esters are characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and splitting patterns are highly sensitive to the electronic environment of the protons.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (Benzoate Ring) (δ ppm)Aromatic Protons (Phenyl Ring) (δ ppm)Other Protons (δ ppm)
Phenyl 2-fluoro-5-nitrobenzoate (Predicted)H3: ~8.6 (dd), H4: ~7.9 (ddd), H6: ~8.8 (dd)H2'/H6': ~7.3 (d), H3'/H5': ~7.5 (t), H4': ~7.4 (t)-
Phenyl 3,5-dinitrobenzoate [2]H2/H6: 9.2 (d), H4: 9.3 (t)H2'/H6': ~7.3 (d), H3'/H5': ~7.5 (t), H4': ~7.4 (t)-
4-Chlorophenyl Benzoate [2]H2/H6: 8.2 (d), H3/H5: 7.5 (t), H4: 7.6 (t)H2'/H6': 7.2 (d), H3'/H5': 7.4 (d)-
Phenyl 4-methoxybenzoate [3]H2/H6: 8.1 (d), H3/H5: 7.0 (d)H2'/H6': ~7.2 (d), H3'/H5': ~7.4 (t), H4': ~7.3 (t)-OCH₃: 3.9 (s)
  • Analysis: The strongly electron-withdrawing nitro groups in Phenyl 3,5-dinitrobenzoate cause a significant downfield shift of the benzoate ring protons to δ 9.2-9.3 ppm.[2] In contrast, the electron-donating methoxy group in Phenyl 4-methoxybenzoate shields the corresponding protons, shifting them upfield. The fluorine in Phenyl 2-fluoro-5-nitrobenzoate is expected to deshield the adjacent protons (H3 and H6) and exhibit characteristic H-F coupling. The nitro group at position 5 will further deshield H4 and H6. The phenyl ring protons are less affected by the substituents on the benzoate ring, showing more consistent chemical shifts across the different derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide insights into the carbon skeleton of the molecules. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundCarbonyl Carbon (C=O) (δ ppm)Aromatic Carbons (Benzoate Ring) (δ ppm)Aromatic Carbons (Phenyl Ring) (δ ppm)Other Carbons (δ ppm)
Phenyl 2-fluoro-5-nitrobenzoate (Predicted)~163C1: ~132, C2: ~160 (d, ¹JCF), C3: ~125, C4: ~130, C5: ~148, C6: ~128C1': ~150, C2'/C6': ~122, C3'/C5': ~130, C4': ~127-
Phenyl 3,5-dinitrobenzoate [2]162.7C1: 134.5, C2/C6: 129.8, C3/C5: 148.8, C4: 122.9C1': 150.5, C2'/C6': 121.7, C3'/C5': 129.8, C4': 126.8-
4-Chlorophenyl Benzoate [2]165.1C1: 129.6, C2/C6: 130.1, C3/C5: 128.6, C4: 133.7C1': 149.3, C2'/C6': 122.7, C3'/C5': 129.5, C4': 134.5-
Phenyl 4-methoxybenzoate [3]165.3C1: 122.0, C2/C6: 132.1, C3/C5: 113.9, C4: 163.8C1': 151.1, C2'/C6': 121.7, C3'/C5': 129.5, C4': 125.9-OCH₃: 55.5
  • Analysis: The carbonyl carbon chemical shifts are relatively consistent across the series, appearing around δ 163-165 ppm. The carbon directly attached to the fluorine in Phenyl 2-fluoro-5-nitrobenzoate is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons bearing the nitro groups in Phenyl 3,5-dinitrobenzoate are significantly deshielded (δ 148.8 ppm).[2] Conversely, the carbons ortho and para to the methoxy group in Phenyl 4-methoxybenzoate are shielded due to its electron-donating nature.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

Table 3: Comparative IR Data (Predicted and Experimental)

CompoundC=O Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
Phenyl 2-fluoro-5-nitrobenzoate (Predicted)~1740~1530~1350~1250~1100
Phenyl 3,5-dinitrobenzoate ~1735~1540~1345~1260-
4-Chlorophenyl Benzoate ~1730--~1270-
Phenyl 4-methoxybenzoate [3]~1720--~1260 (asym), ~1170 (sym)-
  • Analysis: The C=O stretching frequency is sensitive to the electronic effects of the substituents on the benzoate ring. Electron-withdrawing groups, such as the fluoro and nitro groups in Phenyl 2-fluoro-5-nitrobenzoate, are expected to increase the C=O stretching frequency compared to the unsubstituted Phenyl Benzoate. Conversely, the electron-donating methoxy group in Phenyl 4-methoxybenzoate slightly lowers this frequency.[3] The characteristic asymmetric and symmetric stretching vibrations of the nitro group are prominent in the spectra of the nitro-containing compounds.[4] A C-F stretching band is expected in the spectrum of Phenyl 2-fluoro-5-nitrobenzoate.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for structural elucidation.

Table 4: Comparative Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Phenyl 2-fluoro-5-nitrobenzoate (Predicted)261168 (M-OC₆H₅)⁺, 122 (M-OC₆H₅-NO₂)⁺, 94 (C₆H₅O)⁺, 77 (C₆H₅)⁺
Phenyl 3,5-dinitrobenzoate [2]288195 (M-OC₆H₅)⁺, 149 (M-OC₆H₅-NO₂)⁺, 94 (C₆H₅O)⁺, 77 (C₆H₅)⁺
4-Chlorophenyl Benzoate [2]232/234105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺, 128/130 (ClC₆H₄O)⁺
Phenyl 4-methoxybenzoate [3]228135 (CH₃OC₆H₄CO)⁺, 107 (CH₃OC₆H₄)⁺, 94 (C₆H₅O)⁺, 77 (C₆H₅)⁺
  • Analysis: All compounds are expected to show a molecular ion peak. The primary fragmentation pathway for these esters is the cleavage of the ester bond. For Phenyl 2-fluoro-5-nitrobenzoate and Phenyl 3,5-dinitrobenzoate, the formation of the acylium ion (M-OC₆H₅)⁺ is expected to be a major fragmentation pathway. Subsequent loss of the nitro group(s) can also be observed. In 4-Chlorophenyl Benzoate, the presence of chlorine will result in a characteristic M+2 isotope peak with approximately one-third the intensity of the molecular ion peak. The fragmentation of Phenyl 4-methoxybenzoate is dominated by the formation of the methoxybenzoyl cation.[3]

Conclusion: A Unified Spectroscopic Perspective

This guide has provided a comprehensive spectroscopic comparison of Phenyl 2-fluoro-5-nitrobenzoate and its derivatives. Through a detailed analysis of NMR, IR, and MS data, we have demonstrated how the electronic and steric effects of various substituents manifest in their respective spectra. The strong electron-withdrawing nature of the nitro and fluoro groups leads to significant deshielding in NMR spectra and an increase in the C=O stretching frequency in IR spectra. Conversely, electron-donating groups like methoxy cause upfield shifts in NMR and a decrease in the C=O stretching frequency. The fragmentation patterns observed in mass spectrometry further corroborate the assigned structures.

The predictive analysis for Phenyl 2-fluoro-5-nitrobenzoate, grounded in the experimental data of its analogs, provides a robust framework for its identification and characterization. This comparative approach not only facilitates the routine analysis of these compounds but also deepens our fundamental understanding of how molecular structure dictates spectroscopic properties, an essential principle in the rational design of new molecules in chemistry and drug discovery.

References

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenyl 2-fluoro-5-nitrobenzoate Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical intermediates is paramount. Phenyl 2-fluoro-5-nitrobenzoate, a crucial building block in the synthesis of va...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical intermediates is paramount. Phenyl 2-fluoro-5-nitrobenzoate, a crucial building block in the synthesis of various pharmaceutical compounds, demands rigorous analytical oversight to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of three common analytical techniques for the quantification of Phenyl 2-fluoro-5-nitrobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document is structured to provide not only the "how" but also the "why" behind the experimental choices, reflecting field-proven insights. We will delve into detailed experimental protocols, present comparative performance data, and, most importantly, discuss the principles of cross-validation to ensure consistency and reliability across different analytical platforms. The methodologies described herein are designed to be self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Critical Role of Analytical Method Validation

Before delving into specific techniques, it is essential to understand the framework of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][6] The ICH guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, which we will reference throughout this guide.[1][2] Cross-validation is a further step, used to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[2][7][8] This is particularly critical when transferring methods between laboratories or when different techniques are used throughout the lifecycle of a product.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for Phenyl 2-fluoro-5-nitrobenzoate. A reversed-phase HPLC method with UV detection is a common and effective approach.

Rationale for HPLC Method Design

The choice of a C18 column is based on the moderate polarity of Phenyl 2-fluoro-5-nitrobenzoate, allowing for good retention and separation from potential impurities based on hydrophobicity. A mobile phase of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a symmetric peak shape.[9] UV detection is appropriate as the phenyl and nitro groups in the molecule are strong chromophores, exhibiting significant absorbance in the UV range.

Experimental Protocol for HPLC Analysis

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate reference standard

  • HPLC-grade acetonitrile

  • Ultrapure water

  • HPLC-grade methanol (for sample preparation)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water. For improved separation of impurities, a gradient elution may be developed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Phenyl 2-fluoro-5-nitrobenzoate reference standard at 1 mg/mL in methanol.

    • From the stock solution, prepare a series of at least five calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh and dissolve the Phenyl 2-fluoro-5-nitrobenzoate sample in methanol to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of Phenyl 2-fluoro-5-nitrobenzoate in the samples from the calibration curve.

HPLC Workflow Diagram```dot

HPLC_Workflow filter_sample filter_sample equilibrate equilibrate filter_sample->equilibrate detect detect integrate integrate detect->integrate

Caption: GC-MS analysis workflow for Phenyl 2-fluoro-5-nitrobenzoate.

UV-Vis Spectrophotometry: A Rapid and Simple Approach

UV-Vis spectrophotometry is a straightforward and rapid technique for the quantification of substances that absorb ultraviolet or visible light. Due to the presence of the aromatic ring and nitro group, Phenyl 2-fluoro-5-nitrobenzoate has a distinct UV absorbance profile, making this method suitable for routine analysis, especially for purity assessments where high specificity is not the primary concern.

Rationale for UV-Vis Method Design

The choice of solvent is critical in UV-Vis spectrophotometry to ensure the analyte is soluble and the solvent itself does not absorb at the analytical wavelength. Ethanol or methanol are common choices. The wavelength of maximum absorbance (λmax) is used for quantification to achieve the highest sensitivity and to minimize deviations from Beer's Law.

Experimental Protocol for UV-Vis Spectrophotometry

Instrumentation:

  • A UV-Vis spectrophotometer.

Materials:

  • Phenyl 2-fluoro-5-nitrobenzoate reference standard

  • UV-grade ethanol or methanol

Procedure:

  • Determine λmax:

    • Prepare a dilute solution of Phenyl 2-fluoro-5-nitrobenzoate (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • From the stock solution, prepare a series of at least five standard solutions of known concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the same solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the blank (solvent), the standard solutions, and the sample solutions at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow determine_lambda Determine λmax measure_abs Measure Absorbance at λmax determine_lambda->measure_abs prep_standards Prepare Standard Solutions prep_standards->measure_abs prep_samples Prepare Sample Solutions prep_samples->measure_abs calibrate Construct Calibration Curve measure_abs->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: UV-Vis spectrophotometry workflow.

Comparative Performance and Cross-Validation

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the expected performance characteristics of the three methods. These are typical values and must be confirmed through method validation.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (separation-based)Very High (separation & mass)Low (potential interference)
Sensitivity (LOD/LOQ) Moderate (ng range)High (pg range)Low (µg range)
Linearity (R²) > 0.999> 0.995> 0.998
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput ModerateModerateHigh
Cost (Instrument/Run) Moderate / ModerateHigh / HighLow / Low
The Cross-Validation Protocol

When data from different analytical methods are to be compared or used interchangeably, a cross-validation study is essential. [2][7]This ensures that the methods provide equivalent results.

Objective: To demonstrate that the HPLC, GC-MS, and UV-Vis methods for the quantification of Phenyl 2-fluoro-5-nitrobenzoate produce comparable and consistent results.

Procedure:

  • Sample Selection: Select a minimum of three batches of Phenyl 2-fluoro-5-nitrobenzoate with varying purity levels or from different stages of the manufacturing process.

  • Analysis: Analyze each sample in triplicate using all three validated analytical methods.

  • Data Comparison:

    • Compare the mean assay values obtained from each method for each sample.

    • Calculate the percentage difference between the results from the different methods.

  • Acceptance Criteria: The acceptance criteria should be pre-defined in a validation protocol. A common criterion is that the results from the alternate methods should be within ±5% of the results from the primary or reference method (often HPLC in pharmaceutical analysis).

Conclusion: Selecting the Right Tool for the Job

This guide has provided a comprehensive overview of three distinct yet powerful analytical methods for the quantification of Phenyl 2-fluoro-5-nitrobenzoate.

  • HPLC-UV stands out as the most balanced method, offering a good combination of specificity, sensitivity, and robustness, making it ideal for routine quality control and stability studies.

  • GC-MS provides the highest level of specificity and sensitivity, making it the method of choice for impurity profiling, trace analysis, and as a confirmatory technique.

  • UV-Vis Spectrophotometry is a rapid, simple, and cost-effective tool, best suited for high-throughput screening or in situations where potential interferences are known to be minimal.

The principles of method validation and cross-validation are not mere regulatory hurdles; they are the bedrock of reliable and reproducible science. [3][4]By understanding the strengths and limitations of each technique and by rigorously validating and cross-validating these methods, researchers and drug development professionals can ensure the highest quality of their work and, ultimately, the safety and efficacy of the medicines they develop.

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Validation

Efficacy comparison of catalysts for "Phenyl 2-fluoro-5-nitrobenzoate" transformations

An Efficacy Comparison of Catalysts for Transformations of Phenyl 2-fluoro-5-nitrobenzoate: A Guide for Researchers Phenyl 2-fluoro-5-nitrobenzoate is a versatile synthetic intermediate, pivotal in the development of pha...

Author: BenchChem Technical Support Team. Date: January 2026

An Efficacy Comparison of Catalysts for Transformations of Phenyl 2-fluoro-5-nitrobenzoate: A Guide for Researchers

Phenyl 2-fluoro-5-nitrobenzoate is a versatile synthetic intermediate, pivotal in the development of pharmaceuticals and fine chemicals. Its structure presents three key reactive sites for chemical modification: the nitro group, the fluorine atom, and the phenyl ester linkage. The strategic transformation of these functional groups opens pathways to a diverse array of complex molecules. This guide provides an in-depth comparison of catalytic systems for the three primary transformations of this substrate, offering field-proven insights and detailed experimental data to aid researchers in catalyst selection and methods development.

Catalytic Reduction of the 5-Nitro Group

The reduction of the aromatic nitro group to an amine is a fundamental transformation, yielding an aniline moiety that is a cornerstone of many pharmaceutical compounds. The primary challenge in the reduction of Phenyl 2-fluoro-5-nitrobenzoate is achieving high chemoselectivity, preserving the fluorine atom and the ester group.

Causality Behind Catalyst Choices

The selection of a catalyst for nitro group reduction hinges on balancing reactivity with selectivity. Highly reactive systems like standard catalytic hydrogenation with Palladium on Carbon (Pd/C) can lead to undesired side reactions, most notably dehalogenation (hydrodefluorination).[1] Therefore, catalysts that operate under milder conditions or exhibit higher intrinsic chemoselectivity are often preferred.

Supported gold nanoparticles, for instance, have emerged as exceptionally selective catalysts. They can activate milder reducing agents like sodium borohydride (NaBH₄) or hydrosilanes, allowing the reaction to proceed at room temperature with minimal impact on other functional groups.[2][3][4] The mechanism involves the formation of gold-hydride active species that are responsible for the reduction.[2] The reaction rate is enhanced for nitro compounds with electron-withdrawing groups, making Phenyl 2-fluoro-5-nitrobenzoate an excellent substrate.[2]

Homogeneous catalysts, such as rhodium complexes, offer a high degree of control, sometimes allowing for selective reduction to the intermediate hydroxylamine or the final aniline by simply changing the solvent.[5] This adaptability is due to the interplay between the metal center and ligands in the secondary coordination sphere.[5]

Performance Comparison of Nitro Reduction Catalysts
Catalyst SystemReducing AgentTypical ConditionsYield (%)SelectivityKey Considerations
Pd/C (5-10%) H₂ (1-5 atm)Methanol/Ethanol, RT-50°C85-95GoodRisk of hydrodefluorination, especially at higher temperatures and pressures.[1]
Raney Nickel H₂ (1-50 atm)Methanol/Ethanol, RT-80°C>90HighLower risk of dehalogenation compared to Pd/C. Pyrophoric nature requires careful handling.[1]
Au/TiO₂ NaBH₄ or TMDSEthanol or THF/MeOH, RT>90ExcellentHigh chemoselectivity, preserving halides and other reducible groups.[3][4] Mild conditions.
Rh(III) Complex H₂ (1-10 atm)Toluene or THF, RT>95ExcellentAdaptive system; can be tuned to yield either aniline (in toluene) or hydroxylamine (in THF).[5]
Experimental Protocol: Selective Nitro Reduction with Au/TiO₂ and NaBH₄

This protocol is based on methodologies for the highly chemoselective reduction of nitroarenes using supported gold nanoparticles.[3][4]

  • Catalyst Suspension : In a 50 mL round-bottom flask, suspend Au/TiO₂ (1 mol % Au) in ethanol (10 mL).

  • Substrate Addition : Add Phenyl 2-fluoro-5-nitrobenzoate (0.1 mmol, 1.0 eq) to the suspension.

  • Initiation : Cool the mixture to 0 °C in an ice bath. Add NaBH₄ (0.4 mmol, 4.0 eq) portion-wise over 5 minutes with vigorous stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture through a pad of Celite and silica gel to remove the catalyst, washing with ethanol (3 x 10 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude product, Phenyl 2-fluoro-5-aminobenzoate, which can be purified by column chromatography.

Workflow for Catalytic Nitro Group Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Isolation A Suspend Au/TiO₂ Catalyst in Ethanol B Add Phenyl 2-fluoro- 5-nitrobenzoate A->B C Cool to 0 °C B->C D Add NaBH₄ Portion-wise C->D E Stir at Room Temperature (Monitor by TLC) D->E F Filter through Celite/Silica Pad E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H I I H->I Final Product: Phenyl 2-fluoro-5-aminobenzoate

Caption: General workflow for catalytic hydrogenation.

Catalytic Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoro Atom

The fluorine atom at the C2 position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C5 position (para). This reaction is a powerful method for introducing a wide range of functionalities, including amines, ethers, and thioethers.

Causality Behind Catalyst Choices

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. While often self-catalytic in the presence of a strong nucleophile and a suitable base, the reaction can be significantly accelerated using specific catalysts, particularly when dealing with less reactive nucleophiles or when aiming for milder reaction conditions.

Phase-Transfer Catalysis (PTC) is highly effective for SNAr reactions involving anionic nucleophiles (e.g., alkoxides, phenoxides) that are typically soluble in an aqueous or solid phase while the aromatic substrate is in an organic phase.[6] A PTC, such as a quaternary ammonium salt, forms a lipophilic ion pair with the nucleophilic anion, shuttling it into the organic phase to react with the substrate.[7] This avoids the need for harsh, anhydrous conditions and can dramatically increase reaction rates.[7]

Performance Comparison of SNAr Catalytic Systems
Catalyst SystemNucleophileBaseSolventTemp (°C)Yield (%)Key Considerations
Base-Mediated MorpholineK₂CO₃DMF85~63Standard conditions, may require higher temperatures.[8]
Base-Mediated MethanolKOHMethanol80~85Strong base generates the nucleophile; can be harsh for sensitive substrates.[8]
PTC (TBAB) PhenolK₂CO₃Toluene/H₂O80-100>90Biphasic system, avoids need for polar aprotic solvents, simplifies work-up.[6][9]
Organocatalysis AldehydesChiral AmineDioxaneRT80-95Primarily for asymmetric synthesis; demonstrates mild reaction conditions are possible.[10][11]

TBAB: Tetrabutylammonium bromide

Experimental Protocol: Phase-Transfer Catalyzed SNAr with a Phenol

This protocol illustrates a typical liquid-liquid PTC procedure for the synthesis of a diaryl ether.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add Phenyl 2-fluoro-5-nitrobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition : Add toluene (5 mL) and water (5 mL) to the flask.

  • Reaction : Heat the biphasic mixture to 90 °C and stir vigorously for 4-6 hours to ensure efficient mixing between the phases. Monitor the reaction by TLC.

  • Work-up : After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography to yield the corresponding diaryl ether.

SNAr Catalytic Cycle with Phase-Transfer Catalysis

G Nu_aq Nu⁻ (aq) QNu_org Q⁺Nu⁻ (org) Nu_aq->QNu_org Phase Transfer QX_org Q⁺X⁻ (org) X_aq X⁻ (aq) QX_org->X_aq Phase Transfer ArNu_org Ar-Nu (org) QNu_org->ArNu_org SNAr Reaction (+ Ar-F) ArF_org Ar-F (org) F_org F⁻ (org) QF_org Q⁺F⁻ (org) QF_org->Nu_aq Ion Exchange interface Aqueous-Organic Interface

Caption: Mechanism of Phase-Transfer Catalyzed SNAr.

Catalytic Hydrolysis of the Phenyl Ester

Cleavage of the phenyl ester linkage yields 2-fluoro-5-nitrobenzoic acid, another valuable synthetic precursor. While chemical hydrolysis under acidic or basic conditions is feasible, it often requires harsh conditions that can compromise other functional groups. Biocatalysis, using enzymes such as esterases and lipases, offers a mild and highly selective alternative.

Causality Behind Catalyst Choices

Enzymes operate in aqueous environments under mild pH and temperature conditions, making them ideal for substrates with sensitive functional groups. The hydrolysis mechanism of serine hydrolases, a common class of esterases, involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site.[12] The serine residue acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to release the phenol and an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate releases the carboxylic acid and regenerates the enzyme.[12]

The electronic nature of the substrate significantly impacts the reaction rate. Studies on the hydrolysis of substituted benzoate esters have shown a positive correlation between the reaction rate (k_cat) and the Hammett σ constant of the substituent.[13] This implies that electron-withdrawing groups, like the nitro group in the target substrate, stabilize the negatively charged transition state of the tetrahedral intermediate, thereby accelerating the rate of hydrolysis.[14]

Performance Comparison of Hydrolysis Catalysts
Catalyst SystemConditionsRate EnhancementSelectivityKey Considerations
Acid Hydrolysis (e.g., HCl) Aqueous, 100 °C-LowHarsh conditions, risk of side reactions.
Base Hydrolysis (e.g., NaOH) Aqueous/Alcohol, RT-80 °C-ModerateRisk of competing SNAr at C-F bond by hydroxide.
Carboxypeptidase A pH 7.5, 25 °CHighExcellentHigh substrate specificity; demonstrates principle for nitro-substituted benzoates.[13]
Porcine Liver Esterase (PLE) pH 7-8, 25-37 °CHighExcellentBroad substrate specificity, commonly used in synthesis. Mild and efficient.
Experimental Protocol: Enzyme-Catalyzed Ester Hydrolysis

This protocol is a general procedure for the enzymatic hydrolysis of a benzoate ester.

  • Buffer Preparation : Prepare a phosphate buffer solution (0.1 M, pH 7.5).

  • Substrate Solution : Dissolve Phenyl 2-fluoro-5-nitrobenzoate in a minimal amount of a water-miscible co-solvent like DMSO or acetone (to <5% v/v). Add this solution to the phosphate buffer (e.g., 20 mL) to create a fine suspension or solution.

  • Enzyme Addition : Add the esterase/lipase (e.g., Porcine Liver Esterase, commercially available) to the substrate mixture. The amount of enzyme will depend on its activity (units).

  • Reaction : Stir the mixture at a constant temperature (e.g., 30 °C). Monitor the reaction by measuring the pH. As the carboxylic acid is produced, the pH will drop. Maintain the pH at 7.5 by the controlled addition of a dilute NaOH solution using a pH-stat, or by periodic manual addition.

  • Work-up : Once the reaction is complete (no further pH drop or base consumption), acidify the mixture to pH 2 with 1M HCl.

  • Isolation : Extract the product, 2-fluoro-5-nitrobenzoic acid, with ethyl acetate (3 x 30 mL).

  • Purification : Dry the combined organic extracts, concentrate, and purify the product by recrystallization or column chromatography.

Catalytic Cycle of a Serine Hydrolase

G E_SerOH Enzyme (Ser-OH) E_Substrate Enzyme-Substrate Complex E_SerOH->E_Substrate + R-CO-OAr Tetra_Int1 Tetrahedral Intermediate 1 E_Substrate->Tetra_Int1 Nucleophilic Attack Acyl_Enzyme Acyl-Enzyme Intermediate Tetra_Int1->Acyl_Enzyme Collapse (- ArOH) Tetra_Int2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetra_Int2 Hydrolysis (+ H₂O) Tetra_Int2->E_SerOH Collapse (- R-COOH)

Caption: Simplified catalytic cycle for ester hydrolysis by a serine hydrolase.

Conclusion

The catalytic transformation of Phenyl 2-fluoro-5-nitrobenzoate can be precisely controlled through the judicious selection of a catalyst. For nitro group reduction , supported gold nanoparticles offer superior chemoselectivity over traditional hydrogenation catalysts, preventing dehalogenation. For nucleophilic aromatic substitution , phase-transfer catalysis provides a robust and efficient method for introducing a variety of nucleophiles under mild, biphasic conditions. Finally, for ester hydrolysis , biocatalysis with esterases presents a green and highly selective route to the corresponding carboxylic acid, avoiding harsh chemical conditions. This guide provides the foundational data and protocols to empower researchers to select the optimal catalytic system to achieve their desired synthetic outcomes.

References

  • Corma, A., & Serna, P. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis, 4(9), 3225-3232. [Link][2][3]

  • Stratakis, M., & Sardi, T. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis. [Link][3]

  • Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 52(14), 2648-2659. [Link][15]

  • Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Science Publishing. [Link][13]

  • Pérez-Rodríguez, M., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie International Edition, 61(1), e202111398. [Link][5]

  • Hammett Linear Free-Energy Relationships in the Biocatalytic Hydrolysis of Para-Substituted Nitrophenyl Benzoate Esters. Semantic Scholar. [Link][12]

  • Stratakis, M., et al. (2012). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. ACS Catalysis, 2(11), 2418-2423. [Link][4]

  • Patel, S., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemistry, 46(5), 1355-1364. [Link][14]

  • Sun, H., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. ResearchGate. [Link][16]

  • Yu, F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2445. [Link][17]

  • Liu, X., et al. (2013). Mild, selective and switchable transfer reduction of nitroarenes catalyzed by supported gold nanoparticles. Catalysis Science & Technology, 3(12), 3200-3207. [Link]

  • Liu, X., et al. (2013). Mild, selective and switchable transfer reduction of nitroarenes catalyzed by supported gold nanoparticles. Catalysis Science & Technology. [Link][18]

  • Sun, H., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. Angewandte Chemie International Edition, 63(14), e202319662. [Link][19]

  • Rhodium-Catalyzed Asymmetric Hydrogenation of β-Amino Nitroolefins. Sci-Hub. [Link]

  • Fluorinated Organocatalysts. CY BioCIS. [Link][20]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link][21]

  • Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link][10]

  • Phase-transfer catalyst. Wikipedia. [Link][6]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link][1]

  • van der Heijden, G., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. Journal of the American Chemical Society, 141(30), 12055-12064. [Link][22]

  • The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate. [Link][23]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link][24]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link][25]

  • Phase transfer catalysts – Knowledge and References. Taylor & Francis. [Link][26]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link][27]

  • Reduction of nitro compounds. Wikipedia. [Link][28]

  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link][7]

  • Enantioselective Organocatalytic α-Fluorination of Aldehydes. ResearchGate. [Link][11]

  • 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. PMC - NIH. [Link][29]

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. PMC - NIH. [Link][30]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [Link][31]

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link][32]

  • Palladium-Catalyzed Reactions. MDPI. [Link][33]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Phenyl 2-fluoro-5-nitrobenzoate

For researchers and professionals in the fast-paced environment of drug discovery and development, the integrity of our work is intrinsically linked to the rigor of our safety practices. Phenyl 2-fluoro-5-nitrobenzoate,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced environment of drug discovery and development, the integrity of our work is intrinsically linked to the rigor of our safety practices. Phenyl 2-fluoro-5-nitrobenzoate, a versatile building block in organic synthesis, demands a meticulous approach to its handling and disposal. This guide provides a detailed, step-by-step protocol for its safe management, grounded in scientific principles and established safety protocols for halogenated nitroaromatic compounds.

Immediate Safety and Hazard Assessment

Key Anticipated Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled.

  • Irritation: Likely to cause skin and serious eye irritation[1].

  • Combustibility: The presence of the nitroaromatic group suggests the compound is combustible and may form explosive mixtures with air upon intense heating.

  • Hazardous Decomposition Products: Thermal decomposition is expected to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF)[1].

Hazard Anticipated Severity Immediate Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Moderate to HighAvoid all direct contact. Use in a well-ventilated fume hood.
Skin and Eye Irritation SevereWear chemical-resistant gloves, safety goggles, and a lab coat.
Flammability Combustible SolidStore away from heat, sparks, and open flames.
Reactivity Potentially ReactiveAvoid contact with strong oxidizing agents, strong acids, and strong bases.

Operational Disposal Plan: A Step-by-Step Protocol

The proper disposal of Phenyl 2-fluoro-5-nitrobenzoate is not merely a suggestion but a critical component of laboratory safety and environmental responsibility. Adherence to a systematic disposal plan is essential.

Step 1: Personal Protective Equipment (PPE)

Before handling Phenyl 2-fluoro-5-nitrobenzoate for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Collect all waste Phenyl 2-fluoro-5-nitrobenzoate, including contaminated materials (e.g., weighing paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Phenyl 2-fluoro-5-nitrobenzoate," the CAS number "1257535-04-8," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, flame for flammability).

  • Incompatibility: Do not mix Phenyl 2-fluoro-5-nitrobenzoate waste with other chemical waste streams, particularly with strong oxidizing agents, acids, or bases, to prevent potentially violent reactions. It should be collected as a halogenated organic solid waste.

Step 3: Storage of Waste

Pending disposal, the labeled waste container must be stored safely:

  • Location: Store in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Containment: The primary waste container should be placed in secondary containment to mitigate spills.

  • Proximity: Keep away from heat sources and incompatible materials.

Step 4: Final Disposal

The ultimate disposal of Phenyl 2-fluoro-5-nitrobenzoate requires specialized facilities due to its chemical nature.

  • Recommended Disposal Method: High-temperature incineration in a licensed hazardous waste facility is the preferred method of disposal. The high temperatures and controlled conditions are necessary to ensure the complete destruction of the molecule, including the stable carbon-fluorine bond, and to scrub the resulting acidic gases (HF and NOx) from the effluent[3][4].

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Scientific Rationale and Causality

The procedural steps outlined above are dictated by the inherent chemical properties of halogenated nitroaromatic compounds.

  • The Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which activates the aromatic ring to certain reactions but also contributes to the compound's energy content and potential for explosive decomposition, especially in the presence of other nitro groups or under thermal stress.

  • The Fluoro Group: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability makes fluorinated compounds persistent and difficult to break down. Incomplete combustion can lead to the formation of other hazardous and persistent fluorinated byproducts[4].

  • The Ester Linkage: The phenyl ester linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, which could generate phenol and 2-fluoro-5-nitrobenzoic acid. This reactivity underscores the importance of avoiding co-disposal with acids and bases.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Phenyl 2-fluoro-5-nitrobenzoate.

DisposalWorkflow start Start: Phenyl 2-fluoro-5-nitrobenzoate Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated Organic Solid) ppe->segregate label_container Label Container Clearly (Name, CAS, Hazards) segregate->label_container store Step 3: Store Safely (Cool, Dry, Ventilated, Secondary Containment) label_container->store contact_ehs Step 4: Contact EHS/ Waste Disposal Contractor store->contact_ehs incineration Recommended Disposal: High-Temperature Incineration contact_ehs->incineration end End: Compliant and Safe Disposal incineration->end

Caption: Disposal workflow for Phenyl 2-fluoro-5-nitrobenzoate.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific excellence. For Phenyl 2-fluoro-5-nitrobenzoate, a compound with significant potential in research and development, this responsibility entails a comprehensive understanding of its likely hazards and the implementation of a robust disposal protocol. By following the steps outlined in this guide, from immediate safety precautions to final disposal via high-temperature incineration, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always prioritize consulting the specific Safety Data Sheet for any chemical and adhere to all local, state, and federal regulations for hazardous waste disposal.

References

  • Tsang, W. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]

  • Fluoropharm. (n.d.). 1257535-04-8 | Phenyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Capot Chemical. (n.d.). 1257535-04-8 | Phenyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Phenyl 2-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Phenyl 2-fluoro-5-nitrobenzoate

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. Among the vast array of chemical intermediates, Phenyl 2-fluoro-5-nitrobenzoate stands as a key buil...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. Among the vast array of chemical intermediates, Phenyl 2-fluoro-5-nitrobenzoate stands as a key building block, particularly in the creation of fluorinated aromatic compounds essential for active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring both a nitro and a fluoro group, makes it a versatile component in organic synthesis.[1] However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to laboratory safety.

This guide provides an in-depth, procedural framework for the safe handling of Phenyl 2-fluoro-5-nitrobenzoate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to personal and environmental safety. This document moves beyond a simple checklist, offering a causal understanding of why specific protective measures are critical.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on the data for these analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation and Corrosion: Similar compounds are classified as causing skin irritation.[2][3][4] Prolonged or repeated contact could lead to more severe effects.

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

  • Harmful if Swallowed: Ingestion may be harmful.[3][5]

Therefore, a comprehensive safety plan must be built around preventing contact with skin and eyes, and minimizing the potential for inhalation.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for handling Phenyl 2-fluoro-5-nitrobenzoate in various scenarios.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hood Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Laboratory coatNot generally required if work is performed within a certified chemical fume hood.
Conducting reactions at ambient temperature Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile recommended)Laboratory coatNot generally required if work is performed within a certified chemical fume hood.
Handling outside of a fume hood (e.g., transport) Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Laboratory coatNIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosolization.
Cleaning spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatNIOSH-approved respirator with appropriate cartridges

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a valid certification. Eyewash stations and safety showers should be accessible and unobstructed.[2]

  • Inspect PPE: Before each use, carefully inspect all PPE for signs of damage, such as cracks in goggles, or tears in gloves.[6]

  • Review the Procedure: Mentally walk through the entire experimental procedure to anticipate potential hazards and ensure all necessary equipment is readily available.

Handling Phenyl 2-fluoro-5-nitrobenzoate

The following workflow diagram illustrates the key steps and decision points for safely handling this compound.

start Start: Prepare to Handle Phenyl 2-fluoro-5-nitrobenzoate engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) start->engineering_controls ppe_selection Select and Don Appropriate PPE engineering_controls->ppe_selection weighing Weigh Solid in Fume Hood or Ventilated Enclosure ppe_selection->weighing solution_prep Prepare Solution in Fume Hood weighing->solution_prep reaction Conduct Reaction in Fume Hood solution_prep->reaction post_handling Post-Handling Decontamination reaction->post_handling ppe_doffing Doff PPE Correctly post_handling->ppe_doffing waste_disposal Dispose of Waste ppe_doffing->waste_disposal end End of Procedure waste_disposal->end

Caption: A logical workflow for the safe handling of Phenyl 2-fluoro-5-nitrobenzoate.

Post-Handling and Decontamination
  • Surface Decontamination: Wipe down the work area with an appropriate solvent to remove any residual contamination.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. The general sequence is gloves, then lab coat, followed by eye and face protection.

Disposal Plan: Environmental Responsibility

Proper disposal of Phenyl 2-fluoro-5-nitrobenzoate and any contaminated materials is a critical final step.

  • Solid Waste: Unused or waste Phenyl 2-fluoro-5-nitrobenzoate should be collected in a clearly labeled, sealed container for hazardous chemical waste. Avoid generating dust during collection.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through a licensed environmental disposal company, in accordance with local, state, and federal regulations.[2]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. For small spills, and if it is safe to do so, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

By understanding the inherent hazards, diligently selecting and using the correct PPE, and adhering to established protocols for handling and disposal, researchers can confidently and safely work with Phenyl 2-fluoro-5-nitrobenzoate. This commitment to safety not only protects individuals but also fosters a culture of responsibility within the scientific community.

References

  • Fisher Scientific. (2009).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2014).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Fisher Scientific. (2014).
  • Sigma-Aldrich. (2011).
  • BLD Pharm. (n.d.).
  • Carl ROTH. (n.d.).
  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • Thermo Fisher Scientific. (2014).
  • Cayman Chemical. (2025).
  • MySkinRecipes. (n.d.).
  • Fisher Scientific. (2025).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One.

Sources

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